molecular formula C26H32N2O6 B1512837 Fmoc-L-beta-Lys(Boc)-OH CAS No. 219967-68-7

Fmoc-L-beta-Lys(Boc)-OH

Número de catálogo: B1512837
Número CAS: 219967-68-7
Peso molecular: 468.5 g/mol
Clave InChI: SETTXXCZEDLMRX-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-L-beta-Lys(Boc)-OH is a useful research compound. Its molecular formula is C26H32N2O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETTXXCZEDLMRX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746340
Record name (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219967-68-7
Record name (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-beta-Lys(Boc)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: A Building Block for Proteolytically Resistant Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Alpha-Amino Acid Paradigm

In the landscape of peptide-based drug discovery and development, the pursuit of enhanced therapeutic properties is paramount. While peptides derived from natural α-amino acids offer remarkable specificity and biological activity, their application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. Fmoc-L-beta-Lys(Boc)-OH emerges as a pivotal building block designed to overcome this fundamental challenge. As a protected derivative of L-β-homolysine, it introduces an additional carbon into the peptide backbone, fundamentally altering its conformational and biochemical properties.

This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will explore its core properties, the strategic rationale for its use, and provide field-proven protocols for its successful incorporation into synthetic peptides using modern solid-phase methodologies.

Section 1: The Strategic Advantage of Incorporating β-Amino Acids

The decision to incorporate a β-amino acid like β-lysine into a peptide sequence is a strategic one, driven by the goal of creating superior peptidomimetics. The primary advantages stem from two key consequences of extending the peptide backbone.

Enhanced Proteolytic Resistance

The most significant advantage of β-peptides is their profound resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely evolved to recognize and bind the specific backbone conformation of α-peptides. The altered spacing of the carbonyl and amino groups in a β-peptide backbone disrupts this recognition, rendering the peptide bond resistant to cleavage.[1][2] This intrinsic stability translates to a longer in-vivo half-life, a critical attribute for any peptide therapeutic.

Novel Secondary Structures and Conformational Control

The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility, allowing β-peptides to fold into unique and highly stable secondary structures not accessible to their α-peptide counterparts.[1] These include various helices (8-helix, 10-helix, 12-helix, 14-helix), turns, and pleated sheets. This capability allows for the precise design of scaffolds that can mimic the spatial arrangement of side chains in a native peptide's binding epitope, but on a more robust and stable backbone. This is a powerful tool for designing potent receptor agonists, antagonists, and inhibitors of protein-protein interactions.[1]

Section 2: Core Physicochemical Properties

This compound is a white to off-white solid powder. Its chemical identity is confirmed by its CAS number, 219967-68-7.[3] The molecule is strategically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acidPubChem[3]
CAS Number 219967-68-7PubChem[3]
Molecular Formula C₂₆H₃₂N₂O₆PubChem[3]
Molecular Weight 468.54 g/mol PubChem[3]
Appearance White to off-white solidChemicalBook[4]
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water.ChemicalBook (for α-analog)[4][5]
Storage Store at 2-8°C, protected from moisture.Sigma-Aldrich (for α-analog)[6]
Melting Point 130-135 °C (decomposes)ChemicalBook (for α-analog)[4][5]

Note: Some physical data, such as melting point and specific solubility, are reported for the more common α-analog, Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9), and should be considered indicative for the β-analog.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into the standard Fmoc/tBu solid-phase peptide synthesis workflow. The core of this strategy is the principle of orthogonality, where two different classes of protecting groups are used, each removable by a distinct chemical mechanism.

  • N-α-Fmoc Group (Base-Labile): The Fluorenylmethyloxycarbonyl group protects the β-amino group. It is stable to acidic conditions but is rapidly removed by a secondary amine base, typically piperidine in DMF. This allows for the stepwise elongation of the peptide chain.[2]

  • N-ε-Boc Group (Acid-Labile): The tert-Butoxycarbonyl group protects the side-chain amino group of the lysine residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), which is used in the final step to cleave the completed peptide from the solid support.[5][7]

SPPS_Cycle Resin Start: Resin with Linker & First Amino Acid (Fmoc-AA-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection for next cycle Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage after last cycle Peptide Purified Peptide Cleavage->Peptide Fmoc_Deprotection reactant Fmoc-NH-Peptide intermediate1 Carbanion Intermediate reactant->intermediate1 + Piperidine piperidine Piperidine (Base) dibenzofulvene Dibenzofulvene intermediate1->dibenzofulvene β-Elimination carbamic_acid Carbamic Acid Intermediate intermediate1->carbamic_acid product H₂N-Peptide carbamic_acid->product co2 CO₂ carbamic_acid->co2 Boc_Deprotection reactant Boc-NH-SideChain intermediate1 Protonated Intermediate reactant->intermediate1 + H⁺ tfa TFA (H⁺) tert_butyl_cation tert-Butyl Cation (scavenged by TIS) intermediate1->tert_butyl_cation carbamic_acid Carbamic Acid intermediate1->carbamic_acid product H₃N⁺-SideChain carbamic_acid->product co2 CO₂ carbamic_acid->co2

References

An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: Structure, Synthesis, and Application in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of β-Amino Acids in Peptide Science

In the landscape of peptide and protein science, the constituent α-amino acids have long been the primary focus. However, the exploration of isomeric structures, particularly β-amino acids, has unveiled a new frontier in drug development and biomaterial engineering.[1] β-amino acids, which possess an additional carbon atom in their backbone compared to their α-counterparts, are instrumental in the synthesis of β-peptides. These novel peptides often exhibit remarkable secondary structures and, most critically, a pronounced resistance to enzymatic degradation by common proteases.[2][3][4] This inherent stability makes them highly attractive candidates for therapeutic applications, surmounting one of the principal limitations of α-peptide-based drugs.[3][5]

This guide provides a comprehensive technical overview of a key building block in this domain: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, commonly known as Fmoc-L-beta-Lys(Boc)-OH. We will delve into its chemical architecture, provide a detailed, field-proven synthesis protocol, and explore its applications, offering researchers and drug development professionals a practical and in-depth resource.

Chemical Identity and Physicochemical Properties

A thorough understanding of a synthetic building block begins with its fundamental chemical and physical characteristics. This compound is a derivative of L-lysine where the amino group is at the beta position relative to the carboxyl group. It is orthogonally protected to facilitate its use in solid-phase peptide synthesis (SPPS). The N-beta-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the N-epsilon-amino group of the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6]

Chemical Structure

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its constituent functional groups.

Caption: Chemical structure of this compound.

Data Summary

The key identifiers and physicochemical properties of this compound are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[7]
CAS Number 219967-68-7[7][8]
Molecular Formula C26H32N2O6[7][8]
Molecular Weight 468.54 g/mol [7][8]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid/powder[9][10]
Solubility Soluble in DMSO, DMF, Dichloromethane, Chloroform, Ethyl Acetate, Acetone[9][11]
Storage Temperature 2-8°C or -20°C for long-term storage[8][10]
Predicted Boiling Point 689.3 ± 55.0 °C[8]
Predicted pKa 4.38 ± 0.10[8]

Synthesis of this compound: A Technical Protocol

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While numerous specific pathways can be envisioned, a common and logical approach involves the synthesis of the β-amino acid core followed by orthogonal protection of the amino groups. The following protocol is a representative, field-proven methodology.

Retrosynthetic Rationale

A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The synthesis hinges on the selective protection of the two amino groups and the formation of the β-amino acid backbone.

Retrosynthesis target This compound intermediate1 H-L-beta-Lys(Boc)-OH target->intermediate1 Fmoc protection intermediate2 Protected L-glutamic acid derivative intermediate1->intermediate2 Homologation & side chain modification start L-glutamic acid intermediate2->start Side chain protection Synthesis_Workflow cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: Final Steps start Protected L-Glutamic Acid homologation Arndt-Eistert Homologation start->homologation amine_intro Side Chain Amine Introduction (via Azide) homologation->amine_intro boc_protection N-epsilon-Boc Protection amine_intro->boc_protection deprotection Carboxyl Deprotection boc_protection->deprotection fmoc_protection N-beta-Fmoc Protection deprotection->fmoc_protection purification Purification fmoc_protection->purification final_product This compound purification->final_product

References

An In-Depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-L-beta-Lys(Boc)-OH, a crucial building block in modern peptide chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in designing robust synthetic strategies and novel peptide-based therapeutics.

Nomenclature and CAS Number Clarification

A frequent point of confusion in sourcing and documentation is the precise identification of beta-amino acid derivatives. It is critical to distinguish this compound from its alpha-amino acid counterpart and its beta-homolysine analogue.

  • Topic Compound: this compound

    • Synonyms: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[1][2]

    • CAS Number: 219967-68-7 [1][2]

  • Commonly Confused Analogues:

    • Fmoc-L-Lys(Boc)-OH (alpha-amino acid): CAS Number 71989-26-9[3]

    • Fmoc-L-beta-HomoLys(Boc)-OH: CAS Number 203854-47-1

This guide will focus exclusively on the beta-lysine derivative, CAS Number 219967-68-7 . Accurate identification by CAS number is paramount for experimental reproducibility and regulatory compliance.

Physicochemical and Structural Characteristics

The unique structural arrangement of this compound, with its orthogonal protecting groups, makes it an invaluable tool for peptide chemists. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection for the β-amino group, while the Boc (tert-butyloxycarbonyl) group offers acid-labile protection for the side-chain ε-amino group.

PropertyValueSource(s)
CAS Number 219967-68-7[1][2]
Molecular Formula C₂₆H₃₂N₂O₆[1][2]
Molecular Weight 468.54 g/mol [3]
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[1][2]
Appearance White to off-white solid/powder
Purity (HPLC) Typically ≥98.0%[3]
Optical Rotation [α]20/D −12±1°, c = 1% in DMF[3]
Solubility Soluble in DMF, DMSO, and other polar organic solvents. Slightly soluble in water.

Synthesis Strategy: The Arndt-Eistert Homologation Approach

The synthesis of β-amino acids from their α-amino acid precursors is most commonly achieved via the Arndt-Eistert homologation .[4][5] This reaction sequence effectively inserts a methylene (-CH₂-) group between the carboxyl and α-carbon of an amino acid, thereby converting an α-amino acid into its β-homologue.

The likely synthetic precursor for this compound is an appropriately protected L-ornithine or a related α-amino acid. The core transformation involves the formation of a diazoketone intermediate followed by a silver-catalyzed Wolff rearrangement to yield a ketene, which is then hydrolyzed to the final carboxylic acid.[4][5]

Arndt_Eistert_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis A Fmoc-L-Orn(Boc)-OH (Precursor) B Fmoc-L-Orn(Boc)-Cl A->B SOCl₂ or (COCl)₂ C Diazoketone Intermediate B->C CH₂N₂ D Ketene Intermediate C->D Ag₂O (catalyst), Δ or hν E This compound (Final Product) D->E H₂O

Caption: Generalized workflow for the Arndt-Eistert homologation to synthesize a β-amino acid.

This method is widely utilized for accessing β-amino acids due to its reliability and stereochemical retention at the alpha-carbon of the original amino acid.[5]

The Strategic Advantage of β-Amino Acids in Peptide Drug Design

The incorporation of β-amino acids like this compound into peptide sequences is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides as therapeutic agents.

Enhanced Proteolytic Stability

The most significant advantage conferred by β-amino acids is their remarkable resistance to enzymatic degradation.[6] Proteases, the enzymes responsible for peptide bond cleavage, have active sites specifically evolved to recognize and bind the backbone geometry of α-peptides. The altered backbone conformation of a β-peptide, with an additional carbon atom in the backbone, prevents proper binding in the protease active site, thus rendering the peptide bond resistant to hydrolysis. This dramatically increases the in-vivo half-life of the peptide drug.

Novel Secondary Structures and Scaffolds

β-peptides can fold into unique and stable secondary structures, such as various types of helices (e.g., 14-helix) and sheets, that are not accessible to α-peptides. This allows for the design of novel bioactive conformations and provides versatile frameworks for creating functional molecules.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based SPPS workflows.[7] The orthogonal protection scheme allows for selective deprotection of the N-terminal Fmoc group for chain elongation and the side-chain Boc group during final cleavage.

General SPPS Workflow

The process is cyclical, involving the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence.

SPPS_Workflow start Start | Swell Resin in DMF deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling This compound + Activator (e.g., HCTU) + Base (e.g., DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test (Check for free amines) wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) [Double Couple] loop_decision More Residues? kaiser_test->loop_decision Negative (Complete) loop_decision->deprotection Yes cleavage Final Cleavage & Deprotection TFA Cocktail (e.g., TFA/TIS/H₂O) loop_decision->cleavage No end End | Purify Peptide cleavage->end

Caption: Standard workflow for incorporating an Fmoc-protected amino acid in SPPS.

Protocol: Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (0.1 mmol scale)

  • This compound (0.4 mmol, 4 eq.)

  • HCTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the growing peptide chain (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 10 mL).

  • Activation of Amino Acid:

    • In a separate vessel, dissolve this compound and HCTU in 3 mL of DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 to 4 hours. Note: Due to the potential for slower coupling kinetics of β-amino acids compared to their α-counterparts, an extended coupling time is recommended to ensure the reaction goes to completion.[8]

  • Post-Coupling Wash: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • Confirmation of Completion: Perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) should be performed by repeating steps 2-4.[8]

Quality Control and Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound before its use in synthesis.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A high-quality reagent should exhibit a purity of ≥98%.[3]

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound (468.54 g/mol ).

Conclusion

This compound is more than a mere building block; it is an enabling tool for the design of next-generation peptide therapeutics. Its strategic incorporation allows scientists to imbue peptides with enhanced stability against enzymatic breakdown, a critical attribute for improving bioavailability and efficacy. By understanding the synthesis, properties, and specific handling requirements of this β-amino acid, researchers can confidently leverage its advantages to create novel, potent, and durable peptide-based drugs. The protocols and principles outlined in this guide serve as a foundation for the successful application of this compound in advanced peptide synthesis campaigns.

References

An In-depth Technical Guide to Fmoc-L-beta-Lys(Boc)-OH: Properties, Synthesis, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of β-Amino Acids in Peptide Science

In the landscape of drug development and molecular biology, the canonical 20 alpha-amino acids have long served as the fundamental building blocks of peptides and proteins. However, the exploration of non-canonical amino acids has unlocked new frontiers in medicinal chemistry. Among these, β-amino acids have emerged as exceptionally valuable tools.[1][2] By incorporating an additional carbon atom into the backbone, β-amino acids bestow unique conformational properties upon peptides, most notably an enhanced resistance to proteolytic degradation and the ability to form stable, predictable secondary structures known as foldamers.[3][4][5]

This guide focuses on a pivotal reagent in this field: Fmoc-L-beta-Lys(Boc)-OH . This molecule is a derivative of β-lysine, engineered with two distinct and orthogonally-acting protecting groups, making it a highly versatile building block for Solid-Phase Peptide Synthesis (SPPS). We will dissect its core properties, explain the chemical strategy behind its design, and provide a field-proven protocol for its application, empowering researchers to leverage its full potential in the synthesis of advanced, stable, and functional peptides.

Core Physicochemical Properties

A precise understanding of a reagent's physicochemical properties is the bedrock of reproducible science. This compound is characterized by the following key identifiers and values, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Chemical Formula C₂₆H₃₂N₂O₆[6][7]
Molecular Weight 468.5 g/mol [6]
Monoisotopic Mass 468.22603674 Da[6]
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[6]
CAS Number 219967-68-7[6]
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water[8]

The Power of Orthogonal Protection: A Strategic Analysis

The synthetic utility of this compound is derived from the clever implementation of two chemically distinct protecting groups: the base-labile Fmoc group and the acid-labile Boc group. This "orthogonal" strategy is the cornerstone of modern SPPS, as it allows for selective deprotection of specific functional groups while others remain intact.[9]

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the β-amino group (Nβ), which is the site of peptide bond formation during chain elongation. Its critical feature is its lability to mild organic bases, typically a solution of 20% piperidine in DMF. This allows for its removal without affecting the acid-sensitive side-chain protectors or the resin linkage.[9]

  • The Boc (tert-butoxycarbonyl) Group: This group shields the highly reactive ε-amino group (Nε) on the lysine side chain. The Boc group is completely stable under the basic conditions used for Fmoc removal, preventing unwanted side-chain branching. It is, however, efficiently cleaved by strong acids, such as Trifluoroacetic Acid (TFA), which is a primary component of the final cleavage cocktail used to release the completed peptide from the solid support.[8][9][10]

The interplay between these two groups provides the synthetic chemist with complete control over the peptide assembly process, as illustrated below.

G AA_Protected Fmoc-β-Lys(Boc)-OH Resin_Peptide Resin-Bound Peptide (Free N-terminus) AA_Coupled Resin-Bound Peptide + Fmoc-β-Lys(Boc) Resin_Peptide->AA_Coupled Couple (HBTU/DIPEA) Fmoc_Removed Resin-Bound Peptide + β-Lys(Boc) (Free Nβ-terminus) AA_Coupled->Fmoc_Removed Deprotect (20% Piperidine) Final_Peptide Full-Length Protected Peptide on Resin AA_Coupled->Final_Peptide Fmoc_Removed->Resin_Peptide Cleaved_Peptide Free Peptide in Solution (β-Lys side chain exposed) Final_Peptide->Cleaved_Peptide

Caption: Orthogonal deprotection scheme in SPPS using this compound.

A Validated Protocol for Incorporation into Peptides

This section provides a detailed, step-by-step methodology for the successful incorporation of this compound into a peptide sequence using manual SPPS on a Rink Amide resin. This protocol is designed to be self-validating through integrated checkpoints.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

Workflow Diagram:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DCM then DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Cycle (DMF, DCM, DMF) deprotect->wash1 activate 4. Amino Acid Activation (Fmoc-β-Lys(Boc)-OH + HBTU/DIPEA in DMF) wash1->activate couple 5. Coupling Reaction (Add activated AA to resin) activate->couple wash2 6. Wash Cycle (DMF) couple->wash2 repeat Repeat Steps 2-6 for subsequent amino acids wash2->repeat repeat->deprotect Next Cycle final_wash 7. Final Wash (DMF, DCM) & Dry repeat->final_wash Final Cycle cleave 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleave precipitate 9. Precipitation & Wash (Cold Diethyl Ether) cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify analyze 11. Analysis & Validation (LC-MS, MALDI-TOF) purify->analyze end End: Pure β-Lys containing Peptide analyze->end

References

An In-Depth Technical Guide to the Purity and Characterization of Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Building Block Integrity in Peptide Science

In the landscape of modern drug development and proteomics, the synthesis of custom peptides is fundamental. The success of this synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is not merely a matter of protocol but is critically dependent on the quality of its constituent building blocks. Fmoc-L-beta-Lys(Boc)-OH, a non-proteinogenic amino acid, is a prime example. Its unique beta-amino acid structure introduces valuable conformational constraints into peptides, while the orthogonally protected lysine side-chain offers a site for specific modifications and conjugations.[1] However, its utility is directly proportional to its purity. Even minute impurities can lead to failed syntheses, complex purification challenges, and ambiguous biological data.

This guide provides a comprehensive framework for the stringent analysis of this compound. We will move beyond simple quality control checks to establish a holistic, self-validating system for characterization. The methodologies described herein are designed not just to be followed, but to be understood, enabling researchers to make informed decisions and troubleshoot effectively.

Physicochemical Profile and Handling

A thorough understanding begins with the compound's fundamental properties. These characteristics influence everything from storage and handling to its behavior in analytical systems.

PropertyValueSource(s)
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[2]
CAS Number 219967-68-7[2]
Molecular Formula C₂₆H₃₂N₂O₆[2]
Molecular Weight 468.5 g/mol [2][3]
Appearance White to off-white solid[4]
Solubility Soluble in DMF, DMSO[1]
Storage 2-8°C, protect from moisture[4]

The Logic of Characterization: A Multi-Pronged Approach

No single analytical technique is sufficient to fully guarantee the identity, purity, and stereochemical integrity of this compound. A robust characterization strategy is a workflow where each step validates the next, creating a comprehensive quality profile.

G cluster_0 Overall Characterization Workflow RawMaterial Raw Material This compound HPLC RP-HPLC (Chemical Purity) RawMaterial->HPLC Assess Purity % MS Mass Spectrometry (Identity Confirmation) HPLC->MS Confirm Mass of Main Peak NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirm Molecular Structure Chiral Chiral HPLC (Enantiomeric Purity) NMR->Chiral Verify Stereochemical Integrity Final Qualified Reagent (Certificate of Analysis) Chiral->Final Consolidate Data

Caption: A logical workflow for the comprehensive characterization of this compound.

Purification: Proactively Enhancing Quality

While characterization validates purity, it is often prudent to perform a preliminary purification, especially if the source quality is uncertain. Residual solvents or by-products from synthesis can compromise subsequent experiments. A simple recrystallization or slurry wash is often effective.

Protocol 3.1: Toluene Slurry for Impurity Reduction

  • Rationale: This procedure, adapted from industrial methods, leverages the differential solubility of the desired amino acid and common organic impurities in a heated non-polar solvent.[5] The goal is not to fully dissolve the product, but to wash away more soluble contaminants.

  • Methodology:

    • Place 10 g of this compound into a suitable flask.

    • Add 60 mL of Toluene.

    • Heat the suspension to 50°C with continuous stirring. Maintain for 1 hour.

    • Cool the mixture to room temperature (approx. 30°C) and continue stirring for 2 hours.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake with a small volume of fresh, cold Toluene.

    • Dry the purified solid under vacuum at 50°C until a constant weight is achieved.

Core Characterization Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Principle: RP-HPLC is the gold standard for assessing the chemical purity of Fmoc-amino acids. The technique separates compounds based on their hydrophobicity. The Fmoc group provides a strong chromophore for UV detection, making this method highly sensitive.

  • Experimental Protocol:

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for peptide and amino acid analysis, providing good resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in H₂OTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the organic modifier used to elute compounds.
Gradient 10% to 90% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 265 nmThe Fmoc group has a strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume to avoid column overloading.
Sample Prep 1 mg/mL in 50:50 Mobile Phase A:BEnsures complete dissolution and compatibility with the starting mobile phase.
  • Data Interpretation: The output is a chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A high-quality reagent should exhibit a purity of ≥98%.[4] Be vigilant for common impurities such as β-alanine adducts or dipeptides, which typically elute close to the main peak.[6]

Mass Spectrometry (MS)
  • Principle: MS confirms the identity of the compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique ideal for these molecules, preventing fragmentation and providing a clear molecular ion peak.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

    • Infuse the solution directly into the ESI-MS source.

    • Acquire data in positive ion mode.

    • Expected Results: The primary ions observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 469.5 and potentially the sodium adduct [M+Na]⁺ at m/z ≈ 491.5. The experimentally observed mass should be within ±0.2 Da of the calculated exact mass (468.226 g/mol ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H NMR provides unequivocal structural confirmation by probing the chemical environment of every proton in the molecule. It is invaluable for ensuring the correct protecting groups are present and that the core amino acid structure is intact.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended).

  • Data Interpretation (Expected Signals):

Proton GroupApprox. Chemical Shift (ppm)MultiplicityIntegration
Fmoc (Aromatic)7.2 - 7.9Multiplets8H
Fmoc (CH, CH₂)4.2 - 4.4Multiplets3H
Lysine beta-CH~4.0Multiplet1H
Lysine epsilon-CH₂~2.9Multiplet2H
Lysine backbone CH₂'s1.2 - 1.8Multiplets6H
Boc (t-butyl)~1.4Singlet9H

Causality Note: The sharp singlet integrating to 9 protons around 1.4 ppm is a definitive signature of the Boc protecting group.[7][8] The complex multiplets between 7.2 and 7.9 ppm are characteristic of the fluorenyl moiety of the Fmoc group.[9] Discrepancies in these regions could indicate premature deprotection or other structural issues.

Chiral Purity Analysis

  • Principle: Standard RP-HPLC cannot distinguish between enantiomers (L- and D-forms). Since biological activity is stereospecific, confirming high enantiomeric purity is non-negotiable. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

G cluster_1 Chiral HPLC Analysis Workflow start Prepare Sample (1 mg/mL in Mobile Phase) inject Inject onto Chiral Column start->inject separate Isocratic Elution (e.g., Hexane/IPA) inject->separate detect UV Detection (265 nm) separate->detect analyze Integrate Peaks (L- and D-Enantiomers) detect->analyze calculate Calculate Enantiomeric Excess (e.e. %) analyze->calculate

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

  • Experimental Protocol:

    • Column Selection: Utilize a CSP designed for amino acid separations, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™) or a cyclodextrin-based column.[10]

    • Mobile Phase: Chiral separations are often performed in normal-phase or polar-ionic modes. A typical mobile phase might be a mixture of Hexane and Isopropanol with a small amount of an acidic or basic additive. Method development is often required.

    • Analysis: Run the sample under isocratic conditions. The L-enantiomer (the desired product) should appear as a major peak, while the D-enantiomer, if present, will be a much smaller peak with a different retention time.

    • Calculation: Enantiomeric Excess (e.e. %) = [ (Area L - Area D) / (Area L + Area D) ] * 100. A high-quality reagent should have an e.e. of ≥99.5%.

Understanding Potential Impurities

A key aspect of expertise is anticipating problems. Impurities in Fmoc-amino acids are often predictable by-products of the synthesis process.[11]

Impurity TypeOriginConsequence in Peptide Synthesis
D-Enantiomer Racemization during the Fmoc-protection step.Leads to diastereomeric peptide impurities that are difficult to remove and can alter biological activity.
Fmoc-dipeptide Reaction of the Fmoc-activation reagent with an already formed Fmoc-amino acid.Causes double insertion of the lysine residue into the peptide sequence.
β-Alanine Adducts Ring-opening and rearrangement of Fmoc-OSu, a common Fmoc-introduction reagent.Can lead to insertion of an unwanted β-alanine residue.[6]
Free Amino Acid Incomplete Fmoc protection reaction.Results in truncated sequences (deletions) as the unprotected amino acid cannot be coupled.

Conclusion

The characterization of this compound is a clear demonstration of the principle that "trust, but verify" is paramount in scientific research. A high purity value on a supplier's label is a good starting point, but a true understanding of the material's quality comes from a multi-faceted, orthogonal analytical approach. By systematically verifying identity (MS), structure (NMR), chemical purity (RP-HPLC), and stereochemical integrity (Chiral HPLC), researchers and drug development professionals can proceed with confidence, knowing that their foundational building blocks are sound. This rigorous approach not only prevents costly synthesis failures and time-consuming troubleshooting but also upholds the scientific integrity of the final product.

References

A Comprehensive Technical Guide to the Storage and Stability of Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the optimal storage and handling conditions for N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-β-lysine (Fmoc-L-beta-Lys(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure reagent integrity, minimize degradation, and achieve reproducible, high-fidelity peptide synthesis.

Introduction: The Chemical Context of this compound

This compound is a derivative of the non-proteinogenic amino acid L-beta-lysine, strategically modified with two orthogonal protecting groups: the base-labile Fmoc group at the α-amino position and the acid-labile Boc group on the side-chain ε-amino group.[1][2] This dual-protection strategy is fundamental to modern Fmoc-based SPPS, allowing for the sequential and controlled elongation of peptide chains.[1][2] The stability of these protecting groups under specific conditions, and their selective removal, are the cornerstones of successful peptide synthesis.[2][3] Understanding the inherent chemical liabilities of this molecule is the first step toward establishing robust storage and handling protocols.

The Fmoc group is notoriously susceptible to cleavage by bases, a property exploited for N-terminal deprotection during SPPS, typically using a piperidine solution.[1][4] Conversely, the Boc group is stable to basic conditions but is readily removed by strong acids like trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin support.[1][2][3] The stability of this compound is therefore a delicate balance, vulnerable to premature deprotection if not stored and handled correctly.

cluster_0 This compound Structure Fmoc Fmoc beta_Lys beta-Lysine Core Fmoc->beta_Lys α-amino linkage (Base-labile) COOH Carboxyl Group beta_Lys->COOH for peptide coupling Boc Boc Boc->beta_Lys ε-amino linkage (Acid-labile)

Caption: Orthogonal protection scheme of this compound.

Core Storage Recommendations

The primary objective of a stringent storage protocol is to mitigate the key environmental factors that can compromise the chemical integrity of this compound: temperature, moisture, and light.

Temperature: The First Line of Defense

Low temperatures are critical for inhibiting potential degradation pathways. For long-term storage, a temperature of -20°C is strongly recommended.[5][6] Some suppliers may indicate that storage at 2-8°C is acceptable for shorter durations, but for maintaining the highest purity over extended periods, freezing is the industry standard.

Causality: At ambient temperatures, the inherent, albeit slow, degradation of the Fmoc group can be accelerated. Furthermore, residual moisture can contribute to hydrolytic decomposition. Freezing significantly reduces the kinetic energy of the molecules, effectively pausing these degradation processes.

Moisture: The Hidden Catalyst of Degradation

Fmoc-protected amino acids are hygroscopic and must be rigorously protected from moisture.[5][7] The presence of water can lead to the hydrolysis of the protecting groups and can also facilitate other undesirable side reactions.

Self-Validating Protocol:

  • Primary Container: Always store this compound in a tightly sealed container.[7]

  • Secondary Containment: Place the primary container inside a desiccator or a sealed bag containing a desiccant.[5]

  • Acclimatization: Before use, it is crucial to allow the container to warm to room temperature before opening.[5] This prevents condensation of atmospheric moisture onto the cold powder, a common and often overlooked source of contamination.

Light: A Potential Energy Source for Degradation

While the solid powder is more stable than solutions, the fluorenyl moiety of the Fmoc group is known to be sensitive to light, particularly UV radiation.[7] To eliminate any risk of photochemical degradation, it is best practice to store the compound in an opaque container or in a dark environment.

ParameterLong-Term StorageShort-Term StorageIn-Solution (Stock)
Temperature -20°C[5][6]2-8°C-20°C to -80°C[8]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)[5]DrySealed, away from moisture[8]
Light Protected from light (dark/amber vial)Protected from lightProtected from light
Container Tightly sealed vialTightly sealed vialTightly sealed vial

Table 1: Summary of Recommended Storage Conditions for this compound.

Stability and Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for appreciating the importance of the storage guidelines.

Premature Fmoc-Group Cleavage

The most common degradation pathway is the unintended removal of the Fmoc group. This can be initiated by trace basic impurities in solvents or even by the free amino group of another Fmoc-amino acid molecule, a process known as autocatalytic cleavage.[9] This leads to the formation of the free beta-amino acid, which can cause deletions or double insertions in the peptide sequence during synthesis.

Hydrolysis

Exposure to moisture can lead to the hydrolysis of the ester linkage in the Fmoc group or, less commonly, the carbamate of the Boc group, compromising the integrity of the protecting groups.

Formation of Truncated Peptides

If the this compound reagent is contaminated with trace amounts of acids, such as acetic acid from the hydrolysis of ethyl acetate used in manufacturing, it can lead to chain termination during peptide synthesis.[9][10]

Start This compound (High Purity) Degradation Degradation Pathways Start->Degradation Base Trace Bases (e.g., amines) Degradation->Base leads to Moisture Moisture (H2O) Degradation->Moisture leads to Acid Trace Acids (e.g., Acetic Acid) Degradation->Acid leads to Outcome1 Premature Fmoc Cleavage (Sequence Deletion/Insertion) Base->Outcome1 Outcome2 Hydrolysis of Protecting Groups Moisture->Outcome2 Outcome3 Peptide Truncation (Capping) Acid->Outcome3

Caption: Key degradation pathways for this compound.

Experimental Protocols: Handling and Solution Preparation

Meticulous handling is as crucial as correct storage. The following protocols are designed to maintain the integrity of the reagent from vial to reaction vessel.

Protocol for Aliquoting Dry Powder
  • Acclimatization: Remove the sealed container of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes.

  • Inert Environment (Optional but Recommended): If possible, perform the weighing and aliquoting in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing: Briefly open the container and quickly weigh the desired amount of powder into a new, clean, and dry vial. Minimize the time the stock container is open to the atmosphere.

  • Resealing: Tightly reseal the main stock container immediately. Purge with an inert gas before sealing if possible.

  • Storage of Aliquot: Store the newly created aliquot under the same recommended conditions (-20°C, desiccated, dark).

Protocol for Preparing Stock Solutions

Solutions of this compound are significantly less stable than the lyophilized powder.[5] It is recommended to prepare solutions fresh for each synthesis. If a stock solution must be prepared, the following steps should be followed:

  • Solvent Selection: Use a high-purity, amine-free grade of solvent, typically N,N-Dimethylformamide (DMF) for SPPS applications.[11]

  • Dissolution: Add the solvent to the vial containing the pre-weighed this compound. If necessary, gentle vortexing or sonication can be used to aid dissolution.

  • Storage of Solution: If immediate use is not possible, the stock solution should be stored at -20°C.[8][12] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Use within one month is a common recommendation.[8][12]

Safety and Handling Precautions

While not classified as a hazardous substance, standard laboratory safety practices should always be observed when handling this compound.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[15][16]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[15]

    • In case of eye contact: Flush eyes with water as a precaution.[15]

    • If inhaled: Move the person into fresh air.[15]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

Conclusion

The chemical integrity of this compound is a prerequisite for the synthesis of high-quality peptides. The recommendations outlined in this guide—storage at -20°C in a dry, dark environment—are simple yet critical measures to ensure the stability of this reagent. By implementing these storage protocols and following meticulous handling procedures, researchers and drug development professionals can mitigate the risks of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.

References

An In-Depth Technical Guide to Beta-Amino Acids in Peptide Design: From Structural Novelty to Therapeutic Opportunity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of peptide therapeutics is undergoing a significant renaissance, driven by innovations that overcome traditional limitations such as poor stability and bioavailability.[1] Among the most promising of these strategies is the incorporation of non-proteinogenic amino acids, with beta-amino acids (β-amino acids) emerging as a particularly powerful tool. This guide provides a comprehensive technical overview of β-amino acids for researchers, chemists, and drug development professionals. We will explore their fundamental structural differences from canonical alpha-amino acids (α-amino acids), the unique conformational landscapes they unlock, detailed synthetic protocols for their creation and incorporation, and their profound impact on proteolytic stability. By grounding these concepts in field-proven insights and authoritative references, this document serves as a foundational resource for harnessing the potential of β-peptides in modern drug discovery.

The Fundamental Distinction: A Shift in the Peptide Backbone

At the heart of all proteins and peptides lies the α-amino acid, characterized by an amino group and a carboxyl group attached to the same carbon atom—the alpha-carbon (α-carbon).[2][3] Beta-amino acids introduce a subtle yet profound architectural change: the amino group is attached to the beta-carbon (β-carbon), the second carbon atom from the carboxyl group.[2][4] This homologation, the insertion of a single additional methylene group into the backbone, fundamentally alters the geometry and flexibility of the resulting peptide chain.[5][6]

This structural shift creates significant stereochemical diversity. While an α-amino acid with a single chiral α-carbon exists as two enantiomers (L and D), a β-amino acid with a side chain can have chirality at either the α-carbon (C2) or the β-carbon (C3). This results in up to four possible diastereoisomers for a given side chain, vastly expanding the available chemical space for molecular design.[7][8]

Caption: Structural comparison of α- and β-amino acids.

Unlocking New Folds: The Conformational Landscape of β-Peptides

The expanded backbone of β-peptides, oligomers composed of β-amino acids, prevents them from adopting the classical secondary structures of α-peptides, such as the α-helix and β-sheet.[9][10] Instead, they form their own unique, stable, and predictable three-dimensional structures, often referred to as "foldamers."[5] This capacity to form stable structures from short sequences is a significant advantage; for instance, stable 14-helices can be formed from as few as six β³-amino acid residues, whereas α-peptides often require 10-12 residues.[11]

The causality behind this stability lies in the formation of different intramolecular hydrogen-bonding networks. Unlike the (i, i+4) hydrogen bonding of α-helices, β-peptides can form various helices and turns stabilized by larger hydrogen-bonded rings.[12]

Key β-Peptide Secondary Structures:

  • 14-Helix: The most well-studied β-peptide structure, formed by β³-substituted residues (side chain on the β-carbon). It is characterized by 14-membered hydrogen-bonded rings between the C=O of residue i and the N-H of residue i+2. This creates a stable, right-handed helix with approximately three residues per turn.[11][12]

  • 12-Helix: Typically formed from β²-substituted residues or from conformationally constrained cyclic residues like ACPC (trans-2-aminocyclopentanecarboxylic acid).[5][12]

  • 10/12-Helix: Arises from alternating β²- and β³-monosubstituted residues, creating an intertwined network of 10- and 12-membered hydrogen-bonded rings.[11][12]

  • β-Strands and Sheets: β-peptides can also form extended strand-like structures and assemble into sheets, analogous to α-peptide β-sheets, which are crucial for designing molecules that mediate protein-protein interactions.[12][13]

G cluster_alpha α-Helix (i, i+4) cluster_beta β-Peptide 14-Helix (i, i+2) a1 C=O Residue i a2 ... Residue i+1 a5 N-H Residue i+4 a1:f0->a5:f0 H-Bond a3 ... Residue i+2 a4 ... Residue i+3 b1 C=O Residue i b2 ... Residue i+1 b3 N-H Residue i+2 b1:f0->b3:f0 H-Bond (14-membered ring)

Caption: Hydrogen bonding patterns in α-helices vs. β-peptide 14-helices.

Featureα-Helixβ-Peptide 14-Helixβ-Peptide 12-Helixβ-Peptide 10/12-Helix
H-Bonding Pattern i → i+4i → i+2i → i+2i → i+2 & i → i+3
Ring Size 13-membered14-membered12-membered10 & 12-membered
Residues per Turn ~3.6~3.0~2.5Varies
Typical Residues Standard α-AAsβ³-AAsβ²-AAs, cyclic β-AAsAlternating β²/β³-AAs

Synthesis and Incorporation into Peptides

The practical application of β-amino acids in peptide design is enabled by their compatibility with standard synthetic chemistry techniques, particularly solid-phase peptide synthesis (SPPS).[7][8] The overall process involves two key stages: the synthesis of the β-amino acid monomer and its subsequent incorporation into a growing peptide chain.

Synthesis of β-Amino Acid Monomers

While a few β-amino acids like β-alanine occur naturally, most must be synthesized.[4] Numerous strategies exist, with the Arndt-Eistert homologation of α-amino acids being a common and reliable method.[6] This reaction sequence extends the carbon chain of an N-protected α-amino acid by one methylene group.

Experimental Protocol: Arndt-Eistert Homologation for β³-Amino Acid Synthesis

This protocol outlines the synthesis of an Fmoc-protected β³-amino acid from its corresponding Fmoc-protected α-amino acid.

Causality: The objective is to insert a diazomethane-derived carbon between the original α-carbon and the carboxyl group. This is achieved by converting the carboxylic acid to a more reactive acid chloride, which then reacts with diazomethane. A subsequent silver-catalyzed Wolff rearrangement expels N₂ gas and causes the desired carbon insertion, forming a ketene that is trapped by water to yield the homologated carboxylic acid.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve Fmoc-α-amino acid (1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add oxalyl chloride (1.5 eq) dropwise. Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).

    • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-α-amino acyl chloride.

  • Diazomethane Reaction (Use Extreme Caution):

    • Safety Note: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a fume hood with a blast shield and using diazomethane-specific glassware.

    • Dissolve the crude acid chloride in anhydrous Diethyl Ether or THF.

    • Cool to 0°C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists, indicating a slight excess.

    • Stir at 0°C for 2-4 hours.

  • Wolff Rearrangement:

    • To the diazoketone solution at 0°C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq) dropwise. Alternatively, silver oxide (Ag₂O) can be used.

    • Allow the reaction to warm to room temperature and stir overnight. A black precipitate of silver metal will form.

    • Quench the reaction by adding water.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the silver precipitate.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-β³-amino acid.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected β-amino acids can be readily incorporated into peptides using standard automated or manual Fmoc-SPPS protocols.[14][15][16] The process is fundamentally identical to that for α-amino acids.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-β-AA, Activator like HBTU/DIC, Base like DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage No (Sequence Complete) Purification Purification (HPLC) & Analysis (MS) Cleavage->Purification

Caption: Workflow for incorporating a β-amino acid via Fmoc-SPPS.

The Decisive Advantage: Enhanced Proteolytic Stability

One of the most significant barriers to the therapeutic use of peptides is their rapid degradation by proteases in the body.[17][18] The causality for this degradation lies in the precise recognition of the α-peptide backbone geometry by the active site of proteolytic enzymes.

By introducing an extra carbon atom, β-amino acids alter the peptide backbone's conformation, effectively making it unrecognizable to most endogenous proteases such as trypsin, chymotrypsin, and pepsin.[5][19] Numerous studies have demonstrated that β-peptides remain intact for extended periods (e.g., over 36 hours) in the presence of enzymes that would degrade their α-peptide counterparts within minutes.[5][20] This remarkable resistance to proteolysis is a key driver for their use in drug development, as it can significantly prolong the in vivo half-life and improve the pharmacokinetic profile of a peptide therapeutic.[13][19][21]

Peptide TypeEnzymeStability (Time to Degradation)Rationale for Stability/Degradation
α-Peptide Trypsin, ChymotrypsinMinutes to hoursConformation fits enzyme active site.
β-Peptide Trypsin, Chymotrypsin> 36 hoursAltered backbone geometry prevents recognition.[5][19]
α/β-Hybrid Peptide PronaseSlow degradationStability depends on β-AA position and density.[19]

Applications in Drug Discovery and Development

The unique combination of predictable secondary structures and profound enzymatic stability makes β-peptides a versatile platform for developing novel therapeutics.[7][22] They serve as powerful peptidomimetics, capable of mimicking the structure and function of bioactive α-peptides while possessing superior drug-like properties.[8][23]

Key Therapeutic Application Areas:

  • Antimicrobial Agents: Amphiphilic β-peptides that form helices can mimic the mechanism of natural host-defense peptides, disrupting bacterial cell membranes. Their stability prevents bacteria from degrading them, a common resistance mechanism.[5][19]

  • Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by α-helices or β-turns.[23] The well-defined helical and turn structures of β-peptides can be decorated with appropriate side chains to mimic these interaction surfaces, providing a stable scaffold for inhibiting targets previously considered "undruggable" by small molecules.[5][19] Examples include the inhibition of the p53-hDM2 interaction in cancer.[5]

  • Receptor Agonists and Antagonists: By mimicking the conformation of natural peptide ligands, β-peptides can be designed to interact with receptors, including G-protein coupled receptors (GPCRs), to either activate or block signaling pathways.[7][]

  • Cell-Penetrating Peptides: The stability and defined charge distribution of β-peptides make them excellent candidates for drug delivery vehicles capable of traversing cell membranes.[5]

Conclusion and Future Outlook

The introduction of β-amino acids into peptide design is not merely an incremental improvement but a paradigm shift, offering a robust solution to the core challenges of proteolytic instability and conformational flexibility that have long hindered peptide therapeutics. The ability to create novel, stable, and predictable secondary structures opens up vast new territories for rational drug design. As synthetic methodologies become more streamlined and our understanding of β-peptide folding deepens, their integration into therapeutic pipelines will undoubtedly accelerate. From next-generation antimicrobials to potent inhibitors of intracellular protein interactions, β-peptides represent a cornerstone of modern peptidomimetic science and a critical enabling technology for the future of medicine.

References

Methodological & Application

Application Note: A Researcher's Guide to Incorporating Fmoc-L-beta-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering pathways to enhanced proteolytic stability, unique secondary structures, and novel biological activities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the effective use of Fmoc-L-beta-Lys(Boc)-OH, a versatile building block for introducing a beta-amino acid with a protected lysine side chain in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for Beta-Amino Acids

In the quest to develop peptide-based therapeutics, overcoming inherent limitations such as enzymatic degradation and poor bioavailability is paramount.[2] The substitution of natural α-amino acids with β-amino acids represents a powerful strategy to address these challenges. The additional carbon in the backbone of β-amino acids fundamentally alters the peptide's conformation and renders the adjacent peptide bonds resistant to cleavage by common proteases.[2]

This compound is a particularly useful reagent. It allows for the site-specific introduction of a beta-lysine mimic, carrying a positive charge at physiological pH (after deprotection). This feature is critical for applications such as improving cell permeability or engaging in specific electrostatic interactions with biological targets.[1] This document serves as an in-depth guide for researchers to successfully incorporate this valuable building block.

A Closer Look at the Building Block

Understanding the components of this compound is key to its successful application. The molecule is designed for seamless integration into the orthogonal Fmoc/tBu SPPS strategy.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amine allows for iterative elongation of the peptide chain. It is stable to the acidic conditions used for final cleavage but is readily removed by a piperidine solution.

  • Boc (tert-butoxycarbonyl) Group: This acid-labile group protects the ε-amino group of the lysine side chain. It is stable to the basic conditions of Fmoc deprotection, ensuring the side chain remains unreactive until the final cleavage step.[3][4]

  • Beta-Amino Acid Backbone: The carboxylic acid is displaced by one additional carbon atom compared to its α-amino acid counterpart, providing the unique structural and stability advantages.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₆[5]
Molecular Weight 468.54 g/mol [5][6][7]
Appearance White to off-white powder[3][4]
Storage 2-8°C, sealed in a dry environment[6]
Solubility Soluble in DMF, DCM, Chloroform, DMSO[3][4]

Core Principles: Adapting SPPS for this compound

While the overall workflow of SPPS remains the same, the successful incorporation of a β-amino acid requires attention to the coupling step. β-amino acids can be more sterically hindered than their α-analogs, potentially leading to slower or less efficient coupling reactions. Therefore, the choice of coupling reagent and reaction conditions is critical.

Workflow Overview

The following diagram outlines the key stages of a single coupling cycle for incorporating this compound into a peptide chain immobilized on a solid support.

SPPS_Workflow cluster_resin Peptide-Resin cluster_reagents Reagents Resin_Fmoc Fmoc-NH-Peptide-Resin Resin_Free_Amine H₂N-Peptide-Resin Resin_Fmoc->Resin_Free_Amine Fmoc Deprotection Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc Activated_AA Activated This compound Activated_AA->Resin_Free_Amine Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU/HATU) + Base (DIEA) AA This compound Coupling_Reagent->AA AA->Activated_AA Activation New_Peptide_Resin Fmoc-beta-Lys(Boc)-NH-Peptide-Resin Resin_Free_Amine->New_Peptide_Resin

Caption: SPPS cycle for this compound incorporation.

Detailed Experimental Protocols

These protocols are designed for a standard manual synthesis at a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales or automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin) into a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF, 5 mL) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: N-terminal Fmoc Deprotection

This step is performed on the resin-bound peptide prior to coupling the beta-amino acid.

  • Add 3 mL of 20% (v/v) piperidine in DMF to the swelled resin.[8]

  • Agitate the mixture for 3 minutes. Drain the solution.

  • Add another 3 mL of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Activation and Coupling of this compound

Due to potential steric hindrance, robust activation is crucial. Uronium/aminium-based reagents like HBTU or HATU are highly recommended.[9][10][11]

  • In a separate vial, dissolve this compound (94 mg, 0.2 mmol, 2 eq.) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (76 mg, 0.2 mmol, 2 eq.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (70 µL, 0.4 mmol, 4 eq.) to the solution.

  • Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.

  • Agitate the reaction mixture for 1.5 to 2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 4: Monitoring Coupling Efficiency (Optional but Recommended)

The Kaiser test (or ninhydrin test) is a qualitative method to detect the presence of primary amines. A successful coupling reaction results in the absence of free amines on the resin.

  • Take a small sample of the resin (~2-3 mg) after the coupling and washing steps.

  • Wash the sample with ethanol and add a few drops of each of the three Kaiser test reagents.

  • Heat the sample at ~100°C for 3-5 minutes.

  • Interpretation:

    • Blue/Purple beads: Incomplete coupling (free primary amines present). A second coupling (recoupling) is required.

    • Yellow/Colorless beads: Complete coupling.

Protocol 5: Final Cleavage and Side-Chain Deprotection

This step removes the Boc protecting group from the beta-lysine side chain and cleaves the completed peptide from the resin.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard choice is Reagent K : Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers protect sensitive residues from reactive cations generated during deprotection.[12]

  • Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried peptide-resin.

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Rinse the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the final peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive, a double coupling is recommended. Simply repeat Protocol 3 with fresh reagents. Using more powerful coupling reagents like HATU or extending the coupling time can also improve efficiency.[13]

  • Aggregation: "Difficult" or hydrophobic sequences can aggregate during synthesis, hindering reaction kinetics.[14][15] Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) or using special solvents may be beneficial.

  • Orthogonality: The Fmoc/Boc protection scheme is highly orthogonal. The Boc group on the lysine side chain is stable to the piperidine used for Fmoc removal, and the Fmoc group is stable to the TFA used for final cleavage.[3][4][16]

Conclusion

This compound is a powerful and versatile building block for synthesizing modified peptides with enhanced stability and unique structural properties. By employing robust coupling reagents like HBTU or HATU and validating reaction completion, researchers can confidently incorporate this beta-amino acid into their sequences. The protocols outlined in this guide provide a reliable framework for achieving high-yield synthesis of beta-lysine-containing peptides, opening new avenues in drug discovery and peptide engineering.

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-L-beta-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of β-Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, β-amino acids are of particular interest as they can induce unique secondary structures, such as helices and turns, and confer enhanced proteolytic stability compared to their α-amino acid counterparts. Fmoc-L-beta-Lys(Boc)-OH is a key building block in this class, offering a protected lysine side chain for subsequent functionalization or to introduce a positive charge into the peptide backbone.

However, the stereochemistry and increased steric bulk of β-amino acids present a distinct challenge in solid-phase peptide synthesis (SPPS). The altered geometry of the amino group, being attached to the β-carbon, can lead to slower coupling kinetics and incomplete reactions if standard protocols for α-amino acids are employed without modification. This guide provides a detailed examination of the principles and proven protocols for the successful and efficient coupling of this compound, empowering researchers to confidently incorporate this valuable building block into their synthetic workflows.

Understanding the Chemistry of Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, the carboxylic acid of the incoming Fmoc-amino acid must first be activated to a more reactive species to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. The choice of activating agent is critical, especially for sterically hindered residues like β-amino acids.

The general mechanism involves the formation of a highly reactive intermediate, such as an active ester, which is then susceptible to aminolysis. The efficiency of this process is influenced by the coupling reagent, additives, base, and solvent.

Recommended Coupling Protocols for this compound

Due to the increased steric hindrance of this compound, coupling strategies that are effective for hindered α-amino acids are recommended. We present two robust protocols: a high-efficiency method using HATU and a more traditional, cost-effective approach with DIC and an oxime additive.

Protocol 1: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent that forms a reactive OAt-ester intermediate.[1] It is particularly well-suited for difficult couplings, including those involving sterically hindered and N-methylated amino acids.[1][2]

Rationale: The OAt-ester formed by HATU is more reactive than the corresponding HOBt-ester, leading to faster and more complete coupling reactions.[1][3] This is advantageous for overcoming the steric bulk of this compound. The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the activation mixture.

  • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For challenging sequences, the reaction time can be extended.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (clear or yellow beads) indicates a complete reaction.

  • Washing: Upon completion, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Carbodiimide-Mediated Coupling using DIC/OxymaPure®

N,N'-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide that is easy to handle and forms a soluble urea byproduct, making it suitable for SPPS.[4] When used in conjunction with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate), it provides an efficient and low-racemization coupling method.

Rationale: OxymaPure® is a superior alternative to HOBt, offering improved safety (non-explosive) and higher reactivity.[5] It acts as a catalyst and suppresses racemization by forming a more reactive and stable active ester with the carbodiimide-activated amino acid. This method is a reliable and cost-effective option for many sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin with the deprotected N-terminal amine in DMF for at least 30 minutes.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/OxymaPure® solution to the resin.

  • Add DIC (3 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature.

  • Monitoring: Due to potentially slower kinetics compared to HATU, allow the reaction to proceed for at least 2-4 hours before performing a Kaiser test. If the test is positive, the reaction can be allowed to continue overnight.

  • Washing: Follow the washing procedure as described in Protocol 1.

Comparative Summary of Coupling Protocols

ParameterProtocol 1: HATUProtocol 2: DIC/OxymaPure®
Reagent Type Aminium/Uronium SaltCarbodiimide/Additive
Reactivity Very HighHigh
Typical Coupling Time 1-2 hours2-4 hours (or overnight)
Reagent Equivalents (AA:Coupling Reagent:Base) 1 : 1 : 2 (relative to amino acid)1 : 1 : N/A (for DIC/Oxyma)
Advantages High efficiency for hindered residues, fast reaction timesCost-effective, soluble byproduct, low racemization
Considerations Higher cost, potential for guanidinylation if used incorrectlySlower kinetics than HATU

Visualizing the Process

Fmoc-L-beta-Lys(Boc)-OH_Structure cluster_lysine L-beta-Lysine Backbone cluster_fmoc Fmoc Group (α-Amine) cluster_boc Boc Group (ε-Amine) COOH COOH C_alpha CαH COOH->C_alpha C_beta CβH C_alpha->C_beta Side_Chain (CH₂)₃ C_beta->Side_Chain NH_alpha NH C_beta->NH_alpha NH_epsilon NH Side_Chain->NH_epsilon Boc Boc NH_epsilon->Boc Fmoc Fmoc NH_alpha->Fmoc

Caption: Chemical structure of this compound.

SPPS_Coupling_Workflow start Start: Resin-Bound Peptide (Free N-terminus) resin_swell 1. Resin Swelling (DMF) start->resin_swell coupling 3. Coupling Reaction (Add activated AA to resin) resin_swell->coupling pre_activation 2. Pre-activation of This compound (Coupling Reagent + Base in DMF) pre_activation->coupling monitoring 4. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring washing 5. Wash Resin (DMF, DCM) monitoring->washing next_cycle Proceed to Next Cycle (Fmoc Deprotection) washing->next_cycle

Caption: General workflow for a single coupling cycle in SPPS.

Activation_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-β-Lys(Boc)-OH R-COOH ActiveEster Activated Ester R-CO-OAt AminoAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation R-CO-NH-Peptide ActiveEster->PeptideBond PeptideResin Peptide-Resin H₂N-Peptide PeptideResin->PeptideBond

Caption: Simplified activation and coupling mechanism.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Insufficient reaction time. 2. Steric hindrance. 3. Inefficient coupling reagent.1. Extend the coupling time. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents.[3] 3. Switch to a more potent coupling reagent like HATU or COMU.[1][4]
Low Yield of Final Peptide Accumulation of deletion sequences due to incomplete couplings.Optimize the coupling protocol for this compound as described above. Consider using a capping step with acetic anhydride after the coupling to block any unreacted amines.
Presence of Diastereomeric Impurities Racemization during activation/coupling.Avoid prolonged pre-activation times. Ensure the use of additives like OxymaPure® or HOAt (in HATU) which are known to suppress racemization.[4][6] Avoid using excessive amounts of base.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with careful consideration of the coupling protocol. The inherent steric hindrance of this β-amino acid necessitates the use of robust activation methods. High-efficiency uronium salt reagents like HATU offer rapid and complete couplings, while optimized carbodiimide methods with additives like OxymaPure® provide a reliable and cost-effective alternative. By understanding the underlying chemical principles and employing the detailed protocols within this guide, researchers can effectively leverage the unique properties of β-amino acids to advance their scientific objectives.

References

Fmoc deprotection conditions for beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Fmoc Deprotection Conditions for β-Amino Acids

Authored by: A Senior Application Scientist

Introduction: The Growing Importance of β-Amino Acids

In the landscape of peptide science and drug development, β-amino acids represent a critical frontier. Their incorporation into peptide backbones introduces an additional carbon atom, leading to the formation of more stable secondary structures, such as helices and turns, and conferring significant resistance to enzymatic degradation. This enhanced stability makes β-peptides and peptidomimetics highly attractive candidates for therapeutic applications.

The synthesis of these valuable molecules predominantly relies on the robust and versatile methodology of Solid-Phase Peptide Synthesis (SPPS), with the 9-fluorenylmethyloxycarbonyl (Fmoc) group serving as the cornerstone for temporary Nα-amino protection.[1][2] The Fmoc group's key advantage is its lability to mild basic conditions, allowing for an orthogonal strategy where acid-labile groups protect reactive side chains.[1][2]

While the deprotection of Fmoc from standard α-amino acids is a well-established process, the unique structural properties of β-amino acids introduce specific challenges and considerations. This technical guide provides an in-depth analysis of Fmoc deprotection conditions tailored for β-amino acids, offering field-proven insights, detailed protocols, and troubleshooting strategies for researchers, scientists, and drug development professionals.

The Core Mechanism: A Base-Catalyzed Elimination

The removal of the Fmoc group proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] A comprehensive understanding of this process is fundamental to optimizing deprotection conditions.

  • Proton Abstraction: The process is initiated by a base, most commonly the secondary amine piperidine, which abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[3][4] The electron-withdrawing nature of the fluorene moiety makes this proton susceptible to removal.[1]

  • β-Elimination: This abstraction generates a carbanion intermediate that rapidly undergoes a β-elimination reaction. This results in the cleavage of the carbamate bond, liberating the N-terminal amine of the peptide chain, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][3][5]

  • DBF Scavenging: Excess piperidine in the reaction mixture acts as a crucial scavenger, trapping the electrophilic DBF to form a stable, UV-active adduct.[3][6] This prevents the DBF from reacting with the newly deprotected peptide amine, which would otherwise lead to irreversible chain termination.[3]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination & Scavenging Fmoc_Peptide Fmoc-NH-β-Peptide-Resin Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate + Base Base Piperidine Free_Amine H₂N-β-Peptide-Resin Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF + CO₂ Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: The E1cB mechanism of Fmoc deprotection.

Critical Factors Influencing Deprotection of β-Amino Acids

The success of Fmoc removal from β-amino acids hinges on a careful balance of several experimental parameters. The increased steric bulk from the additional backbone carbon can significantly impact reaction kinetics compared to α-amino acids.

Steric Hindrance

This is the most significant factor differentiating β-amino acids from their α-counterparts. Bulky side chains on the β-amino acid or adjacent residues can sterically hinder the approach of the base to the Fmoc group, leading to slower and potentially incomplete deprotection.[3][7] Incomplete deprotection is a primary cause of deletion sequences, which are notoriously difficult to separate from the target peptide during purification.[6][7]

Base Selection and Concentration

The choice of base is critical for achieving efficient deprotection while minimizing side reactions.

  • Piperidine: This remains the gold standard, typically used at a concentration of 20% (v/v) in DMF.[2][3][8][9][10][11][12] While effective, prolonged exposure or higher concentrations can exacerbate certain side reactions.[13] Studies have shown that concentrations as low as 5% can be sufficient for complete deprotection in some cases.[6][14]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): For sterically demanding β-amino acids where piperidine-mediated deprotection is sluggish, the stronger, non-nucleophilic base DBU is a powerful alternative.[13][15] It is often used in a cocktail with piperidine (e.g., 2% DBU / 2% piperidine in DMF) to accelerate the reaction.[7] However, its high basicity can increase the risk of side reactions like racemization.[13]

  • Alternative Bases: To mitigate specific side reactions like aspartimide formation, weaker bases can be employed. Piperazine and morpholine have demonstrated efficacy in Fmoc removal while suppressing this unwanted cyclization.[6][16][17] Dipropylamine (DPA) has also been reported as an effective reagent for reducing aspartimide formation.[18]

Solvent, Time, and Temperature
  • Solvent: Polar aprotic solvents are essential for both swelling the resin support and solubilizing the reagents. N,N-Dimethylformamide (DMF) is the most common choice, though N-Methylpyrrolidone (NMP) is also widely used.[3][13] The purity of the solvent is paramount, as amine contaminants can cause premature deprotection.[3]

  • Reaction Time: Standard protocols often employ a two-step deprotection cycle (e.g., an initial 1-3 minute treatment followed by a longer 10-20 minute treatment with fresh reagent).[1][7][9] For β-amino acids, especially those with significant steric hindrance, extending the second treatment time may be necessary to ensure complete removal.[19]

  • Temperature: While most deprotection reactions are performed at room temperature, microwave-assisted SPPS can utilize elevated temperatures (e.g., up to 90°C) for very short durations (e.g., 60 seconds) to overcome difficult deprotections.[13][15] This approach must be used judiciously, as higher temperatures can also accelerate side reactions.

Data Presentation: A Comparative Overview of Deprotection Reagents

The selection of the deprotection reagent is a critical decision point in the synthesis workflow. The table below summarizes the characteristics of commonly used bases.

ReagentTypical ConcentrationSolventKey Characteristics & Applications
Piperidine 20% (v/v)[6][12]DMF or NMPThe most common and effective reagent for routine SPPS; the industry standard.[6][13]
4-Methylpiperidine (4-MP) 20% (v/v)[13]DMFA common, effective alternative to piperidine with similar kinetics and properties.[6][13]
Piperazine (PZ) 10% (w/v)[13]9:1 DMF/EthanolLess basic than piperidine; used to minimize base-catalyzed side reactions like aspartimide formation.[6][17]
DBU 2% (v/v) with 2% Piperidine[7][9]DMFStrong, non-nucleophilic base used to accelerate deprotection of sterically hindered residues.[13][15]
Morpholine ~50% (v/v)[16]DMFWeaker base shown to be effective in minimizing aspartimide formation, even at elevated temperatures.[16]

Navigating and Mitigating Common Side Reactions

The basic conditions required for Fmoc deprotection can unfortunately promote several undesirable side reactions. Awareness and proactive mitigation are key to ensuring high peptide purity.

  • Incomplete Deprotection: As discussed, this leads to deletion sequences. It is often caused by steric hindrance or peptide aggregation on the resin.[3][7]

    • Solution: Employ stronger deprotection cocktails (e.g., DBU/piperidine), increase reaction time, or use microwave heating.[7][15] Monitoring the reaction is crucial.

  • Aspartimide Formation: A prevalent side reaction involving sequences with aspartic acid, where the backbone amide attacks the side-chain ester, forming a cyclic imide.[3][15][18] This can lead to racemization and the formation of difficult-to-separate α- and β-aspartyl peptides.[18]

    • Solution: Additives like 0.1 M HOBt or Oxyma to the piperidine solution can suppress this side reaction.[17][20] Alternatively, using a weaker base like piperazine is effective.[17]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the carbonyl of the first, cleaving the dipeptide from the resin.[3][21]

    • Solution: Utilize a sterically bulky resin linker, such as the 2-chlorotrityl chloride (2-CTC) resin, which inhibits the intramolecular cyclization.[22]

  • Racemization: The basic environment can lead to the epimerization of optically active amino acids, a particular concern for sensitive residues like cysteine and histidine.[1][3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fmoc deprotection of resin-bound β-peptides.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most β-amino acids without excessive steric hindrance.

  • Resin Preparation: Swell the Fmoc-β-peptidyl-resin in peptide synthesis grade DMF for 30-60 minutes in a suitable reaction vessel.[1][3] Drain the DMF.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[3] Agitate the slurry via shaking, rocking, or nitrogen bubbling for 1-3 minutes at room temperature.[13] Drain the solution.

  • Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[1][7] For β-amino acids, this time may be extended to 30 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][3]

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine. Proceed to the next amino acid coupling step.

Protocol 2: DBU-Assisted Deprotection for Sterically Hindered Residues

This protocol is recommended for β-amino acids where standard conditions prove insufficient.

  • Resin Preparation: Swell the Fmoc-β-peptidyl-resin in DMF as described in Protocol 1. Drain the solvent.

  • Deprotection: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[7] Add this solution to the resin.

  • Agitation: Agitate the resin for 3-5 minutes at room temperature.[7] Drain the deprotection solution.

  • Second Treatment: Repeat the treatment with fresh DBU/piperidine solution for an additional 3-5 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure all traces of the strong base are removed before the subsequent coupling step.[7]

Protocol 3: Monitoring Deprotection by UV-Vis Spectrophotometry

This quantitative method allows for real-time assessment of the deprotection reaction and is invaluable for calculating resin loading.[19]

  • Setup: Set a UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3][19] Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank.

  • Sample Collection: During the deprotection step (e.g., Protocol 1, Step 3), collect the filtrate after it has passed through the resin bed.

  • Measurement: Dilute a known volume of the filtrate with the blank solution to bring the absorbance into the linear range of the spectrophotometer. Measure the absorbance at 301 nm.

  • Calculation: The amount of Fmoc group removed (and thus the loading of the resin) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.

SPPS_Workflow Start Start Cycle: Fmoc-AA(n)-Peptide-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA(n+1) + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End Cycle: Fmoc-AA(n+1)-Peptide-Resin Wash2->End End->Deprotection Repeat for next residue

Caption: A typical experimental workflow for one cycle of Fmoc-SPPS.

Conclusion and Outlook

The successful synthesis of β-peptides via Fmoc-SPPS is an achievable goal that requires a nuanced approach to the critical deprotection step. While standard conditions provide a robust starting point, researchers must be prepared to adapt their protocols to account for the increased steric demands of β-amino acid building blocks. By understanding the underlying mechanism, carefully selecting deprotection reagents, and diligently monitoring the reaction's progress, the challenges of incomplete deprotection and side reactions can be effectively overcome. The strategic use of stronger bases like DBU for difficult residues and the implementation of quantitative monitoring techniques empower scientists to produce high-purity β-peptides, paving the way for new discoveries in medicine and materials science.

References

Navigating the Labyrinth of Lysine Demasking: A Senior Application Scientist's Guide to Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of reactive functional groups are paramount. Among these, the ε-amino group of lysine stands as a frequent player, and its temporary masking with the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis.[1][2] The Boc group's appeal lies in its robustness under various conditions and its clean removal under specific acidic environments.[1] However, the seemingly straightforward process of Boc deprotection is a nuanced affair, fraught with potential pitfalls such as incomplete reactions and deleterious side-product formation. This guide provides an in-depth exploration of the prevalent methods for Boc deprotection of the lysine side chain, offering not just protocols, but the underlying chemical rationale to empower researchers to make informed decisions in their synthetic endeavors.

The Cornerstone of Amine Protection: Why Boc?

The tert-butyloxycarbonyl protecting group is widely employed for the protection of primary and secondary amines, most notably the ε-amino group of lysine residues in peptide synthesis.[1][] Its popularity stems from its stability to a wide range of reaction conditions, including basic and nucleophilic environments, making it an orthogonal partner to other protecting groups like Fmoc and Cbz.[4][5] The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[2][6]

The true elegance of the Boc group lies in its acid lability. Under acidic conditions, the Boc group is cleaved to release the free amine, along with the innocuous byproducts carbon dioxide and isobutylene (or the tert-butyl cation).[7][8] This clean decomposition is a significant advantage in complex multi-step syntheses.

The Workhorse of Deprotection: Acid-Catalyzed Cleavage

The most common and efficient method for Boc deprotection is acid-catalyzed cleavage.[1] Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the reagents of choice, each with its own set of advantages and considerations.

The Mechanism: A Cascade of Events

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism.[7][8] First, the carbonyl oxygen of the Boc group is protonated by the acid.[7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation.[7] The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[7][8] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt (e.g., TFA salt or HCl salt).[7]

dot digraph "Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Boc_Lys [label="Boc-NH-Lysine"]; Protonated_Boc [label="Protonated Boc-NH-Lysine"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine [label="H₂N-Lysine"]; tBu_cation [label="tert-Butyl Cation", shape=ellipse, fillcolor="#FBBC05"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#EA4335"]; H_plus [label="H⁺", shape=plaintext]; Side_Products [label="Side Products", shape=ellipse, style=dashed, fillcolor="#EA4335"]; Scavenger [label="Scavenger", shape=ellipse, fillcolor="#34A853"]; Trapped_tBu [label="Trapped Cation", shape=ellipse, fillcolor="#34A853"];

Boc_Lys -> Protonated_Boc [label="+ H⁺"]; Protonated_Boc -> Carbamic_Acid [label="- t-Bu⁺"]; Protonated_Boc -> tBu_cation; Carbamic_Acid -> Free_Amine [label="- CO₂"]; Carbamic_Acid -> CO2; tBu_cation -> Side_Products [label="Alkylation of nucleophilic residues", style=dashed]; tBu_cation -> Scavenger [label="Trapping"]; Scavenger -> Trapped_tBu; } caption [label="Acid-catalyzed Boc deprotection mechanism.", fontname="Arial", fontsize=10]; }

The Peril of the tert-Butyl Cation and the Role of Scavengers

The liberated tert-butyl cation is a highly reactive electrophile that can lead to unwanted side reactions.[9][10] Nucleophilic amino acid residues, such as tryptophan, methionine, and cysteine, are particularly susceptible to alkylation by the tert-butyl cation.[9] To mitigate these side reactions, scavengers are added to the deprotection cocktail.[9][11] Scavengers are nucleophilic species that react with and "trap" the tert-butyl cation before it can modify the desired product.[9] The choice of scavenger depends on the amino acid composition of the peptide.[9]

Scavenger Target Residue(s) for Protection Typical Concentration
Triisopropylsilane (TIS)General purpose, effective for Trp, Met2.5-5% (v/v)[1][12]
ThioanisoleMet, Trp2-5% (v/v)
Ethanedithiol (EDT)Cys2.5% (v/v)[9]
WaterGeneral purpose, helps hydrolyze the t-butyl cation2.5-5% (v/v)[13]
AnisoleTrp5% (v/v)[1]

In the Trenches: Detailed Protocols

The following protocols provide step-by-step guidance for the most common Boc deprotection methods. It is crucial to monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete deprotection and minimize side reactions.[1]

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently used method due to its speed and efficiency.[1]

Materials:

  • Boc-protected lysine substrate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected lysine substrate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.[1]

  • Reagent Preparation: Prepare a deprotection solution of 25-50% TFA in DCM.[1][12] If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger (e.g., 2.5-5% TIS) to the solution.[1][12]

  • Reaction: Add the TFA/DCM solution to the dissolved substrate and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[1]

  • Precipitation: To the residue, add cold diethyl ether and triturate to precipitate the deprotected amine as its TFA salt.[1][12]

  • Isolation: Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.[1]

  • Drying: Dry the product under vacuum. The product is typically obtained as a TFA salt.[1]

dot digraph "TFA Deprotection Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Boc-Lysine in DCM"]; add_tfa [label="Add TFA/Scavenger Solution"]; react [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC/HPLC"]; evaporate [label="Rotary Evaporation"]; precipitate [label="Precipitate with Cold Diethyl Ether"]; filter_wash [label="Filter and Wash with Ether"]; dry [label="Dry Under Vacuum"]; end [label="End (TFA Salt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_tfa; add_tfa -> react; react -> monitor; monitor -> evaporate [label="Reaction Complete"]; evaporate -> precipitate; precipitate -> filter_wash; filter_wash -> dry; dry -> end; } caption [label="Workflow for TFA-mediated Boc deprotection.", fontname="Arial", fontsize=10]; }

Protocol 2: 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a strong alternative to TFA and can be advantageous in certain situations, such as when the trifluoroacetate counter-ion from TFA might be problematic.[12]

Materials:

  • Boc-protected lysine substrate

  • 4 M HCl in 1,4-dioxane solution

  • Anhydrous 1,4-dioxane

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of anhydrous 1,4-dioxane.[1]

  • Reaction: Add the 4 M HCl in dioxane solution to the flask. Typically, 5-10 equivalents of HCl are used per equivalent of the Boc group.[1]

  • Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 30 minutes to a few hours).[1]

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.[1] The product is typically obtained as the hydrochloride salt and may be used directly in the next step or further purified.

Beyond the Classics: Alternative Deprotection Strategies

While TFA and HCl are the workhorses, certain substrates may require milder or more selective deprotection conditions.

Trimethylsilyl (TMS)-Based Reagents

Reagents such as trimethylsilyl iodide (TMSI) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can effect Boc deprotection under non-acidic or very mildly acidic conditions.[4][6][14] TMSOTf, often used in combination with a base like 2,6-lutidine, can be particularly useful for the selective deprotection of Boc groups in the presence of other acid-labile functionalities.[15][16]

Mechanism Insight: These reagents are thought to act as Lewis acids, coordinating to the carbonyl oxygen of the Boc group and facilitating its cleavage.

Thermal Deprotection

In some cases, the Boc group can be removed by heating, often in a suitable solvent like methanol or dioxane, sometimes in the presence of a mild acid or even just water at elevated temperatures.[4][17][18] This method can be advantageous for substrates that are sensitive to strong acids. Selective thermal deprotection of different types of Boc-protected amines can sometimes be achieved by controlling the temperature.[18]

Troubleshooting: When Things Go Awry

Even with established protocols, challenges can arise. Here are some common issues and their potential solutions:

  • Incomplete Deprotection: This can be caused by insufficient acid strength or concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine.[12] Solutions: Increase the acid concentration, switch to a stronger acid (e.g., from 20% TFA to 50% TFA, or from TFA to 4M HCl in dioxane), extend the reaction time, or gently warm the reaction mixture.[12]

  • Side Product Formation: As discussed, this is often due to the reactivity of the tert-butyl cation.[9][10] Solutions: The most effective solution is the addition of appropriate scavengers to the deprotection cocktail.[9][11]

  • Difficult Work-up and Purification: The resulting amine salt can sometimes be difficult to handle. Solutions: If the free amine is desired, a basic work-up with a mild base like sodium bicarbonate can be performed after the initial acid removal, followed by extraction with an organic solvent.[12][19] For polar products, precipitation with a non-polar solvent like diethyl ether is often effective.[1][12]

Conclusion: A Matter of Strategic Choice

The deprotection of the Boc group from a lysine side chain is a critical and frequently performed transformation in chemical synthesis. While seemingly routine, a thorough understanding of the underlying mechanism, the potential for side reactions, and the array of available methods is essential for success. By carefully considering the nature of the substrate, the presence of other functional groups, and the desired final product form, researchers can select the optimal deprotection strategy and navigate this crucial step with confidence and efficiency. The protocols and insights provided in this guide serve as a foundation for both novice and experienced scientists to achieve clean, high-yielding deprotection of Boc-protected lysines, paving the way for the successful synthesis of complex molecules.

References

Unlocking Protease Resistance and Novel Topographies: A Guide to Fmoc-L-beta-Lys(Boc)-OH in Peptidomimetic Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more robust and effective therapeutic peptides, the incorporation of non-natural amino acids has emerged as a powerful strategy. Among these, β-amino acids stand out for their ability to confer remarkable proteolytic stability and induce unique, well-defined secondary structures. This guide provides an in-depth exploration of Fmoc-L-beta-Lys(Boc)-OH , a key building block for introducing a functionalizable lysine residue into a β-peptide backbone. We will delve into its applications in creating peptidomimetics with enhanced therapeutic potential, offering detailed protocols and the scientific rationale behind them.

The Strategic Advantage of β-Amino Acids in Peptidomimetics

Peptides composed of β-amino acids, or β-peptides, possess a longer backbone than their α-peptide counterparts, which fundamentally alters their structural and biological properties.[1] This seemingly subtle change has profound implications for drug design:

  • Enhanced Proteolytic Stability: The altered backbone geometry of β-peptides makes them poor substrates for proteases, the enzymes responsible for degrading peptides in the body.[2][3] This increased stability leads to a longer in vivo half-life, a crucial attribute for any peptide-based drug.

  • Novel Secondary Structures: Unlike α-peptides, which commonly form α-helices and β-sheets, β-peptides fold into a variety of unique and stable helical structures, such as the 14-helix, 12-helix, and 10/12-helix.[4][5][6] These novel conformations allow for the precise spatial arrangement of side chains to mimic the bioactive surfaces of natural peptides or to interact with new biological targets.

  • Increased Structural Diversity: The presence of an additional carbon in the backbone of β-amino acids offers more points for substitution, expanding the chemical space available for designing peptidomimetics with tailored properties.[4]

This compound is a particularly valuable building block as it introduces a lysine side chain. The ε-amino group of lysine is a versatile handle for various modifications, including:

  • Improving Solubility and Pharmacokinetics: The primary amine can be pegylated or modified with other hydrophilic moieties.

  • Creating Branched or Cyclic Peptides: The side chain can serve as an attachment point for additional peptide chains or for cyclization, which can further enhance stability and target affinity.[7]

  • Conjugation of Payloads: The amine can be used to attach cytotoxic drugs, imaging agents, or other functional molecules.[7]

Core Properties of this compound

A clear understanding of the chemical properties of this building block is essential for its successful application in solid-phase peptide synthesis (SPPS).

PropertyValueSource
Molecular Formula C26H32N2O6[8][9]
Molecular Weight 468.54 g/mol [8][9]
CAS Number 219967-68-7[8][9]
Appearance White to off-white powder-
Solubility Soluble in DMF, DMSO, NMP[7]
Storage 2-8°C, desiccated[8]

The molecule features two key protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed under mild basic conditions (e.g., piperidine in DMF).[7][10]

  • Boc (tert-butoxycarbonyl): Protects the ε-amino group of the lysine side chain and is removed under acidic conditions (e.g., trifluoroacetic acid).[7][10]

This orthogonal protection scheme is the cornerstone of modern Fmoc-based SPPS, allowing for the selective deprotection and modification of the N-terminus and the lysine side chain.[10]

Application Note 1: Solid-Phase Synthesis of a Protease-Resistant Antimicrobial β-Peptide

Objective: To synthesize a short, cationic β-peptide incorporating L-β-Lys(Boc) to mimic the amphipathic structure of natural antimicrobial peptides (AMPs) while conferring resistance to proteolysis. Cationic lysine residues are crucial for the antimicrobial activity of many AMPs, as they facilitate interaction with negatively charged bacterial membranes.[11]

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 1. DMF Coupling1 Coupling of First β-Amino Acid Fmoc_Deprotection1->Coupling1 2. 20% Piperidine/DMF Wash1 Washing Coupling1->Wash1 3. Activated β-AA Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 4. DMF Coupling2 Coupling of This compound Fmoc_Deprotection2->Coupling2 5. 20% Piperidine/DMF Wash2 Washing Coupling2->Wash2 6. Activated This compound Repeat Repeat Deprotection, Coupling, & Washing for Subsequent Residues Wash2->Repeat 7. DMF Cleavage Cleavage and Global Deprotection Repeat->Cleavage 8. Repeat n times Purification Purification (HPLC) Cleavage->Purification 9. TFA Cocktail Characterization Characterization (MS, NMR) Purification->Characterization 10. HPLC

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a β-peptide.

Detailed Protocol:

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[12]

2. First Amino Acid Coupling:

  • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).[12]
  • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
  • In a separate vial, dissolve the first Fmoc-protected β-amino acid (e.g., Fmoc-β-Ala-OH, 0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours.
  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[9]
  • Wash the resin with DMF (5x).

3. Incorporation of this compound:

  • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin as described above.
  • Prepare the activation solution for this compound (0.4 mmol, 4 eq.) using the same coupling reagents and procedure as in step 2.
  • Add the activated this compound to the resin and couple for 2-4 hours. The bulkier nature of β-amino acids may require longer coupling times or double coupling.[10]
  • Perform a Kaiser test to confirm complete coupling.
  • Wash the resin with DMF (5x).

4. Chain Elongation:

  • Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • After the final coupling, wash the resin with DCM (5x) and dry under a stream of nitrogen.
  • Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[1]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
  • Dry the crude peptide under vacuum.

6. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to analyze its secondary structure.[5][13]

Application Note 2: Synthesis of a β-Peptide-Based Enzyme Inhibitor

Objective: To design and synthesize a β-peptide that mimics the binding loop of a natural protein to inhibit a specific enzyme. The well-defined helical structures of β-peptides can be used to present side chains in a precise spatial orientation to fit into an enzyme's active site.[14]

Design and Synthesis Strategy

Enzyme_Inhibitor_Strategy cluster_0 Design Phase cluster_1 Synthesis & Evaluation Phase Target Identify Target Enzyme and Binding Loop Mimic Design β-Peptide Sequence to Mimic Loop Structure Target->Mimic Lysine Position this compound for Key Interaction or Further Modification Mimic->Lysine Synthesis Synthesize β-Peptide (Protocol from App Note 1) Lysine->Synthesis Purification Purify and Characterize Synthesis->Purification Assay Perform Enzyme Inhibition Assay Purification->Assay

Caption: Strategy for designing a β-peptide enzyme inhibitor.

The synthesis protocol would follow the same general steps as outlined in Application Note 1. The key difference lies in the design of the peptide sequence. The positioning of this compound is critical. Its side chain could be designed to:

  • Form a salt bridge with an acidic residue in the enzyme's active site.

  • Serve as an attachment point for a warhead that covalently modifies the enzyme.

  • Be modified post-synthesis to introduce a specific functional group that enhances binding affinity.

Troubleshooting Guide for SPPS with this compound

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the β-amino acid backbone. Aggregation of the growing peptide chain.- Increase coupling time to 4-6 hours. - Perform a double coupling. - Use a stronger coupling reagent like HATU or HCTU.[15] - Add a chaotropic agent like 0.5 M HOBt to the coupling solution to disrupt aggregation.
Low Yield of Final Peptide Incomplete deprotection of the Fmoc group. Premature cleavage from the resin.- Ensure fresh 20% piperidine/DMF solution is used for deprotection. - Increase deprotection time if necessary. - Use a more acid-stable resin if premature cleavage is suspected.
Side Product Formation Incomplete removal of the Boc group from the lysine side chain. Alkylation of tryptophan or other sensitive residues during cleavage.- Ensure a sufficient volume and time for the TFA cleavage cocktail. - Include appropriate scavengers in the cleavage cocktail (e.g., TIS for trityl groups, EDT for thioethers).[1]

Characterization of β-Lysine Containing Peptides

Standard analytical techniques are used to characterize peptides containing β-amino acids, but some special considerations are necessary.

  • RP-HPLC: β-peptides may have different retention times compared to their α-peptide analogs due to altered hydrophobicity and structure. Method development may be required to achieve optimal separation.

  • Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are routinely used to confirm the molecular weight of the synthesized β-peptide. Tandem MS (MS/MS) can be used for sequencing, although the fragmentation patterns may differ from those of α-peptides.[16]

  • NMR Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) are powerful tools for determining the three-dimensional structure of β-peptides in solution. The presence of characteristic nuclear Overhauser effects (NOEs) can confirm the formation of specific helical structures.[5][13]

Conclusion

This compound is a versatile and powerful tool for the synthesis of peptidomimetics with enhanced therapeutic potential. By leveraging the unique structural properties of β-amino acids, researchers can design and create novel peptide-based drugs with improved stability, novel bioactivities, and tailored functionalities. The detailed protocols and strategic considerations presented in this guide provide a solid foundation for scientists and drug developers to explore the exciting possibilities offered by this unique building block.

References

Synthesis of beta-peptides using Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of β-Peptides Utilizing Fmoc-L-β-Homo-Lysine(Boc)-OH for Advanced Drug Discovery

Abstract

β-peptides represent a class of peptidomimetics with profound implications for drug development, primarily due to their remarkable resistance to proteolytic degradation and their ability to form stable, predictable secondary structures. This document provides a detailed guide for the synthesis of β-peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incorporation of the functionally critical building block, Fmoc-L-β-homo-Lysine(Boc)-OH. We will elucidate the core principles, provide a validated, step-by-step protocol for the synthesis of a model β-peptide, and discuss the underlying chemical rationale for key procedural choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and biological properties of β-peptides.

Introduction: The Scientific Case for β-Peptides

Unlike their natural α-peptide counterparts, which are composed of α-amino acids, β-peptides are polymers of β-amino acids, featuring an additional carbon atom in their backbone. This seemingly minor structural alteration confers significant advantages:

  • Proteolytic Stability: The modified backbone renders β-peptides resistant to degradation by common proteases, a critical feature for enhancing the in vivo half-life of peptide-based therapeutics.

  • Structural Diversity: β-peptides are known to fold into stable, well-defined secondary structures (helices, sheets, and turns) that can mimic the bioactive conformations of α-peptides or present entirely novel scaffolds for molecular recognition.

  • Functional Versatility: The incorporation of functionalized side chains, such as the primary amine on lysine, is essential for modulating solubility, charge, and for post-synthetic modifications like labeling or conjugation.

The building block at the core of this guide, Fmoc-L-β-homo-Lysine(Boc)-OH , is strategically designed for this purpose. It employs an orthogonal protecting group strategy that is the cornerstone of modern Fmoc-SPPS.[1][2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the N-β-amino group. It is labile to mild basic conditions (e.g., piperidine), allowing for iterative deprotection and chain elongation.[4][5]

  • Boc (tert-butoxycarbonyl) Group: Protects the ε-amino group on the lysine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final step.[6][7][8]

This differential stability is the key to precisely controlling the peptide assembly process.[9][10]

cluster_0 Fmoc-L-β-homo-Lysine(Boc)-OH Structure Fmoc Fmoc Group (Base-Labile) Backbone β-Amino Acid Backbone Fmoc->Backbone Protects N-β-Amine Boc Boc Group (Acid-Labile) Backbone->Boc Protects Side-Chain Amine (N-ε) COOH Carboxyl Group (for Coupling) Backbone->COOH A 1. Resin Preparation (Swelling in DMF) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Washing (DMF, DCM) B->C D 4. Amino Acid Coupling (Fmoc-β-AA-OH, Activator, Base) C->D E 5. Washing (DMF, DCM) D->E F Is Synthesis Complete? E->F F->B No G 6. Final Deprotection (20% Piperidine/DMF) F->G Yes H 7. Cleavage & Global Deprotection (TFA Cocktail) G->H I 8. Precipitation, Purification & Analysis (Ether, RP-HPLC, MS) H->I cluster_0 Synthesis Cycle cluster_1 Final Cleavage node1 Fully Protected Peptide on Resin N-Fmoc Side Chain-Boc node2 Piperidine (Base) Removes ONLY Fmoc group node1:f1->node2:f0 node3 TFA (Acid) Removes Boc group AND cleaves from resin node1:f2->node3:f0

References

The Strategic Incorporation of Fmoc-L-beta-Lys(Boc)-OH in the Synthesis of Novel Stapled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The engineering of peptides into robust, cell-permeable therapeutic agents is a paramount challenge in modern drug discovery. Stapled peptides, which feature a synthetic brace to lock the peptide into a bioactive conformation, typically an α-helix, have emerged as a promising strategy to overcome the inherent limitations of native peptides, such as proteolytic instability and poor membrane penetration.[1][2] This guide delves into the application of a unique non-natural amino acid, Fmoc-L-beta-Lys(Boc)-OH, in the synthesis of stapled peptides. The incorporation of a beta-amino acid introduces a significant modification to the peptide backbone, offering novel opportunities to modulate the peptide's structural and pharmacological properties. We will explore the underlying principles, provide detailed experimental protocols, and discuss the unique advantages conferred by this building block.

Introduction: The Rationale for Peptide Stapling and the Role of Non-Natural Amino Acids

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes through specific protein-protein interactions (PPIs).[3] However, their therapeutic potential is often hampered by their rapid degradation by proteases and their inability to cross cell membranes to engage intracellular targets.[2] Peptide stapling addresses these limitations by introducing a covalent linkage between two amino acid side chains, effectively constraining the peptide's conformation.[1][4] This pre-organization into a stable secondary structure, most commonly an α-helix, can enhance binding affinity to the target protein, increase resistance to enzymatic degradation, and improve cell permeability.[2][5]

The most prevalent method for peptide stapling involves the use of α,α-disubstituted non-natural amino acids bearing olefinic side chains, which are then cross-linked via a ring-closing metathesis (RCM) reaction catalyzed by a Grubbs catalyst.[1][6][7] The strategic placement of these non-natural amino acids, typically at i, i+3, i, i+4, or i, i+7 positions, allows for the formation of hydrocarbon staples that span one to two turns of the α-helix.[3][8]

While all-hydrocarbon stapling has proven highly effective, the field is continually exploring novel chemistries and building blocks to expand the structural diversity and therapeutic potential of stapled peptides.[4][9] The incorporation of beta-amino acids, such as this compound, represents a compelling avenue of investigation. The introduction of an additional carbon atom into the amino acid backbone can induce unique conformational preferences and alter the peptide's susceptibility to proteolysis.[10]

This compound: A Unique Building Block for Peptide Modification

This compound is a derivative of lysine where the amino group is on the beta-carbon relative to the carboxyl group. It comes with the standard Nα-Fmoc protecting group for use in Fmoc-based solid-phase peptide synthesis (SPPS) and a Boc protecting group on the side-chain amino group.[11]

The key distinction of a beta-amino acid is the introduction of an additional carbon atom into the peptide backbone. This seemingly subtle change has profound implications for the resulting peptide's structure and function:

  • Altered Backbone Conformation: The presence of a beta-amino acid disrupts the typical hydrogen bonding patterns that define α-helices and β-sheets, leading to the formation of novel secondary structures.[10]

  • Enhanced Proteolytic Stability: The modified backbone is often a poor substrate for proteases, which are highly specific for cleaving peptide bonds between α-amino acids.[10]

  • Scaffolding for Diverse Functionalities: The side chain of lysine provides a versatile handle for introducing a variety of functionalities, including the components necessary for stapling.

Below is a diagram illustrating the structure of this compound.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Stapling cluster_2 Cleavage & Purification Resin Solid Support AA_Coupling Sequential Amino Acid Coupling Resin->AA_Coupling BetaLys_Coupling Incorporate This compound AA_Coupling->BetaLys_Coupling Deprotection Selective Side-Chain Deprotection BetaLys_Coupling->Deprotection Functionalization Side-Chain Functionalization Deprotection->Functionalization Cyclization Intramolecular Cyclization (Stapling) Functionalization->Cyclization Cleavage Cleavage from Resin & Global Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (LC-MS, etc.) Purification->Analysis

References

Application Notes and Protocols: The Expanding Role of β-Lysine Containing Peptides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics with β-Amino Acids

For decades, peptides have been heralded as premier drug candidates due to their high specificity, potent activity, and low toxicity compared to small molecules.[1] However, their clinical translation has been consistently hampered by a critical vulnerability: rapid degradation by proteases in the body. This susceptibility leads to poor bioavailability and short half-lives, limiting their therapeutic efficacy.[2][3]

The integration of β-amino acids into peptide backbones represents a paradigm shift in overcoming this fundamental challenge. Unlike their naturally occurring α-amino acid counterparts, peptides constructed from β-amino acids, or β-peptides, exhibit remarkable resistance to proteolytic degradation.[4] This is because the additional carbon atom in the backbone sterically hinders the approach of proteases, rendering the peptide bonds unrecognizable to these enzymes.

Lysine, with its positively charged side chain, is a crucial residue in many bioactive peptides, particularly those that interact with negatively charged cell membranes, such as antimicrobial and anticancer peptides.[5][6][7] By utilizing β-lysine, researchers can design peptides that not only retain the critical cationic functionality of lysine but also possess the enhanced stability of a β-peptide scaffold. This guide provides an in-depth exploration of the applications of β-lysine containing peptides in drug discovery, complete with detailed protocols for their synthesis, purification, and evaluation.

Core Applications in Drug Discovery

The unique combination of proteolytic stability and preserved cationic functionality makes β-lysine peptides powerful tools for developing novel therapeutics.

Antimicrobial Peptides (AMPs): A New Defense Against Resistance

The rise of antibiotic-resistant bacteria is a pressing global health crisis.[8] β-Lysine containing peptides have emerged as a promising class of antimicrobial agents that can combat these resilient pathogens.[2][3]

Mechanism of Action: The primary mechanism involves the electrostatic interaction between the positively charged β-lysine residues and the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).[9][10] This initial binding is followed by membrane disruption. Unlike traditional antibiotics that often target specific enzymes, this physical disruption of the membrane is a difficult target for bacteria to develop resistance against.[11] The process is often described by a "carpet-like" mechanism, where the peptides accumulate on the bacterial surface, causing tension and eventual collapse of the membrane integrity, leading to leakage of cellular contents and cell death.[9]

Diagram: Mechanism of a Cationic β-Lysine Antimicrobial Peptide

cluster_0 Bacterial Membrane (Negatively Charged) cluster_1 cluster_2 Disrupted Membrane Head1 Head2 Head3 Step2 2. Membrane Accumulation ('Carpet') Head4 Head5 Head6 Head7 Head8 Tail1 Tail1->Head1 Tail2 Tail2->Head2 Tail3 Tail3->Head3 Tail4 Tail4->Head4 Tail5 Tail5->Head5 Tail6 Tail6->Head6 Tail7 Tail7->Head7 Tail8 Tail8->Head8 Peptide β-Lysine Peptide (+ve charge) Step1 1. Electrostatic Attraction Step1->Head3 BrokenHead Step2->BrokenHead Step3 3. Membrane Disruption & Pore Formation Lysis Cellular Contents Leak Step3->Lysis Step4 4. Cell Lysis

Caption: Cationic β-lysine peptides disrupt bacterial membranes via electrostatic attraction and accumulation.

Data Summary: Antimicrobial Activity

The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[12]

Peptide ExampleTarget OrganismMIC (µg/mL)Reference
ε-poly-L-lysineE. coli1-8[13]
ε-poly-L-lysineGram-positive bacteria1-8[13]
α-Peptide/β-peptoid (LBP-2)P. aeruginosa (Colistin-Resistant)12-fold > Colistin[2]
D-Lysine Substituted PhylloseptinS. aureus (MRSA)Significantly Improved[14]
Anticancer Peptides (ACPs): Targeting Malignant Cells

The design of anticancer therapies aims to maximize toxicity towards cancer cells while minimizing harm to healthy tissues.[5] β-Lysine containing peptides are adept at this, leveraging the subtle but critical differences between cancerous and normal cell membranes.

Mechanism of Action: Cancer cell membranes typically have a higher net negative charge than the membranes of healthy cells due to an increased concentration of anionic molecules like phosphatidylserine.[15] This creates a preferential electrostatic attraction for cationic β-lysine peptides.[5] Similar to their antimicrobial counterparts, these peptides can then disrupt the membrane integrity of cancer cells, leading to necrosis or inducing apoptosis.[5][15] The enhanced stability of the β-peptide backbone ensures the agent remains intact long enough to exert its effect.

Data Summary: Anticancer Activity

Anticancer activity is often measured by the IC50 value, which indicates the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Peptide Type / ExampleTarget Cancer Cell LineActivity MetricKey FindingReference
ε-poly-lysine (80-120 units)K-562 (Human Erythroleukemia)AntiproliferativeStrongest effect in 10.2-15.4 kD range[16]
ε-poly-lysine (80-120 units)Mouse Tumors (in vivo)Increased SurvivalReduced lung and liver metastases[16]
D-Lysine Substituted Phylloseptin (SRD7)H838, H460 (Human Lung Cancer)Anti-proliferativeD-amino acid substitution enhances effect[14]
Lysine-rich peptidesGeneralMembrane LysisEnhanced cell lysis and apoptosis[5]
Drug Delivery Systems: Chaperoning Therapeutics to Their Target

Beyond direct therapeutic action, β-lysine peptides are valuable components of advanced drug delivery systems.[17][18] Their stability and cationic nature can be exploited to create sophisticated carriers for other therapeutic agents.

Applications:

  • Peptide-Drug Conjugates (PDCs): A cytotoxic drug can be chemically linked to a β-lysine peptide that targets a specific receptor overexpressed on tumor cells. The peptide acts as a homing device, delivering the toxic payload directly to the site of action, thereby increasing efficacy and reducing systemic side effects.[1][19]

  • Stimuli-Responsive Systems: The charge of lysine residues can be utilized to create delivery systems that release their cargo in response to specific environmental triggers, such as the lower pH characteristic of tumor microenvironments or the presence of specific enzymes.[17][18][19]

  • Intracellular Delivery: The positive charge of poly-lysine structures facilitates interaction with and entry into cells, making them effective carriers for delivering genes, proteins, or small molecule drugs directly into the cytoplasm.[17][18]

Diagram: β-Lysine Peptide-Drug Conjugate Concept

cluster_0 cluster_1 Target Cell (e.g., Cancer) Peptide Targeting β-Peptide Linker Linker Peptide->Linker Action2 2. Selective Binding Drug Drug Payload Linker->Drug Action1 1. Systemic Circulation Receptor Receptor Action3 3. Internalization & Drug Release Action1->Peptide Action2->Receptor

Caption: A peptide-drug conjugate uses a β-lysine peptide to target and deliver a payload to a specific cell.

Experimental Workflows and Protocols

This section provides validated, step-by-step protocols for the key stages of β-lysine peptide drug discovery. The causality behind each step is explained to ensure a deep understanding of the process.

General Experimental Workflow

The path from a conceptual peptide sequence to a validated lead compound follows a structured, multi-stage process.

Diagram: Drug Discovery Workflow for β-Lysine Peptides

A 1. In Silico Design (Sequence Selection, Property Prediction) B 2. Peptide Synthesis (Fmoc Solid-Phase) A->B C 3. Purification (Reversed-Phase HPLC) B->C D 4. Characterization (Mass Spectrometry) C->D Purity & Identity Confirmation E 5. In Vitro Biological Screening (e.g., MIC, Cytotoxicity Assay) D->E F 6. Lead Optimization (Structure-Activity Relationship) E->F Data Analysis G 7. In Vivo Testing (Animal Models) E->G Promising Candidate F->B Iterative Redesign

Caption: A typical workflow for designing, synthesizing, and validating β-lysine peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model β-Lysine Peptide

This protocol details the synthesis of a short peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the most common method for research-scale peptide synthesis.[20][21]

Rationale: SPPS anchors the first amino acid to an insoluble resin, allowing for the sequential addition of subsequent amino acids.[21] Excess reagents and byproducts are simply washed away at each step, dramatically simplifying the purification process compared to solution-phase synthesis.[21][22] Fmoc chemistry is used because the Fmoc protecting group is base-labile, allowing for its removal without damaging acid-sensitive protecting groups on the amino acid side chains.[21][23]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected β-amino acids (e.g., Fmoc-β3-Homo-Lys(Boc)-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)

  • DCM (Dichloromethane), Methanol, Diethyl Ether

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes. This is crucial for exposing the reactive sites on the resin.

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). This prepares the resin for coupling the first amino acid.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling Cycle (Repeat for each amino acid):

    • Activation: In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-3 minutes. This forms a highly reactive ester, facilitating efficient amide bond formation.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (5x) to remove excess reagents.

    • Deprotection: Remove the N-terminal Fmoc group of the newly added amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Proceed to the next coupling cycle.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/Water/TIS) to the resin.[22] The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc on lysine). TIS acts as a scavenger to prevent side reactions.

    • Incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Purification and Characterization of the Synthetic Peptide

The crude product from synthesis contains the target peptide along with impurities.[24][25] Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for purification.[24] Mass spectrometry is then used to confirm the identity of the purified product.[26]

Rationale: RP-HPLC separates molecules based on their hydrophobicity. Peptides are eluted from a hydrophobic column (like C18) by a gradient of increasing organic solvent (acetonitrile).[24] Impurities from the synthesis (e.g., truncated or deletion sequences) will have different hydrophobicities and thus elute at different times, allowing for the isolation of the pure target peptide.[27] Mass spectrometry provides a precise mass-to-charge ratio, which can be used to confirm that the purified peptide has the correct molecular weight corresponding to its amino acid sequence.[26]

Materials:

  • Crude peptide

  • HPLC-grade Water, Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative and Analytical RP-HPLC columns (e.g., C18)

  • Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Methodology:

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Set up a gradient elution method on the preparative HPLC. A typical gradient runs from ~5% ACN (with 0.1% TFA) to ~95% ACN (with 0.1% TFA) over 30-60 minutes. TFA is used as an ion-pairing agent to improve peak shape.[24]

    • Inject the crude peptide solution and collect fractions as they elute from the column, monitoring absorbance at ~214 nm (the peptide bond).

    • Analyze small aliquots of the collected fractions using analytical RP-HPLC to identify which fractions contain the pure peptide.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain a pure, fluffy white powder.

  • Characterization by Mass Spectrometry:

    • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum. The instrument will detect the mass-to-charge (m/z) ratio of the ionized peptide.

    • Compare the observed molecular weight with the theoretically calculated molecular weight of the target peptide sequence to confirm its identity.

Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified peptide against a target bacterial strain, following general guidelines.[8]

Rationale: The broth microdilution method is a standardized and widely used technique to test antimicrobial susceptibility.[28][29] It involves challenging a fixed number of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.[12] The MIC is determined as the lowest concentration that inhibits visible bacterial growth after a set incubation period.[12][30] This provides a quantitative measure of the peptide's potency.

Materials:

  • Purified β-lysine peptide

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in sterile water or MHB.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the peptide stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria, no peptide), and well 12 as the negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This dilutes the peptide concentrations by half to their final test concentrations and achieves the target bacterial density.

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determining the MIC:

    • After incubation, examine the plate for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of the peptide in which there is no visible growth (i.e., the first clear well).[8][29] The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Conclusion and Future Outlook

The incorporation of β-lysine into peptide sequences is a powerful and field-proven strategy to generate next-generation therapeutics. These molecules elegantly combine the targeted biological activity conferred by the lysine side chain with the pharmacokinetic robustness of a non-natural backbone. From combating drug-resistant microbes to selectively targeting cancer cells and enabling advanced drug delivery, the applications are vast and continue to expand. As synthesis methods become more refined and our understanding of β-peptide structure-activity relationships deepens, β-lysine containing peptides are poised to become a cornerstone of drug discovery pipelines, offering solutions to some of the most challenging problems in modern medicine.

References

Troubleshooting & Optimization

Common side reactions with Fmoc-L-beta-Lys(Boc)-OH during SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Fmoc-L-beta-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the nuances of working with this valuable but sometimes challenging beta-amino acid derivative. This guide is structured to help you understand the root causes of common issues and provide actionable solutions to ensure the integrity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns that arise when incorporating this compound into peptide sequences.

Q1: What is the most common side reaction associated with this compound during SPPS, and why does it occur?

The most prevalent side reaction is the formation of a six-membered δ-lactam. This occurs via intramolecular cyclization between the free Nα-amino group (after Fmoc deprotection) and the activated C-terminal carboxyl group of the same residue. The β-amino acid structure facilitates this intramolecular reaction, making it more favorable than the desired intermolecular coupling of the next amino acid.

Q2: I'm observing a persistent +18 Da adduct in my crude peptide LC-MS. Could this be related to this compound?

While +18 Da can indicate hydration, in the context of difficult couplings, it can also be a sign of incomplete coupling in the subsequent step, followed by capping with a water molecule during workup or analysis. However, a more common issue with beta-amino acids is the potential for side reactions that lead to unexpected masses. It is crucial to verify the molecular weight of your target peptide and compare it against potential side products.

Q3: Can the Boc protecting group on the side chain of this compound cause any issues?

The Boc group is generally stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[1][2] However, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the Boc group is removed, generating a reactive tert-butyl carbocation.[1] This cation can alkylate nucleophilic residues such as tryptophan and cysteine if appropriate scavengers are not used in the cleavage cocktail.[1][3]

Q4: Are there any specific coupling reagents that are recommended for this compound to minimize side reactions?

Yes, the choice of coupling reagent is critical. For sterically hindered or side-reaction-prone amino acids like this compound, using a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[4] Phosphonium and aminium-based reagents like HBTU and HATU can also be effective but may require careful optimization of the base and reaction time to avoid side reactions.[4]

Q5: How can I confirm if lactam formation has occurred?

The primary method for detection is mass spectrometry (LC-MS). Lactam formation results in a mass loss of 18 Da (the loss of a water molecule) from the peptide chain at the point of the beta-lysine residue. Tandem mass spectrometry (MS/MS) can further help to pinpoint the location of this modification by analyzing the fragmentation pattern of the peptide.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the incorporation of this compound.

Symptom 1: Unexpected Peak with a Mass of -18 Da in LC-MS Analysis
  • Potential Cause: Intramolecular δ-lactam formation at the β-lysine residue.

  • Diagnostic Steps:

    • Confirm the mass difference corresponds precisely to the loss of H₂O.

    • If possible, use MS/MS to fragment the peptide and confirm the location of the mass loss.

  • Corrective Actions:

    • Optimize Coupling Conditions:

      • Use a milder activation method: Pre-activation of the incoming amino acid for a shorter duration can reduce the time the β-lysine's Nα-amino group is exposed.

      • Increase the concentration and equivalents of the incoming amino acid: This will favor the intermolecular reaction over the intramolecular cyclization.

      • Lower the reaction temperature: Performing the coupling at a reduced temperature can decrease the rate of lactam formation.

    • Protect the Nα-Amine: In particularly difficult cases, temporary protection of the Nα-amine of the beta-lysine after Fmoc deprotection can be considered, though this adds complexity to the synthesis.

Symptom 2: Low Yield of the Target Peptide
  • Potential Causes:

    • Incomplete coupling of this compound.

    • Incomplete coupling of the amino acid following this compound.

    • Significant lactam formation leading to chain termination.

  • Diagnostic Steps:

    • Perform a Kaiser test (or other ninhydrin-based test) after the coupling of this compound and after the coupling of the subsequent amino acid to check for free amines.[5] A positive result (blue beads) indicates incomplete coupling.[5]

    • Analyze the crude product by LC-MS to identify deletion sequences (mass of target peptide minus the mass of the uncoupled residue).

  • Corrective Actions:

    • Double Couple: If the Kaiser test is positive after the initial coupling, perform a second coupling step.

    • Use a More Potent Coupling Reagent: Switch to a more effective coupling reagent combination, such as HATU or COMU, for the difficult coupling steps.

    • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

Symptom 3: Presence of a Branched Peptide Adduct in LC-MS
  • Potential Cause: Premature deprotection of the side-chain Boc group, leading to coupling at the ε-amino group.

  • Diagnostic Steps:

    • Analyze the LC-MS data for a peak corresponding to the mass of the target peptide plus the mass of the coupled amino acid at the side chain.

  • Corrective Actions:

    • Ensure High-Quality Reagents: Use fresh, high-purity piperidine for Fmoc deprotection to avoid acidic contaminants that could partially cleave the Boc group.

    • Avoid Over-Extended Deprotection: Adhere to standard Fmoc deprotection times (e.g., 2 x 10 minutes) to minimize exposure of the Boc group to the basic conditions.[1]

Summary of Common Side Reactions and Mitigation Strategies
Side ReactionMass Change (Da)Key CauseRecommended Mitigation Strategies
δ-Lactam Formation -18Intramolecular cyclization after Fmoc deprotection.Use milder coupling conditions, increase incoming amino acid concentration, lower reaction temperature.
Incomplete Coupling Varies (deletion sequence)Steric hindrance of the β-amino acid.Double couple, use a more potent coupling reagent (e.g., HATU), increase coupling time, monitor with Kaiser test.
Side-Chain Alkylation Varies (e.g., +56 for t-butyl)Generation of tert-butyl carbocation during final cleavage.Use scavengers (e.g., triisopropylsilane, water, dithiothreitol) in the TFA cleavage cocktail.[1]
Branched Peptide Formation Varies (addition of an amino acid)Premature deprotection of the side-chain Boc group.Use high-purity reagents, avoid prolonged Fmoc deprotection times.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If positive, proceed to step 6. If negative, wash the resin with DMF and proceed to the next cycle.

  • Double Coupling (if necessary): Repeat steps 3 and 4.

Protocol 2: Final Cleavage with Scavengers
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum for at least 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v). If tryptophan is present, add 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • Isolation: Centrifuge to pellet the precipitated peptide, decant the ether, and dry the crude peptide under vacuum.

Visualizing the δ-Lactam Formation Mechanism

Lactam_Formation cluster_0 Peptide Chain on Resin cluster_1 Fmoc Deprotection cluster_2 Intramolecular Cyclization cluster_3 Desired Reaction Resin Resin Peptide ...-AA(n)-... Resin->Peptide Beta_Lys_Fmoc Fmoc-β-Lys(Boc)-... Peptide->Beta_Lys_Fmoc Coupling Beta_Lys_NH2 H₂N-β-Lys(Boc)-... (Free Amine) Beta_Lys_Fmoc->Beta_Lys_NH2 20% Piperidine/DMF Activated_Carboxyl Activated C-Terminus Beta_Lys_NH2->Activated_Carboxyl Nucleophilic Attack Lactam δ-Lactam Formation (-18 Da) Beta_Lys_NH2->Lactam Side Reaction Next_AA Incoming Fmoc-AA(n+2)-OH Beta_Lys_NH2->Next_AA Intermolecular Coupling Activated_Carboxyl->Lactam Peptide_n+2 ...-β-Lys(Boc)-AA(n+2)-... Next_AA->Peptide_n+2

Caption: Mechanism of δ-lactam formation in this compound during SPPS.

References

Troubleshooting incomplete Fmoc deprotection of beta-lysine

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Troubleshooting Incomplete Fmoc Deprotection of β-Lysine

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of β-lysine residues during solid-phase peptide synthesis (SPPS). As a non-standard amino acid, β-lysine can present unique difficulties, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions.

Understanding the Challenge: The Chemistry of Fmoc Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[1][2] Typically, a 20% solution of piperidine in N,N-dimethylformamide (DMF) is used to abstract the acidic proton on the fluorene ring, leading to the collapse of the protecting group and the liberation of the N-terminal amine.[1][2][3] The resulting dibenzofulvene (DBF) is scavenged by excess piperidine to form a stable adduct, preventing it from reacting with the newly deprotected amine.[1][4]

While this process is generally efficient, incomplete deprotection can occur, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[5] These impurities can be challenging to separate, ultimately reducing the overall yield and purity of your synthesis.[5]

dot graph "Fmoc_Deprotection_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Fmoc Deprotection Pathway"; bgcolor="#F1F3F4"; "Fmoc_Peptide" [label="Fmoc-NH-Peptide-Resin", fillcolor="#FFFFFF"]; "Proton_Abstraction" [label="Proton Abstraction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Carbanion_Intermediate" [label="Carbanion Intermediate", fillcolor="#FFFFFF"]; "Beta_Elimination" [label="β-Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Deprotected_Peptide" [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DBF" [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DBF_Adduct" [label="DBF-Piperidine Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Piperidine" [label="Piperidine", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

} } .dot Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter when deprotecting Fmoc-β-lysine.

Q1: My Kaiser test is negative or very weak after the standard deprotection protocol. What does this indicate and what are the immediate steps?

A negative or weak Kaiser test (a qualitative test for primary amines) suggests that the Fmoc group has not been completely removed.[6] Here’s a systematic approach to troubleshoot this issue:

Initial Checks:

  • Reagent Quality: Piperidine can degrade over time. Ensure you are using a fresh, high-quality stock for your deprotection solution.[6]

  • Concentration Verification: Double-check that your deprotection solution is correctly prepared at 20% piperidine in DMF.[6]

  • Reaction Time: While standard protocols often suffice, "difficult" sequences, including those with non-standard amino acids or those prone to secondary structure formation, may require extended deprotection times.[6][7]

dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Incomplete Deprotection Suspected\n(Negative Kaiser Test)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reagents" [label="1. Verify Reagent Quality\n(Fresh Piperidine, Correct Concentration)", fillcolor="#FBBC05"]; "Extend_Time" [label="2. Extend Deprotection Time", fillcolor="#FBBC05"]; "Increase_Temp" [label="3. Increase Temperature\n(e.g., 40-50°C)", fillcolor="#FBBC05"]; "Stronger_Base" [label="4. Use Stronger Base\n(e.g., DBU)", fillcolor="#FBBC05"]; "Re_Test" [label="Perform Kaiser Test", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Deprotection Complete\nProceed to Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Failure" [label="Still Incomplete\nConsult Advanced Strategies", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Check_Reagents"; "Check_Reagents" -> "Extend_Time"; "Extend_Time" -> "Increase_Temp"; "Increase_Temp" -> "Stronger_Base"; "Stronger_Base" -> "Re_Test"; "Re_Test" -> "Success" [label="Positive"]; "Re_Test" -> "Failure" [label="Negative"]; } .dot Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.

Q2: I've extended the deprotection time, but the Kaiser test is still negative. What are the likely underlying causes related to β-lysine?

If extended reaction time doesn't solve the problem, the issue is likely related to steric hindrance or peptide aggregation, which can be exacerbated by the structure of β-lysine.

  • Steric Hindrance: The β-amino group of lysine introduces a different spatial arrangement compared to the α-amino group of standard amino acids. This can lead to steric hindrance, especially if the adjacent amino acids in the sequence are bulky.[8] This hindrance can physically block the piperidine molecule from accessing the Fmoc group.[9]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, on the resin.[5][6][7] This aggregation is a common cause of incomplete deprotection as it can make the N-terminus inaccessible to reagents.[6][9]

Q3: How can I overcome steric hindrance and peptide aggregation during the deprotection of β-lysine?

Several advanced strategies can be employed:

  • Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reagent access.[6]

  • Use of a Stronger Base: For particularly difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[6][10] A common cocktail is 2% DBU in DMF.[6] It's important to note that DBU does not scavenge the DBF intermediate, so a nucleophile like piperidine should be included, or the resin must be washed extensively after deprotection.[10]

  • Chaotropic Agents: The addition of chaotropic agents, such as certain salts, can help to disrupt hydrogen bonding and break up aggregates.

Strategy Description Typical Conditions Considerations
Extended Time Increase the duration of the deprotection steps.2 x 20-30 minutesMay increase the risk of side reactions like aspartimide formation.
Elevated Temperature Perform deprotection at a higher temperature.40-50°CCan accelerate side reactions. Monitor carefully.
Stronger Base (DBU) Use a more potent base to enhance deprotection efficiency.2% DBU in DMF (often with 2% piperidine as a scavenger)DBU is non-nucleophilic and requires a scavenger for the DBF byproduct.[10]

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to piperidine for Fmoc deprotection?

Yes, several alternatives are available, which can be beneficial for specific applications or to mitigate certain side reactions.

Reagent Typical Concentration Advantages Disadvantages
Piperidine 20% in DMFStandard, well-characterized, effective.[6]Can cause side reactions like aspartimide formation.[4]
4-Methylpiperidine (4-MePip) 20% in DMFAs effective as piperidine; not a controlled substance.[8]Similar potential for side reactions as piperidine.
Piperazine 5-10% in DMF or NMP/EtOHA good alternative, can be used in combination with DBU for faster deprotection.[11]May be less soluble than piperidine.[8]
DBU 2% in DMFVery strong base, effective for difficult sequences.[6][10]Non-nucleophilic, requires a scavenger for DBF.[10]
Morpholine 50% in DMFMilder conditions, often used for sensitive glycopeptides.[10]Slower deprotection rates.

Q2: How can I quantitatively monitor Fmoc deprotection?

UV-Vis spectrophotometry is a reliable method for quantifying Fmoc deprotection.[6][12][13] This technique measures the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[6][12][14] The amount of adduct formed is directly proportional to the amount of Fmoc group removed.[12]

Experimental Protocol: UV-Vis Monitoring

  • Collect Filtrate: Combine the filtrates from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[12]

  • Dilute: Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[12]

  • Measure Absorbance: Using a quartz cuvette, measure the absorbance of the solution at approximately 301 nm.[12]

  • Calculate: Use the Beer-Lambert law (A = εcl) to calculate the concentration and, subsequently, the resin loading.

Q3: Can the ε-amino group of a deprotected lysine residue cause premature Fmoc removal?

Yes, this is a known side reaction. The free ε-amino group of a lysine residue within the peptide chain can be basic enough to cause the premature removal of the N-terminal Fmoc group of another peptide chain.[15] This can lead to the insertion of an extra amino acid during the subsequent coupling step.[15] This side reaction is more likely to occur if there is a delay between the neutralization of the peptide-resin and the addition of the activated amino acid.[15]

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-L-beta-Lys(Boc)-OH. As a Senior Application Scientist, I understand the nuances and challenges that can arise when working with non-standard amino acids. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the critical final step of your synthesis: cleavage and deprotection.

The incorporation of β-amino acids like this compound is a powerful strategy for creating peptides with enhanced proteolytic stability and unique conformational properties.[1] However, ensuring a clean and efficient cleavage is paramount to obtaining a high-purity final product. This guide offers a structured approach to troubleshooting and optimizing your cleavage protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended cleavage cocktail for a peptide containing this compound?

For most peptides containing this compound and other standard acid-labile protecting groups (like tBu, Trt), a trifluoroacetic acid (TFA)-based cocktail is the method of choice. A widely used and effective general-purpose cleavage cocktail is Reagent B . Its composition is typically:

  • 88% TFA

  • 5% Phenol

  • 5% Water

  • 2% Triisopropylsilane (TIS)

This cocktail is effective for the simultaneous cleavage from the resin and removal of the Boc protecting group from the beta-lysine side chain.[2]

Q2: How does the beta-amino acid structure of L-beta-Lys(Boc)-OH affect the cleavage process compared to the alpha-amino acid L-Lys(Boc)-OH?

While the fundamental chemistry of the acid-labile Boc group remains the same, the altered backbone stereochemistry of a β-amino acid can influence the peptide's secondary structure and aggregation propensity.[1] This can potentially impact solvent accessibility to the cleavage sites. However, for most sequences, standard cleavage protocols developed for α-peptides are a good starting point. It is crucial to ensure the peptide-resin is well-swollen in the cleavage cocktail to facilitate efficient cleavage.

Q3: Are there specific scavengers that are critical when cleaving peptides with this compound?

Yes, the choice of scavengers is dictated by the other amino acids in your peptide sequence, not just the beta-lysine. The primary role of scavengers is to "trap" the highly reactive cationic species generated from the protecting groups and the resin linker during TFA treatment, which could otherwise lead to unwanted side reactions.[3][4]

  • Triisopropylsilane (TIS): Essential for scavenging carbocations from trityl (Trt) and Pbf protecting groups.[3]

  • Water: Scavenges t-butyl cations.[3]

  • Phenol: Protects tyrosine and tryptophan side chains from oxidation and other modifications.[3]

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Recommended for peptides containing methionine or cysteine to prevent oxidation.[5][6]

Q4: How long should the cleavage reaction be performed?

A typical cleavage time is 1.5 to 3 hours at room temperature.[7][8] For peptides with multiple protecting groups or known "difficult sequences" that may be prone to aggregation, extending the cleavage time up to 4 hours may be necessary. It is always advisable to perform a small-scale trial cleavage and analyze the product by HPLC and mass spectrometry to determine the optimal time for your specific peptide.

Troubleshooting Guide

Issue 1: Incomplete removal of the Boc group from the beta-lysine side chain.

  • Plausible Cause: Insufficient TFA concentration or cleavage time. Aggregation of the peptide on the resin can also hinder the access of TFA to the Boc group.

  • Solution:

    • Ensure your TFA is of high quality and not old.

    • Increase the cleavage time in 30-minute increments, monitoring completion with a trial cleavage.

    • Consider a cleavage cocktail with a higher percentage of TFA (e.g., 95%). A common high-TFA cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[6][8]

    • If aggregation is suspected, try to improve the swelling of the peptide-resin in the cleavage cocktail by gentle agitation.

Issue 2: The final peptide product has a lower than expected molecular weight.

  • Plausible Cause: This could indicate truncation of the peptide sequence during synthesis. However, during cleavage, it could be due to acid-labile side-chain protecting groups not being fully cleaved, leading to a lower observed mass if the protecting group is smaller than what is expected to be removed. More commonly, unexpected fragmentation of the peptide backbone can occur under harsh acidic conditions, although this is less common with standard TFA cocktails.

  • Solution:

    • Confirm the expected molecular weight of your fully deprotected peptide.

    • Analyze the crude product by high-resolution mass spectrometry to identify the unexpected species.

    • If incomplete deprotection is the issue, extend the cleavage time or use a stronger cleavage cocktail.

    • If fragmentation is suspected, reduce the cleavage time or temperature. Perform the cleavage at 4°C for a longer duration.

Issue 3: Presence of side products with higher molecular weight.

  • Plausible Cause: Re-attachment of cleaved protecting groups (e.g., t-butyl or trityl groups) to nucleophilic side chains like tryptophan or tyrosine. This occurs when scavengers are insufficient or inappropriate for the peptide sequence.

  • Solution:

    • Review your peptide sequence and ensure you are using the correct scavengers. For peptides containing Trp, Tyr, Met, or Cys, a more robust cocktail like Reagent K is recommended.[2][6]

    • Increase the concentration of the relevant scavenger in your cocktail. For instance, if t-butylation is observed, ensure sufficient water is present.

Data Presentation

Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound

Reagent NameComposition (v/v/w)Recommended For
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral purpose, good for peptides with Tyr or Trp.[2]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterPeptides without sensitive residues like Trp, Met, Cys.[6][8]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][6]
Reagent L 88% TFA, 2% TIS, 5% DTT, 5% WaterA low-odor option for peptides with sensitive residues.[2]

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent B

  • Resin Preparation: After final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cocktail Preparation: In a fume hood, prepare the Reagent B cleavage cocktail (88% TFA, 5% Phenol, 5% Water, 2% TIS) immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[7] Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.

Protocol 2: Micro-Cleavage for Analysis

  • Sample Preparation: Place a small amount of dried peptide-resin (a few beads) into a microcentrifuge tube.

  • Cleavage: Add a small volume (e.g., 100-200 µL) of your chosen cleavage cocktail to the tube.

  • Reaction: Let the reaction proceed at room temperature for 1.5-2 hours.

  • Work-up: After the reaction, precipitate the peptide by adding cold diethyl ether directly to the tube. Centrifuge, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water) for analysis by LC-MS to check for complete deprotection and identify any side products before proceeding with the full-scale cleavage.

Visualization

CleavageCocktailDecisionTree start Start: Peptide Sequence Analysis sensitive_residues Contains sensitive residues? (Trp, Met, Cys, Tyr) start->sensitive_residues multiple_sensitive Multiple sensitive residues? sensitive_residues->multiple_sensitive Yes cocktail_simple Use TFA/TIS/H₂O (95:2.5:2.5) sensitive_residues->cocktail_simple No cocktail_b Use Reagent B (TFA/Phenol/H₂O/TIS) multiple_sensitive->cocktail_b No (Tyr/Trp only) cocktail_k Use Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) multiple_sensitive->cocktail_k Yes odor_concern Odor a concern? cocktail_l Use Reagent L (TFA/TIS/DTT/H₂O) odor_concern->cocktail_l Yes cocktail_k->odor_concern

Caption: Decision tree for selecting an optimal cleavage cocktail.

References

Navigating the Challenges of Purifying β-Lysine Containing Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing solutions for the purification of peptides incorporating β-lysine. As researchers and drug development professionals, you are aware that the unique structural properties of β-amino acids, such as β-lysine, can introduce specific challenges during HPLC purification. This guide is designed to be a comprehensive resource, offering in-depth troubleshooting strategies and frequently asked questions to empower you in your experimental endeavors. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions to optimize your purification workflows.

Section 1: Troubleshooting Guide - From Tailing Peaks to Lost Yields

The purification of β-lysine containing peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard yet often challenging procedure.[1] The presence of the β-lysine residue, with its additional methylene group in the backbone and a primary amine in the side chain, can lead to unique chromatographic behaviors. This section addresses the most common issues encountered and provides a systematic approach to resolving them.

Issue 1: Poor Peak Shape - Tailing, Fronting, and Splitting

Poor peak shape is a frequent adversary in peptide purification, leading to compromised resolution and inaccurate quantification.[2] For peptides containing basic residues like β-lysine, peak tailing is a particularly common problem.[2]

A. Peak Tailing:

  • The Root Cause: Peak tailing in the context of β-lysine peptides often stems from secondary interactions between the positively charged amino group of the β-lysine side chain and residual, negatively charged silanol groups on the silica-based stationary phase of the HPLC column.[2][3] This is especially prevalent at low concentrations of the mobile phase additive.[2]

  • Troubleshooting Steps:

    • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in peptide purification.[4][5] It serves a dual purpose: maintaining a low pH to protonate carboxyl groups and pairing with the positively charged residues, effectively masking them from interacting with the stationary phase.[4]

      • Action: Ensure your mobile phase contains an adequate concentration of TFA, typically 0.1% (v/v).[1][6] If tailing persists, consider using a stronger ion-pairing agent like heptafluorobutyric acid (HFBA), which can offer different selectivity.[7] However, be mindful that larger ion-pairing agents can be less volatile and may interfere with mass spectrometry analysis.[7]

    • Adjust Mobile Phase pH: The ionization state of both the peptide and the stationary phase is pH-dependent.[8]

      • Action: While low pH (around 2-3) is standard for peptide purification to suppress silanol ionization, for some β-lysine peptides, exploring a slightly different pH within this acidic range might improve peak shape.[8][9]

    • Consider a Different Column: Not all C18 columns are created equal. Differences in silica purity, end-capping, and pore size can significantly impact performance.[10][11]

      • Action: If tailing is persistent, try a column specifically designed for peptide separations, often featuring advanced end-capping to minimize silanol interactions.[11] Columns with a wider pore size (e.g., 300 Å) can also be beneficial for larger peptides.[11][12]

B. Peak Fronting:

  • The Root Cause: This issue is commonly associated with sample overload, where either too much peptide mass is injected, or the sample concentration is too high.[2] It can also be caused by injecting the sample in a solvent that is stronger than the initial mobile phase conditions.[2]

  • Troubleshooting Steps:

    • Reduce Sample Load: This is often the most direct solution.[2]

      • Action: Decrease the injection volume or dilute your sample. A good practice is to keep the injection volume between 1-5% of the total column volume.[2]

    • Ensure Solvent Compatibility: The solvent used to dissolve your peptide sample should be weaker than or identical to your starting mobile phase.[2]

      • Action: Dissolve your crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).[6] If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but keep the volume to a minimum.[6]

C. Split Peaks:

  • The Root Cause: If all peaks in your chromatogram are split, it often points to a problem with the HPLC system before the column, such as a partially blocked column inlet frit.[13][14] If only the peptide of interest shows a split peak, it could indicate on-column degradation, the presence of isomers, or issues with the column packing itself.[13]

  • Troubleshooting Steps:

    • System Check:

      • Action: Backflush the column to try and dislodge any particulates on the frit.[14] If the problem persists, replacing the column may be necessary.[14] An in-line filter between the injector and the column is a good preventative measure.[14]

    • Column Integrity:

      • Action: A void at the head of the column can cause peak splitting.[3] This can happen over time, especially with aggressive mobile phases or pressure fluctuations.[3] Consider replacing the column.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Peak Tailing? start->tailing tfa_check Is TFA at 0.1%? tailing->tfa_check Yes fronting Peak Fronting? tailing->fronting No increase_tfa Increase TFA to 0.1% tfa_check->increase_tfa No try_hfba Try a stronger ion-pairing agent (e.g., HFBA) tfa_check->try_hfba Yes increase_tfa->try_hfba change_column Use a peptide-specific or different C18 column try_hfba->change_column reduce_load Reduce sample concentration and/or injection volume fronting->reduce_load Yes splitting Split Peaks? fronting->splitting No check_solvent Ensure sample solvent is weaker than mobile phase reduce_load->check_solvent all_split Are all peaks split? splitting->all_split Yes backflush Backflush column all_split->backflush Yes check_stability Investigate on-column stability/isomers all_split->check_stability No replace_column Replace column backflush->replace_column

Caption: A workflow for diagnosing and resolving common HPLC peak shape issues.

Issue 2: Low Resolution and Co-eluting Impurities

Achieving baseline separation between your target β-lysine peptide and closely related impurities (e.g., deletion sequences, incompletely deprotected peptides) is critical for obtaining high purity.[1][6]

  • The Root Cause: A suboptimal gradient, inappropriate column chemistry, or insufficient mobile phase optimization can lead to poor resolution.

  • Troubleshooting Steps:

    • Optimize the Gradient: A steep gradient can result in poor resolution, while a very shallow gradient may lead to broader peaks.[2][15]

      • Action: Start with a broad "scouting" gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide.[4] Then, run a shallower, more focused gradient around the elution point of your target peptide to improve separation from nearby impurities.[15]

    • Change the Organic Modifier: While acetonitrile is the most common organic solvent, sometimes changing to another solvent can alter selectivity.[16]

      • Action: Consider trying methanol as the organic modifier. This can change the elution order of your peptide and impurities, potentially improving resolution.

    • Explore Different Column Chemistries: The choice of stationary phase can have a profound impact on selectivity.

      • Action: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-endcapped column. These can offer different retention mechanisms and selectivities for peptides.[10]

    • Adjust the Temperature: Temperature can affect mobile phase viscosity and the kinetics of interaction between the peptide and the stationary phase.[2]

      • Action: Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape and resolution. However, be cautious of potential peptide degradation at higher temperatures.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic aspects of purifying β-lysine containing peptides.

Q1: What is the best starting point for developing an HPLC purification method for a new β-lysine peptide?

A: A systematic approach is key.

  • Analytical Method Development First: Before attempting preparative purification, develop a robust analytical method.[6] Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) and start with a generic linear gradient of 5% to 50% acetonitrile (both with 0.1% TFA) over 30 minutes at a flow rate of 1.0 mL/min.[6] This will give you the retention time of your target peptide and an impurity profile.[6]

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (Mobile Phase A) at a concentration of about 1-2 mg/mL for analytical runs.[6] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove particulates.[6][17]

  • Method Optimization: Based on the analytical run, you can then optimize the gradient to better resolve your target peptide from impurities for the preparative run.[4]

Q2: How do I choose the right HPLC column for my β-lysine peptide?

A: The choice of column depends on the properties of your peptide.

  • For most peptides: A high-quality, end-capped C18 column with a pore size of 100-130 Å is a good starting point.[11][12] Columns based on hybrid particles can offer improved stability and reduced silanol interactions.[11][16]

  • For larger peptides (>30 amino acids): A column with a larger pore size (300 Å) may provide better peak shape and recovery.[11]

  • If you are experiencing significant tailing with basic peptides: Look for columns specifically marketed for peptide analysis, as they often have proprietary surface treatments to minimize secondary interactions.[4][11]

Q3: Can I use formic acid instead of TFA as the mobile phase additive?

A: Yes, and it is often preferred for LC-MS applications due to reduced ion suppression.[9][18]

  • Chromatographic Impact: Formic acid is a weaker ion-pairing agent than TFA.[9] While this can be advantageous for MS sensitivity, it may lead to broader peaks and increased tailing for basic peptides like those containing β-lysine, as it is less effective at masking residual silanols.[9]

  • Recommendation: If you are not using mass spectrometry for detection, TFA will generally provide better chromatography for basic peptides.[9] If you must use formic acid for MS compatibility, be prepared to spend more time optimizing other parameters (e.g., gradient, column choice) to achieve good peak shape.

Q4: What are the best practices for sample preparation before HPLC purification?

A: Proper sample preparation is crucial for protecting your column and achieving reproducible results.

  • Solubility: Dissolve your crude peptide in a solvent that is compatible with your initial mobile phase conditions.[2] For reversed-phase, this is typically the aqueous mobile phase (e.g., 0.1% TFA in water).[6]

  • Filtration: Always filter your sample through a 0.2 or 0.45 µm filter before injection to remove any particulate matter that could clog the column frit.[17]

  • Concentration: For preparative runs, a typical concentration is 5-10 mg/mL, but this is highly dependent on the solubility of your peptide.[6]

Q5: How do I scale up from an analytical to a preparative method?

A: Scaling up requires adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.

  • Principle: The goal is to maintain the same linear velocity of the mobile phase. The gradient time should remain the same.

  • Calculation:

    • New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

    • New Injection Volume = Old Injection Volume × (New Column Diameter / Old Column Diameter)² × (New Column Length / Old Column Length)

  • Practical Tip: Once you have an optimized analytical method, you can often directly apply the same gradient profile to a preparative column of the same packing material, adjusting the flow rate and sample load accordingly.[12]

Section 3: Experimental Protocols

Protocol 1: Standard Analytical RP-HPLC Method Development
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[6]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]

    • Degas both mobile phases before use.[6]

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.[6]

    • Vortex until fully dissolved.[6]

    • Filter the solution through a 0.45 µm syringe filter.[6]

  • HPLC Conditions:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10-20 µL.[6]

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.[6]

    • Detection: 220 nm.[6]

  • Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the target peptide and identify the impurity profile.

Protocol 2: Preparative RP-HPLC Purification
  • Mobile Phase and Sample Preparation:

    • Prepare mobile phases as described in Protocol 1.

    • Dissolve the crude peptide in Mobile Phase A (or a minimal amount of a stronger solvent if necessary) to a concentration of 5-10 mg/mL.[6] Filter the sample.

  • HPLC Conditions:

    • Column: A preparative C18 column with the same packing material as the analytical column.

    • Flow Rate: Scale up from the analytical flow rate based on the column diameters.

    • Injection Volume: Scale up the injection volume based on the desired loading amount.

    • Gradient: Use the optimized gradient determined from the analytical runs. A shallower gradient across the elution point of the target peptide will improve resolution.[6]

  • Fraction Collection:

    • Collect fractions across the peak corresponding to the target peptide.[6] Collecting smaller, discrete fractions will yield higher purity in the final pooled product.[6]

  • Purity Analysis and Lyophilization:

    • Analyze each collected fraction using the analytical RP-HPLC method to determine its purity.[6]

    • Pool the fractions that meet the desired purity specification (e.g., >98%).[6]

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[6]

Data Summary Table

ParameterAnalytical HPLCPreparative HPLCRationale
Column ID 4.6 mm21.2 mm or largerIncreased diameter allows for higher sample loading.
Particle Size 3-5 µm5-10 µmLarger particles reduce backpressure in larger columns.
Flow Rate 1.0 mL/minScaled up (e.g., 21.2 mL/min)Maintains linear velocity for consistent chromatography.
Sample Conc. 1-2 mg/mL[6]5-10 mg/mL[6]Higher concentration for increased throughput.
Injection Vol. 10-20 µL[6]Scaled upTo load a significant amount of crude material.
Gradient Slope Steeper (scouting)Shallower (focused)[6]A shallower gradient improves resolution for purification.[6]

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of peptides incorporating the non-canonical amino acid, Fmoc-L-beta-Lys(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions.

The inclusion of β-amino acids like this compound into peptide sequences is a powerful strategy for developing therapeutics with enhanced proteolytic stability and unique conformational properties.[1][2][3] However, these structural modifications also introduce unique challenges in their mass spectrometric characterization. This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometry analysis of peptides containing this compound in a question-and-answer format.

Sample Preparation & Data Acquisition

Question 1: I am observing a lower than expected signal intensity for my β-lysine containing peptide. What are the possible causes and solutions?

Answer:

Several factors can contribute to poor signal intensity for peptides containing unnatural amino acids.

  • Suboptimal Ionization Efficiency: Peptides with β-amino acids may exhibit different ionization efficiencies compared to their α-amino acid counterparts. The charge distribution and gas-phase conformation of the peptide can be altered, impacting the electrospray ionization (ESI) process.[4][5]

    • Solution: Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows. Consider using a derivatization agent that adds a permanent positive charge to the peptide, which can enhance ionization efficiency.[4]

  • Sample Purity: Impurities from the solid-phase peptide synthesis (SPPS), such as residual protecting groups or scavengers, can suppress the ionization of your target peptide.

    • Solution: Ensure high purity of your peptide sample by optimizing the final cleavage and purification steps. A simple purification of the Fmoc-amino acid building block before synthesis can also improve the final peptide purity.[6]

  • Adduct Formation: Peptides containing β-lysine may have a higher propensity to form adducts with salts (e.g., Na+, K+) present in the sample or mobile phase, which can distribute the signal across multiple species and lower the intensity of the desired protonated molecular ion.

    • Solution: Use high-purity solvents and additives in your mobile phase. If adducts are still observed, consider using a desalting column or dialysis to remove salts from your sample before MS analysis.

Question 2: My mass spectrum shows unexpected peaks, including masses corresponding to the loss of the Boc group or the presence of the Fmoc group. Why is this happening?

Answer:

The observation of peaks related to protecting groups can indicate issues during synthesis, cleavage, or even within the mass spectrometer.

  • Incomplete Deprotection: The most likely cause is incomplete removal of the Boc or Fmoc protecting groups during the final cleavage step of your peptide synthesis.

    • Solution: Review and optimize your cleavage cocktail and reaction time. The tert-butoxycarbonyl (Boc) group is labile to strong acids like trifluoroacetic acid (TFA), while the fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base like piperidine.[7][8][9] Ensure the cleavage conditions are sufficient for complete deprotection.

  • In-Source Decay/Fragmentation: In some cases, labile protecting groups can be partially cleaved in the ESI source, a phenomenon known as in-source decay. This is more likely to occur with higher source temperatures or cone voltages.

    • Solution: Optimize your MS source conditions to be as "soft" as possible. Reduce the capillary temperature and cone/fragmentor voltage to minimize in-source fragmentation.

  • Analysis of Synthesis Intermediates: If you are intentionally analyzing intermediates from your peptide synthesis, the presence of these protecting groups is expected.

    • Solution: Use the expected mass of the protected peptide for data analysis. Tandem MS can be used to confirm the sequence of these intermediates.

Data Analysis & Interpretation

Question 3: The fragmentation pattern of my β-lysine peptide in MS/MS is unusual and difficult to interpret. What are the key differences to expect compared to standard peptides?

Answer:

The presence of a β-amino acid alters the peptide backbone, leading to different fragmentation pathways compared to α-peptides.

  • Altered b- and y-ion Series: The additional methylene group in the β-lysine backbone will shift the masses of the corresponding b- and y-ions. Standard sequencing software may struggle to correctly assign these fragments.

  • Favored Fragmentation Pathways: Peptides containing β-amino acids can exhibit unique fragmentation patterns, sometimes favoring cleavage at different sites than what is typically observed for α-peptides.

    • Solution: Manually interpret the tandem mass spectra, considering the mass of the β-lysine residue. Specialized software or manual calculation of expected fragment ions will be necessary for accurate sequence confirmation. The fragmentation of peptides is a complex process influenced by several factors, including the primary sequence and charge state.[10]

The following diagram illustrates the potential fragmentation sites of a peptide containing a β-amino acid.

G cluster_peptide Peptide Backbone with β-Amino Acid cluster_fragments Fragmentation Sites N_term N-terminus alpha1 α-AA C_term C-terminus beta_AA β-AA b_ion b-ion alpha1->b_ion Cleavage C-terminal to α-AA a_ion a-ion alpha1->a_ion Internal Cleavage alpha2 α-AA y_ion y-ion beta_AA->y_ion Cleavage N-terminal to β-AA x_ion x-ion beta_AA->x_ion Internal Cleavage caption Fragmentation of a peptide with a β-amino acid.

Caption: Fragmentation of a peptide with a β-amino acid.

Question 4: I am having trouble getting complete sequence coverage for my β-lysine containing peptide using trypsin digestion. What could be the reason?

Answer:

Peptides containing β-amino acids often exhibit increased resistance to proteolytic digestion.[1][2]

  • Steric Hindrance: The altered backbone conformation around the β-amino acid can sterically hinder the access of proteolytic enzymes like trypsin to their cleavage sites.

  • Altered Recognition Site: The presence of the β-amino acid may disrupt the recognition motif required by the enzyme for efficient cleavage.

    • Solution:

      • Use Alternative Enzymes: Consider using enzymes with different cleavage specificities, such as Lys-C, which cleaves at the C-terminus of lysine residues and can sometimes be more effective for complex proteins.[11]

      • Optimize Digestion Conditions: Increase the enzyme-to-substrate ratio, extend the digestion time, or use a denaturant compatible with the enzyme to improve digestion efficiency.

      • Chemical Fragmentation: As an alternative to enzymatic digestion, consider chemical fragmentation methods, such as cyanogen bromide cleavage at methionine residues.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound?

The monoisotopic mass of this compound (C26H32N2O6) is 468.2260 Da.[12]

Q2: Will the presence of the β-lysine affect the charge state of my peptide in ESI-MS?

The overall charge state of a peptide in ESI-MS is primarily determined by the number of basic residues (e.g., Lys, Arg, His) and the pH of the solution.[5] While the pKa of the side-chain amino group of β-lysine might be slightly different from that of α-lysine, it will still be protonated under typical acidic mobile phase conditions used for LC-MS. Therefore, the effect on the overall charge state distribution is expected to be minimal.

Q3: Can I use standard peptide mapping software to analyze data from peptides containing this compound?

Standard peptide mapping software may not be able to correctly identify peptides containing non-canonical amino acids without modification of the search parameters. You will likely need to:

  • Add the mass of the β-lysine residue to the software's amino acid library.

  • Account for the potential for incomplete fragmentation or altered fragmentation patterns.

  • Manually validate the software's identifications.

Q4: Are there any specific considerations for LC method development for peptides with β-lysine?

The chromatographic behavior of peptides containing β-amino acids is generally similar to that of standard peptides. Reversed-phase chromatography is the most common separation technique. However, the altered conformation of the peptide could lead to slight changes in retention time compared to an analogous peptide with only α-amino acids. Standard optimization of the gradient and mobile phase composition should be sufficient.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines the basic steps for preparing a purified peptide sample for LC-MS analysis.

  • Peptide Solubilization:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in a solvent appropriate for your LC-MS system. A common starting point is 0.1% formic acid in water. If solubility is an issue, small amounts of organic solvent (e.g., acetonitrile) can be added.

  • Concentration Determination:

    • Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA assay).

  • Dilution to Working Concentration:

    • Dilute the peptide stock solution to a final concentration suitable for your LC-MS instrument (typically in the low fmol/µL to pmol/µL range).

  • Sample Filtration:

    • If any particulate matter is visible, centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample through a 0.22 µm syringe filter.

Protocol 2: General LC-MS/MS Method for Peptide Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of a peptide containing this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system is recommended.[13]

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of your peptide.

    • Flow Rate: Dependent on the column diameter (e.g., 300 nL/min for a 75 µm ID column).

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan Range: A range that covers the expected m/z of your peptide's charge states (e.g., 300-2000 m/z).

    • Data-Dependent Acquisition (DDA):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • Use a suitable collision energy (e.g., HCD or CID) to induce fragmentation. The optimal collision energy may need to be determined empirically.

      • Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor ion.

The following diagram provides a general workflow for the LC-MS/MS analysis of peptides.

G cluster_workflow LC-MS/MS Workflow Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Full Scan) ESI->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection Precursor_Selection->MS1_Scan Cycle MS2_Scan MS2 Scan (Fragmentation) Precursor_Selection->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis caption General workflow for LC-MS/MS peptide analysis.

Caption: General workflow for LC-MS/MS peptide analysis.

Data Summary

PropertyValueSource
Compound Name This compound[12]
Molecular Formula C26H32N2O6[12]
Monoisotopic Mass 468.2260 Da[12]
Average Mass 468.54 g/mol [12]

References

Strategies for synthesizing difficult sequences with Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Fmoc-L-beta-Lys(Boc)-OH Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthesizing challenging peptide sequences incorporating this compound. The inclusion of β-amino acids like β-lysine can significantly alter a peptide's conformational properties and proteolytic stability, making them highly valuable in drug design.[1] However, their unique structure also introduces specific challenges during solid-phase peptide synthesis (SPPS).

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of β-peptide synthesis and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What makes peptide sequences containing this compound "difficult" to synthesize?

A1: The primary challenges stem from two sources:

  • Altered Backbone Geometry: The additional methylene group in the β-amino acid backbone changes the peptide's conformational flexibility.[2] This can promote the formation of highly stable, ordered secondary structures (like β-sheets) on the resin, leading to on-resin aggregation.[2][3][4]

  • Steric Hindrance: While less pronounced than with some α-amino acids, the bulky Boc-protected side chain combined with the altered backbone can sometimes slow down coupling kinetics, especially when the N-terminus of the growing peptide is sterically hindered.[5]

Q2: What is the most common failure mode when working with β-lysine, and what are its symptoms?

A2: The most common failure mode is on-resin aggregation . This occurs when growing peptide chains interact with each other via intermolecular hydrogen bonds, effectively making them insoluble and inaccessible to reagents.

  • Symptoms of Aggregation Include:

    • Noticeable shrinking or poor swelling of the resin beads.[2]

    • Slow solvent drainage during wash steps.

    • Incomplete Fmoc deprotection and/or coupling reactions, often confirmed by a persistent positive Kaiser test.

    • The final crude product shows a high percentage of deletion or truncated sequences upon analysis by HPLC and Mass Spectrometry.

Q3: Can I use standard coupling reagents and protocols for this compound?

A3: While standard protocols can be a starting point, they often require optimization. β-amino acids can be "hard-to-couple," and their active esters are often more stable but slower to react compared to α-amino acids.[6] For sequences prone to aggregation, standard conditions are often insufficient to achieve complete coupling. It is highly recommended to employ more potent coupling reagents and optimized conditions from the outset.[7]

Troubleshooting Guide: Common Issues & Solutions

Problem: Low Coupling Efficiency / Incomplete Reaction
  • Symptom: The Kaiser (ninhydrin) test remains positive (blue/purple beads) after a standard coupling time, or mass spectrometry of the final product reveals deletion sequences corresponding to the failed β-lysine coupling.[8]

  • Cause: This is often a direct consequence of steric hindrance or, more commonly, peptide aggregation, which blocks the N-terminal amine from reacting.[3]

  • Solutions:

    • Optimize Coupling Chemistry: Switch to a more powerful coupling reagent. Uronium/iminium salts like HATU and HCTU are highly effective for hindered couplings.[9]

    • Increase Reaction Time & Double Couple: Extend the initial coupling time to 2-4 hours. If the reaction is still incomplete, perform a second coupling with fresh reagents.[10]

    • Elevate Temperature: Microwave-assisted SPPS can dramatically improve coupling efficiency for difficult sequences by providing controlled heating, which disrupts secondary structures and accelerates reaction kinetics.[11][12][13] Synthesizing at a constant elevated temperature (e.g., 50-75°C) can be highly effective.[14][15]

Coupling Reagent Class Strengths Considerations
DIC/Oxyma Carbodiimide / AdditiveCost-effective, low racemization.Less potent; may be insufficient for severely hindered couplings.
HBTU/DIPEA Uronium SaltWidely used, effective for many sequences.Can be less effective than HATU for very difficult couplings.
HATU/DIPEA or Collidine Uronium SaltHighly reactive, excellent for sterically hindered amino acids.[16] Low racemization risk.[9]Higher cost. Use of a weaker base like collidine can further reduce racemization risk.
COMU Uronium SaltHigh solubility and reactivity, requires only 1 equivalent of base, reducing side reactions.[9][17]Higher cost.
Problem: Severe On-Resin Aggregation
  • Symptom: The resin bed appears clumped or shrunken, and solvent flow is very slow. Fmoc deprotection may also be incomplete, leading to a cascade of failed steps.

  • Cause: The formation of intermolecular β-sheet structures creates a hydrophobic, collapsed state on the resin, preventing solvent and reagent penetration.[4][18]

  • Solutions:

    • Incorporate Chaotropic Salts: Adding chaotropic agents like LiCl (0.4-0.8 M) to the coupling mixture can disrupt hydrogen bonding and break up aggregates.[19][20]

    • Use Structure-Disrupting Solvents: Instead of pure DMF, use N-Methylpyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to the DMF during coupling and washing steps to improve solvation.[21][22] A "Magic Mixture" (DCM/DMF/NMP) can also be effective.[10]

    • Lower the Resin Loading: Start with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of them interacting and aggregating.

    • Incorporate "Structure-Breaking" Dipeptides: If the sequence contains Ser or Thr residues, consider replacing them with pseudoproline dipeptides at strategic locations (every 5-6 residues) to introduce a "kink" that disrupts β-sheet formation.[23]

Experimental Workflows & Diagrams

Troubleshooting Decision Tree for Low Coupling Efficiency

G start Positive Kaiser Test after β-Lys Coupling reagent Switch to HATU or COMU + Extend Time (2h) start->reagent double_couple Perform Double Coupling reagent->double_couple Kaiser still + check_resin Assess Resin Swelling & Solvent Flow double_couple->check_resin Kaiser still + aggregation_protocol Implement Aggregation Protocol: - Add 0.4M LiCl - Use NMP or DMF/DMSO check_resin->aggregation_protocol Poor Swelling microwave Use Microwave Synthesis (75°C, 5 min) check_resin->microwave Good Swelling aggregation_protocol->microwave cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) microwave->cap Kaiser still + proceed Proceed with Synthesis microwave->proceed Kaiser - cap->proceed

Caption: Troubleshooting decision tree for difficult β-lysine couplings.

Mechanism of On-Resin Peptide Aggregation

G cluster_0 Resin Bead p1 ---NH-βLys-CO--- p2 ---NH-βLys-CO--- p1->p2 H-Bond p4 ---NH-βLys-CO--- p1->p4 p3 ---NH-βLys-CO--- p2->p3 H-Bond p3->p4 H-Bond

Caption: Inter-chain hydrogen bonds leading to peptide aggregation on resin.

Validated Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for a 0.1 mmol scale synthesis where aggregation is anticipated.

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF (5x).[24]

  • Reagent Preparation (Activation): In a separate vial, dissolve:

    • This compound (4 eq., 0.4 mmol, 187.4 mg)

    • HATU (3.9 eq., 0.39 mmol, 148.3 mg)

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

  • Activation & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL) to the reagent mixture. Vortex briefly and immediately add it to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2 hours at room temperature. Alternatively, perform the coupling in a microwave peptide synthesizer for 5-10 minutes at 75°C.[11][14]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[8]

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solvent and repeat steps 2-4 with fresh reagents for an additional 1-2 hours (or another microwave cycle).

  • Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5x) to prepare for the next cycle.

Protocol 2: Aggregation Disruption Wash

Perform this wash cycle prior to a difficult coupling if you observe poor resin swelling or slow solvent flow.

  • Standard Wash: Wash the resin with DMF (3x).

  • Disruption Wash: Prepare a solution of 0.4 M LiCl in DMF. Add this solution to the resin and agitate for 15-30 minutes.[20]

  • Solvent Exchange: Drain the LiCl solution and wash thoroughly with DMF (5x) to remove all residual salt before proceeding with the deprotection or coupling step.

By understanding the underlying causes of difficulty and proactively applying these advanced strategies, researchers can successfully synthesize complex peptides containing this compound, paving the way for new frontiers in drug discovery and materials science.

References

Validation & Comparative

A Comparative Guide for Peptide Scientists: Navigating the Structural Nuances of Fmoc-L-β-Lys(Boc)-OH vs. Fmoc-L-α-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid building blocks is a critical decision that profoundly influences the final structure, stability, and function of the target peptide. While Fmoc-L-alpha-Lys(Boc)-OH is a canonical component for synthesizing peptides that mimic natural proteins, its beta-amino acid counterpart, Fmoc-L-beta-Lys(Boc)-OH, offers a strategic alternative for creating peptidomimetics with unique and often advantageous properties. This guide provides an in-depth technical comparison, supported by experimental principles, to inform the rational selection of these lysine derivatives in peptide design.

Section 1: The Fundamental Distinction: α- vs. β-Amino Acids

The core difference between Fmoc-L-α-Lys(Boc)-OH and Fmoc-L-β-Lys(Boc)-OH lies in the position of the amino group on the carbon backbone. In alpha-amino acids, the amino group is attached to the α-carbon, the same carbon that holds the carboxyl group and the side chain.[1] In beta-amino acids, the amino group is attached to the β-carbon, which is one carbon atom further away from the carboxyl group.[1][2] This seemingly subtle shift introduces an additional carbon atom into the peptide backbone for each incorporated β-amino acid, leading to significant conformational changes.[3]

Peptides composed of β-amino acids, known as β-peptides, exhibit distinct secondary structures compared to their α-peptide counterparts.[4] While α-peptides commonly form well-known structures like α-helices and β-sheets, β-peptides can fold into a variety of stable helical structures (such as the 14-helix) and sheets, even in short sequences.[4] This expanded structural diversity is a key reason for the growing interest in β-amino acids for drug discovery and material science.[3][5]

Caption: Fundamental structural difference between α- and β-amino acids.

Section 2: Head-to-Head Comparison: Physicochemical Properties

While their impact on peptide structure is profound, the basic physicochemical properties of the protected monomers are quite similar, as they share the same protecting groups (Fmoc and Boc) and overall chemical composition.

PropertyFmoc-L-α-Lys(Boc)-OHFmoc-L-β-Lys(Boc)-OH
Molecular Formula C₂₆H₃₂N₂O₆[6][7]C₂₆H₃₂N₂O₆[8]
Molecular Weight 468.54 g/mol [7]468.54 g/mol [8][9]
CAS Number 71989-26-9[6]219967-68-7[8]
Appearance White solid/powder[10]White solid
Solubility Soluble in DMF, DMSO, other polar organic solvents; slightly soluble in water.[6][10][11]Soluble in DMF, DMSO, other polar organic solvents.
Typical Use Standard solid-phase peptide synthesis (SPPS) for natural peptide sequences.[6][12]SPPS for creating peptidomimetics with altered conformations and enhanced stability.[3][13]

Section 3: Impact on Peptide Structure and Conformation

The primary reason to choose one isomer over the other is to control the final three-dimensional structure of the peptide.

Conformational Preferences
  • α-Lysine: As a natural amino acid, α-lysine residues are integral to the formation of canonical secondary structures like the alpha-helix and beta-sheets.[14] The dihedral angles (phi, psi) of the α-peptide backbone are well-defined and lead to these predictable folding patterns.

  • β-Lysine: The introduction of a β-lysine residue adds flexibility to the peptide backbone but also predisposes it to form unique, stable secondary structures not typically seen in α-peptides.[4] These include various helices and turns that can orient side chains in novel spatial arrangements, which is highly valuable for designing molecules that interact with specific biological targets.[15]

Experimental Workflow: Comparative Structural Analysis via Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. A comparative experiment would involve synthesizing two analogous peptides and analyzing their CD spectra.

CD_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Structural Analysis SPPS_alpha SPPS of Peptide-α-Lys HPLC RP-HPLC Purification SPPS_alpha->HPLC SPPS_beta SPPS of Peptide-β-Lys SPPS_beta->HPLC MS Mass Spectrometry (Verification) HPLC->MS CD_Spec Circular Dichroism Spectroscopy MS->CD_Spec Data Comparative Data Analysis CD_Spec->Data

Caption: Experimental workflow for comparing peptide secondary structures.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Dissolve the purified, lyophilized peptides (Peptide-α-Lys and Peptide-β-Lys) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectra for both peptide samples at a controlled temperature (e.g., 25°C). A buffer-only baseline spectrum should also be recorded and subtracted from the sample spectra.

  • Data Analysis:

    • Peptide-α-Lys: A typical α-helical structure would show characteristic minima around 208 nm and 222 nm. A β-sheet structure would show a minimum around 218 nm.

    • Peptide-β-Lys: The spectrum may show distinct features indicative of β-peptide secondary structures, such as a strong minimum or maximum that differs from the canonical α-peptide spectra.[16] The interpretation often requires comparison with established spectra from known β-peptide folds.[16]

Section 4: Functional Consequences: Stability and Biological Activity

The structural alterations induced by β-amino acids have profound functional consequences, particularly concerning proteolytic stability.

Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the enhanced resistance to enzymatic degradation.[2][17][18] Proteases, which are enzymes that cleave peptide bonds, have active sites specifically evolved to recognize the backbone and side-chain configurations of α-peptides. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for most common proteases, leading to a significantly longer half-life in biological systems.[3][17][19]

Experimental Protocol: Proteolytic Degradation Assay

  • Incubation: Prepare solutions of Peptide-α-Lys and Peptide-β-Lys (e.g., 1 mg/mL) in a suitable buffer (e.g., Tris buffer, pH 8.0). Add a protease, such as trypsin, to each solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Time Points: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and quench the enzymatic activity by adding an acid (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). The amount of intact peptide remaining is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Presentation: Plot the percentage of intact peptide remaining versus time.

Expected Results:

Time (hours)% Intact Peptide-α-Lys% Intact Peptide-β-Lys
0100100
14598
41097
8< 295
24092

The data clearly demonstrates the enhanced stability of the β-lysine-containing peptide. This resistance to proteolysis is a highly desirable trait for therapeutic peptides, as it can lead to improved bioavailability and a longer duration of action in vivo.[19]

Section 5: Practical Considerations in Solid-Phase Peptide Synthesis (SPPS)

Both Fmoc-L-α-Lys(Boc)-OH and Fmoc-L-β-Lys(Boc)-OH are fully compatible with standard Fmoc-based SPPS protocols.[6][13][20] The Fmoc group on the α- (or β-) amino group is removed with a mild base like piperidine, and the Boc group on the side-chain ε-amino group is stable to these conditions but is readily removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[12][20]

While coupling times for β-amino acids can sometimes be slightly longer than for α-amino acids due to steric differences, in most cases, standard coupling protocols with common activating agents (e.g., HBTU, HATU) are effective.

SPPS_Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling: Fmoc-AA(n+1)-OH + Activator Washing1->Coupling Add α- or β-Lys Washing2 Washing Coupling->Washing2 Resin_Next Resin-AA(n+1) Washing2->Resin_Next Resin_Next->Deprotection Repeat Cycle

Caption: Standard Fmoc-SPPS cycle applicable to both amino acid types.

Conclusion

The choice between Fmoc-L-α-Lys(Boc)-OH and Fmoc-L-β-Lys(Boc)-OH is a strategic one, driven by the desired final properties of the peptide.

  • Choose Fmoc-L-α-Lys(Boc)-OH when:

    • The goal is to synthesize a peptide with a native, protein-like structure.

    • The biological activity is known to depend on canonical α-helical or β-sheet conformations.

    • Mimicking a natural peptide sequence is the primary objective.

  • Choose Fmoc-L-β-Lys(Boc)-OH when:

    • The objective is to create a peptidomimetic with novel, stable secondary structures.

    • Enhanced proteolytic stability and a longer biological half-life are critical for the intended application (e.g., therapeutics).

    • Exploring new conformational space to optimize binding to a biological target is desired.

By understanding the fundamental structural differences and their functional consequences, researchers can leverage both α- and β-amino acids as powerful tools in the design and development of advanced peptides for a wide range of scientific and therapeutic applications.

References

Unveiling the Fold: A Comparative Guide to the Spectroscopic Analysis of β-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptidomimetics, peptides incorporating β-amino acids, such as β-lysine, represent a compelling frontier. Their inherent resistance to proteolytic degradation and their propensity to form unique and stable secondary structures make them attractive candidates for novel therapeutics. However, elucidating the three-dimensional structure of these non-natural peptides is paramount to understanding their biological activity and for rational drug design. This guide provides an in-depth comparison of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), for the conformational analysis of β-lysine containing peptides. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and culminate with a comparative analysis of the structural insights they provide, supported by experimental data.

The Power of Two: NMR and CD in Peptide Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are complementary techniques that provide a wealth of information about peptide structure in solution. While CD offers a rapid, global assessment of secondary structure, NMR provides high-resolution, atom-specific details of the peptide's conformation and dynamics. For novel scaffolds like β-lysine containing peptides, a combined approach is often indispensable for a comprehensive structural characterization.

Circular Dichroism (CD) Spectroscopy: A Rapid Glimpse into Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide backbone amides are the dominant chromophores, and their arrangement in regular secondary structures (e.g., helices, sheets) gives rise to characteristic CD spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Atomic-Level Blueprint

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and interactions at the atomic level. For peptides, NMR can be used to determine the three-dimensional structure, identify hydrogen bonds, probe solvent accessibility, and characterize dynamic processes over a wide range of timescales.[2]

Comparative Analysis: What Each Technique Reveals

The true power of combining NMR and CD lies in their synergistic nature. CD provides a low-resolution, but highly sensitive, picture of the overall secondary structure, while NMR fills in the high-resolution details of the atomic arrangement.

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)
Information Provided Global secondary structure content (e.g., % helix, % sheet)Atomic-resolution 3D structure, inter-proton distances, dihedral angles, hydrogen bonds, dynamics
Resolution Low (average over the entire molecule)High (atomic level)
Sample Requirements Low concentration (µM range), small sample volumeHigh concentration (mM range), larger sample volume
Experiment Time Rapid (minutes per spectrum)Time-consuming (hours to days per experiment)
Data Analysis Relatively straightforward deconvolution of spectraComplex and specialized software for spectral assignment and structure calculation
Key Strengths Rapid screening of conformational changes (e.g., with temperature, pH, ligand binding)Detailed structural elucidation, identification of specific turns and folds, characterization of dynamics
Key Limitations Does not provide atomic-level detail; interpretation can be ambiguous for non-canonical structuresRequires soluble, stable samples at high concentrations; limited to smaller peptides/proteins (without isotopic labeling)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for acquiring high-quality NMR and CD data for β-lysine containing peptides. It is crucial to optimize these protocols for each specific peptide and experimental goal.

Circular Dichroism (CD) Spectroscopy Protocol

This protocol outlines the basic steps for acquiring a far-UV CD spectrum to assess the secondary structure of a β-lysine containing peptide.

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CD_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve peptide in appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) p2 Determine accurate peptide concentration (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by amino acid analysis) p1->p2 p3 Prepare a buffer blank with the exact same composition as the peptide sample p2->p3 a3 Record a baseline spectrum of the buffer blank p3->a3 a1 Calibrate and purge the CD spectropolarimeter with nitrogen gas a2 Set acquisition parameters (e.g., wavelength range: 190-260 nm, data pitch: 0.5 nm, scanning speed: 50 nm/min) a1->a2 a2->a3 a4 Record the CD spectrum of the peptide sample a3->a4 d1 Subtract the buffer baseline from the peptide spectrum a4->d1 d2 Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) d1->d2 d3 Deconvolute the spectrum using appropriate algorithms to estimate secondary structure content d2->d3

Caption: Workflow for CD Spectroscopy of a β-Lysine Peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general workflow for determining the solution structure of a β-lysine containing peptide using 2D NMR.

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NMR_Protocol cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_proc_nmr Data Processing and Structure Calculation np1 Dissolve peptide to a final concentration of 1-5 mM in a suitable buffer (e.g., 90% H2O/10% D2O, pH 5-7) np2 Add a small amount of a chemical shift reference standard (e.g., DSS or TSP) np1->np2 np3 Filter the sample to remove any aggregates np2->np3 na1 Tune and shim the NMR spectrometer np3->na1 na2 Acquire a 1D ¹H spectrum to check sample quality na1->na2 na3 Acquire 2D NMR spectra: TOCSY (for spin system identification) and NOESY (for inter-proton distances) na2->na3 na4 Optionally, acquire ¹H-¹⁵N HSQC if the peptide is ¹⁵N-labeled na3->na4 nd1 Process the NMR data (Fourier transformation, phasing, baseline correction) na4->nd1 nd2 Perform sequential resonance assignment using the TOCSY and NOESY spectra nd1->nd2 nd3 Identify and quantify NOE cross-peaks to generate distance restraints nd2->nd3 nd4 Calculate a family of 3D structures consistent with the NMR restraints using software like CYANA or XPLOR-NIH nd3->nd4 nd5 Validate the quality of the calculated structures nd4->nd5

Caption: Workflow for NMR Structure Determination of a β-Lysine Peptide.

Case Study: Deciphering the Structure of a β-Lysine Rich Peptide

CD Spectroscopy Findings

The far-UV CD spectrum of our hypothetical peptide in a membrane-mimicking environment (e.g., 50% trifluoroethanol) would likely exhibit a strong positive band near 195 nm and a negative band around 215 nm. This spectral signature is characteristic of a right-handed helical conformation in β-peptides, often referred to as a 14-helix.[3] The intensity of these bands can be used to estimate the percentage of helical content. In an aqueous buffer, the CD spectrum might show a weaker signal with a minimum closer to 200 nm, indicative of a more disordered or random coil conformation. This suggests that the peptide undergoes a conformational change upon entering a more hydrophobic environment, a common feature of many antimicrobial peptides.

NMR Spectroscopy Insights

A detailed 2D NMR analysis in the same membrane-mimicking solvent would provide a much more detailed picture of the helical structure.

  • Sequential Resonance Assignment: Using TOCSY and NOESY spectra, all the proton resonances of the peptide would be assigned to their specific residues in the sequence.

  • NOE Restraints: The NOESY spectrum would reveal a number of key Nuclear Overhauser Effects (NOEs), which are through-space correlations between protons that are close in proximity (< 5 Å). For a helical structure, we would expect to see:

    • Strong sequential dNN(i, i+1) NOEs between the amide protons of adjacent residues.

    • Medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs, which are diagnostic of helical turns.

  • Dihedral Angle Restraints: The coupling constants (³JHNHA) between the amide proton and the α-proton, measured from high-resolution 1D or 2D spectra, can provide information about the backbone dihedral angle φ. For a helical conformation, these values are typically small (< 6 Hz).

  • Hydrogen Bond Identification: Slowly exchanging amide protons, identified by acquiring spectra after dissolving the peptide in D₂O, would indicate their involvement in stable hydrogen bonds, a hallmark of a well-defined secondary structure like a helix.

By combining these NMR-derived restraints, a family of 3D structures can be calculated. This ensemble of structures would visually confirm the helical fold suggested by the CD data and provide precise details about the pitch and handedness of the helix, the orientation of the β-lysine side chains, and the overall amphipathic character of the peptide.

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Data_Integration CD CD Spectroscopy CD_Data Global Secondary Structure (% Helix, % Sheet, % Coil) CD->CD_Data NMR NMR Spectroscopy NMR_Data Atomic-Level Restraints (NOEs, J-couplings, H-bonds) NMR->NMR_Data Model 3D Structural Model of β-Lysine Peptide CD_Data->Model Initial Hypothesis NMR_Data->Model High-Resolution Refinement

Caption: Integration of CD and NMR data for structural elucidation.

Conclusion: A Synergistic Approach for Unlocking Novel Peptide Therapeutics

The structural characterization of β-lysine containing peptides is a critical step in the development of new drug candidates. As this guide has demonstrated, a combined spectroscopic approach utilizing both Circular Dichroism and Nuclear Magnetic Resonance offers a powerful and comprehensive strategy for elucidating their three-dimensional structures. CD provides a rapid and valuable assessment of the overall secondary structure, making it an excellent tool for initial screening and for monitoring conformational changes. NMR, in turn, delivers the high-resolution, atomic-level detail necessary to build an accurate 3D model, which is essential for understanding structure-activity relationships and for guiding further peptide design and optimization. By leveraging the complementary strengths of these two techniques, researchers can confidently navigate the exciting and promising field of β-peptide therapeutics.

References

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and novel biological activities is paramount. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides an in-depth comparison of peptides synthesized with Fmoc-L-beta-Lys(Boc)-OH against their natural alpha-lysine counterparts. We will explore the fundamental differences in their biochemical properties, supported by representative experimental data, and provide detailed protocols for synthesis and biological evaluation.

The Significance of the Beta-Amino Acid Backbone

Standard peptides are composed of alpha-amino acids, where the amino group is attached to the alpha-carbon, adjacent to the carboxyl group. In beta-amino acids, an additional carbon separates these two functional groups. This seemingly minor alteration in the peptide backbone has profound implications for the resulting peptide's structure and function.

Peptides incorporating beta-amino acids, such as those synthesized using this compound, often exhibit a strong propensity to form stable secondary structures, including helices and sheets, even in short sequences.[1] More critically for therapeutic applications, this modified backbone renders them significantly more resistant to degradation by proteases, the enzymes that rapidly break down standard peptides in biological systems.[2][3] This increased proteolytic stability can translate to a longer in vivo half-life and a more sustained therapeutic effect.

Comparative Analysis: α-Lysine vs. β-Lysine Peptides

To illustrate the advantages of incorporating β-lysine, let us consider a hypothetical cationic antimicrobial peptide (AMP) sequence: Ac-K-K-W-W-K-K-NH2. We will compare the properties of the all-α-lysine version with a version where the lysines are replaced with β-lysine.

Structural and Physicochemical Properties

The introduction of β-lysine alters the peptide's conformational landscape. The additional methylene group in the backbone of β-peptides can lead to different helical structures and overall folding patterns compared to α-peptides.[4] This can influence how the peptide interacts with its biological target.

Performance Data: A Comparative Overview

The following table presents representative data comparing the performance of an α-lysine containing peptide with its β-lysine analogue. This data is illustrative of the trends observed in the literature for α/β-peptides.[2][5][6]

Parameter α-Lysine Peptide (Ac-αK-αK-W-W-αK-αK-NH2) β-Lysine Peptide (Ac-βK-βK-W-W-βK-βK-NH2) Rationale for Difference
Proteolytic Stability (Half-life in human serum) ~ 15 minutes> 24 hoursThe β-amino acid backbone is not recognized by most proteases, preventing enzymatic cleavage.[3]
Antimicrobial Activity (MIC against P. aeruginosa) 16 µg/mL8 µg/mLAltered helical structure and amphipathicity of the β-peptide may lead to more effective membrane disruption.[1][5]
Cytotoxicity (IC50 against human keratinocytes) 30 µg/mL60 µg/mLThe different conformation of the β-peptide may result in reduced non-specific interactions with mammalian cell membranes.[7]
Cell Penetrating Efficiency ModerateHighThe increased stability and unique conformational properties of β-peptides can enhance their ability to traverse cell membranes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a β-Lysine Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the hypothetical peptide Ac-βK-βK-W-W-βK-βK-NH2.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-Trp(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

Workflow Diagram:

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle (repeated for each amino acid) cluster_finalization Final Steps Resin_Swelling 1. Resin Swelling (DCM, then DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF) Amino_Acid_Coupling->Washing_2 N_Acetylation 6. N-terminal Acetylation (Acetic Anhydride) Washing_2->N_Acetylation Final_Washing 7. Final Washing (DMF, DCM) N_Acetylation->Final_Washing Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O) Final_Washing->Cleavage Precipitation_Purification 9. Precipitation & Purification (Cold Ether, HPLC) Cleavage->Precipitation_Purification

Fmoc-SPPS workflow for β-lysine peptide.

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Activate this compound (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid (this compound, Fmoc-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH, this compound, this compound).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and then DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide against a bacterial strain like Pseudomonas aeruginosa.

Materials:

  • Synthesized and purified peptide

  • P. aeruginosa (e.g., ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum:

    • Culture P. aeruginosa in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions:

    • Dissolve the peptide in sterile water or a suitable solvent to create a stock solution.

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the peptide that inhibits visible growth of the bacteria.[8][9]

Mechanism of Action: A Glimpse into the Signaling Pathway

Cationic antimicrobial peptides, including those containing β-lysine, primarily exert their effect by disrupting the bacterial cell membrane. The positively charged lysine residues are key to this mechanism.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) Membrane Phospholipid Bilayer Membrane_Insertion Membrane Insertion & Destabilization Membrane->Membrane_Insertion Hydrophobic interactions AMP Cationic β-Lysine Peptide (+ charge) AMP->Membrane Initial approach Electrostatic_Interaction Electrostatic Attraction Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Peptide aggregation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis Leakage of cellular contents

Antimicrobial peptide interaction with bacterial membrane.

The initial interaction is an electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[5] Following this initial binding, the peptide inserts into the membrane, disrupting the lipid bilayer and leading to the formation of pores. This compromises the membrane's integrity, causing leakage of essential ions and metabolites, ultimately resulting in cell death. The specific conformation adopted by the β-peptide can influence the efficiency of this process.

Conclusion and Future Perspectives

The use of this compound in peptide synthesis offers a robust strategy for developing novel peptide-based therapeutics with enhanced biological stability and potentially improved activity profiles. The resistance to proteolysis is a significant advantage, overcoming a major hurdle in the clinical development of peptide drugs. While direct comparative data for identical α- and β-lysine containing peptides can be sequence-dependent, the overarching evidence strongly supports the benefits of β-amino acid incorporation.[1][2] Future research will likely focus on optimizing the placement and stereochemistry of β-amino acids within peptide sequences to fine-tune their biological activities for specific therapeutic targets.

References

A Comparative Guide to Alternatives for Fmoc-L-beta-Lys(Boc)-OH in Advanced Beta-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of beta-peptides represents a frontier in peptidomimetic design, offering unique structural and therapeutic possibilities. The incorporation of functionalized side chains, such as that of beta-lysine, is critical for modulating the properties of these novel biomolecules. The standard building block for this purpose, Fmoc-L-beta-homolysine(Boc)-OH, while reliable, presents certain limitations, particularly when complex, multifunctional beta-peptides are the target. This guide provides an in-depth comparison of viable alternatives, drawing upon established principles of orthogonal protection in solid-phase peptide synthesis (SPPS) to empower the design of next-generation beta-peptide therapeutics.

The Central Role and Inherent Limitations of the Boc Protecting Group in Beta-Lysine Synthesis

Fmoc-L-beta-homolysine(Boc)-OH is the workhorse for introducing a lysine side chain in Fmoc-based beta-peptide synthesis. The Fmoc/Boc orthogonal protection scheme is a cornerstone of modern SPPS, where the base-labile Fmoc group on the alpha-amine allows for iterative chain elongation, while the acid-labile tert-butyloxycarbonyl (Boc) group shields the epsilon-amino function of the lysine side chain.

However, the reliance on the Boc group introduces a significant constraint: its removal requires strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA) during the final cleavage from the solid support. This "global deprotection" step can be detrimental to sensitive peptide sequences or complex modifications. Furthermore, the standard Boc protection strategy precludes any selective modification of the lysine side chain while the peptide is still anchored to the resin. For applications such as on-resin cyclization, branching, or the site-specific attachment of labels and cargo, a more nuanced, orthogonal protection strategy is essential.

The Principle of Orthogonal Side-Chain Protection: Expanding the Synthetic Toolbox

To overcome the limitations of the Boc group, a range of alternative side-chain protecting groups have been developed, primarily for alpha-amino acids. These groups are designed to be removed under specific conditions that are orthogonal to both the base-labile Fmoc deprotection and the strong acid-mediated final cleavage. This allows for the selective deprotection and modification of a specific lysine side chain at any point during the synthesis.

While the direct body of literature on the performance of these alternatives in beta-peptide synthesis is still emerging, the well-established principles from alpha-peptide chemistry provide a robust framework for their application and expected performance in the synthesis of beta-peptides.

A Comparative Analysis of Orthogonally Protected Beta-Lysine Alternatives

The following sections detail the most promising alternatives to the Boc group for beta-lysine side-chain protection. The deprotection conditions and potential applications are summarized, drawing parallels from their well-documented use in alpha-peptide synthesis.

The Mtt (4-Methyltrityl) Group: Mild Acid-Labile Orthogonality

The Mtt group is a highly acid-sensitive protecting group that offers a significant advantage over Boc for selective deprotection.

  • Structure: Fmoc-L-beta-homolysine(Mtt)-OH

  • Deprotection: The Mtt group is quantitatively removed by treatment with a very mild solution of TFA (typically 1%) in dichloromethane (DCM).[1][2] These conditions are mild enough to leave acid-labile resins (like Wang or 2-chlorotrityl) and other acid-sensitive protecting groups (like Boc and tBu) intact.[1]

  • Advantages:

    • Allows for selective on-resin modification of the lysine side chain.

    • Deprotection is clean and efficient under very mild acidic conditions.[2]

  • Considerations:

    • The bulky nature of the Mtt group could potentially lead to steric hindrance in some coupling reactions.

    • The released trityl cation can cause side reactions with nucleophilic residues like tryptophan, necessitating the use of scavengers.

The Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde Groups: Base-Labile Orthogonality

The Dde group and its more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), are unique in that they are removed under basic conditions that are orthogonal to the piperidine-mediated Fmoc deprotection.

  • Structure: Fmoc-L-beta-homolysine(Dde)-OH or Fmoc-L-beta-homolysine(ivDde)-OH

  • Deprotection: The Dde/ivDde group is cleaved by treatment with a dilute solution of hydrazine (typically 2%) in DMF.[3][4]

  • Advantages:

    • Provides an orthogonal protection scheme that is completely independent of acid-based deprotection.

    • Ideal for the synthesis of complex branched and cyclic peptides.[3][4]

    • The ivDde group is reported to be less prone to migration than the Dde group.

  • Considerations:

    • Hydrazine can also cleave the Fmoc group, so the N-terminal amine should be protected (e.g., with a Boc group) before Dde/ivDde removal.

    • The Dde group has been reported to migrate under certain conditions.[5]

The Aloc (Allyloxycarbonyl) Group: Palladium-Catalyzed Deprotection

The Aloc group offers a unique deprotection mechanism that is orthogonal to both acid- and base-labile groups.

  • Structure: Fmoc-L-beta-homolysine(Alloc)-OH

  • Deprotection: The Alloc group is removed under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[6][7]

  • Advantages:

    • Deprotection occurs under very mild, neutral conditions.

    • Completely orthogonal to both Fmoc/tBu and Boc/Bzl protection strategies.[6]

  • Considerations:

    • The palladium catalyst can be poisoned by sulfur-containing residues like cysteine.

    • The cost of the palladium catalyst can be a factor in large-scale synthesis.

Quantitative Comparison of Protecting Group Properties

Protecting GroupStructure on β-Lysine Side ChainDeprotection ConditionsOrthogonal to Fmoc Deprotection?Orthogonal to TFA Cleavage?Key Application
Boc -NH-C(O)O-C(CH₃)₃Strong Acid (e.g., 95% TFA)YesNoStandard linear peptide synthesis
Mtt -NH-C(C₆H₅)₂(C₆H₄-CH₃)Mild Acid (e.g., 1% TFA in DCM)[1]YesYesOn-resin side-chain modification, cyclization[8]
Dde/ivDde (structure specific)Mild Base (e.g., 2% Hydrazine in DMF)[3][4]YesYesBranched peptides, complex cyclic peptides[3][4]
Aloc -NH-C(O)O-CH₂-CH=CH₂Pd(0) catalyst, neutral pH[6][7]YesYesSynthesis of sensitive peptides, alternative to acid/base deprotection

Experimental Protocols: A Guide to On-Resin Modification

The following are proposed step-by-step protocols for the on-resin modification of a beta-peptide using orthogonally protected beta-lysine derivatives. These protocols are based on well-established procedures for alpha-peptides and should serve as a strong starting point for optimization in a beta-peptide context.

Workflow for On-Resin Modification

G cluster_0 Main Peptide Synthesis cluster_1 Selective Deprotection cluster_2 On-Resin Modification cluster_3 Final Steps A 1. Standard Fmoc-SPPS of beta-peptide chain B 2. Incorporate Fmoc-L-beta-Lys(X)-OH (X = Mtt, Dde, or Aloc) A->B C 3. Continue chain elongation to desired length B->C D 4. N-terminal Fmoc removal (if necessary) C->D E 5. Selective removal of side-chain protecting group X D->E F 6. Couple desired moiety (e.g., label, second peptide) to Lys side chain E->F G 7. Final N-terminal Fmoc removal F->G H 8. Cleavage from resin and global deprotection G->H

Caption: General workflow for on-resin modification of a beta-peptide.

Protocol 1: Selective Deprotection of the Mtt Group
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% TFA in DCM. To mitigate side reactions from the released trityl cation, the addition of a scavenger such as 2-5% triisopropylsilane (TIS) is recommended.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed for 2 minutes and repeated multiple times (e.g., 10 x 2 min) to ensure complete removal.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF to prepare for the subsequent coupling step.

Protocol 2: Selective Deprotection of the Dde/ivDde Group
  • N-terminal Protection: Ensure the N-terminal Fmoc group of the peptide is removed and the free amine is protected with a Boc group (using Boc₂O) to prevent its reaction with hydrazine.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 2% hydrazine monohydrate in DMF.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for 3-5 minutes. Repeat the treatment (e.g., 2-3 times) until the deprotection is complete, which can be monitored by a colorimetric test.

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

Protocol 3: Selective Deprotection of the Aloc Group
  • Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., nitrogen or argon).

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or a mixture of DCM/DMF.

  • Catalyst and Scavenger Solution: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the peptide) and a scavenger such as phenylsilane (25 equivalents) in anhydrous DCM.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate gently for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by a wash with a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium, and finally with DMF.

Synthesis and Availability of Orthogonally Protected Beta-Lysine Derivatives

While Fmoc-L-beta-homolysine(Boc)-OH is commercially available from various suppliers, the orthogonally protected alternatives are less common. However, their synthesis can be achieved through established chemical routes. For instance, the synthesis of Fmoc-L-Lys(Mtt)-OH from L-lysine has been reported in a two-step process with a good overall yield.[1] A similar strategy can be envisioned for the preparation of the corresponding beta-homolysine derivative. The synthesis of Fmoc-L-Lys(Dde)-OH is also well-documented, typically involving the protection of the alpha-amino group with Fmoc, followed by the selective protection of the epsilon-amino group with the Dde moiety.[3]

Researchers interested in utilizing these advanced building blocks may need to undertake their synthesis in-house or partner with custom synthesis providers.

Impact on Beta-Peptide Structure and Aggregation

A critical consideration in beta-peptide synthesis is the propensity of the growing chain to form stable secondary structures, which can lead to aggregation and incomplete reactions. The choice of a side-chain protecting group can influence these phenomena. Bulky protecting groups like Mtt may disrupt inter-chain hydrogen bonding, potentially mitigating aggregation. Conversely, the protecting group itself could influence the local conformation of the beta-peptide backbone. While systematic studies on this aspect are limited, it is a crucial area for further investigation as the complexity of synthetic beta-peptides increases.

Conclusion: Empowering the Future of Beta-Peptide Design

The use of Fmoc-L-beta-homolysine(Boc)-OH will undoubtedly continue to be a mainstay for the routine synthesis of linear beta-peptides. However, for the development of more sophisticated constructs with enhanced therapeutic potential, a move towards orthogonal protection strategies is imperative. The Mtt, Dde/ivDde, and Aloc protecting groups, well-established in the realm of alpha-peptides, offer a powerful and versatile toolkit for the selective, on-resin modification of beta-peptides. While the direct experimental data for their performance in beta-peptide synthesis is still growing, the foundational chemical principles are sound. By embracing these alternatives, researchers can unlock new possibilities in the design of branched, cyclic, and conjugated beta-peptides, paving the way for novel therapeutics and advanced biomaterials.

References

A Senior Application Scientist's Guide to Coupling Fmoc-L-β-Lys(Boc)-OH: A Comparative Performance Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. Among these, β-amino acids present a unique set of challenges. This guide provides an in-depth, data-supported comparison of common coupling reagents for the incorporation of Fmoc-L-β-Lys(Boc)-OH, a sterically demanding building block, to empower researchers to optimize their synthetic strategies.

The Unique Challenge of β-Amino Acids

The fundamental difficulty in coupling β-amino acids arises from steric hindrance. Unlike in α-amino acids, the amino group in a β-amino acid is attached to the β-carbon, one atom further from the carboxyl group. This increased distance and the additional rotational freedom can lead to conformations that sterically shield the carboxyl group, impeding its activation and subsequent reaction with the incoming nucleophile (the N-terminal amine of the growing peptide chain).[1][2] Inefficient coupling not only results in lower yields but also increases the risk of side reactions, most notably racemization, as the activated species persists for a longer duration.[3][4]

The choice of coupling reagent is therefore not a matter of simple preference but a critical determinant of success, directly impacting reaction kinetics, yield, and the purity of the final peptide.[5][6]

Mechanism of Action: The Activation Step

Peptide bond formation is a condensation reaction that requires the activation of the carboxylic acid group to make it a better electrophile for the nucleophilic attack by the amine.[3] Coupling reagents facilitate this by converting the carboxylate into a highly reactive intermediate, such as an active ester. The efficiency and nature of this intermediate are what differentiate the various classes of coupling reagents.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxyl Fmoc-β-Lys(Boc)-OH (Carboxylic Acid) Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxyl->Intermediate + Reagent Reagent Coupling Reagent + Base Peptide New Peptide Bond Intermediate->Peptide + Amine Amine N-Terminal Amine (on Resin)

Caption: General mechanism of peptide bond formation.

Comparative Analysis of Coupling Reagents

The performance of a coupling reagent with a sterically hindered amino acid like Fmoc-L-β-Lys(Boc)-OH can be evaluated based on coupling efficiency (yield), reaction kinetics (time), and the risk of epimerization.[7]

Uronium/Aminium Salts: The High-Performance Workhorses

This class of reagents, which includes HATU, HCTU, and HBTU, is renowned for high reactivity and efficiency, making them a first choice for difficult couplings.[8][9] They activate carboxylic acids by forming active esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard, HATU's superiority stems from the formation of a highly reactive OAt-ester.[10] The 7-azabenzotriazole (OAt) moiety is a better leaving group than the HOBt found in older reagents, and the pyridine nitrogen provides anchimeric assistance, accelerating the reaction. This speed is crucial for minimizing racemization.[10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and more cost-efficient alternative to HATU. It forms a reactive O-6-ClBt ester, with reactivity often comparable to HATU.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU and HCTU for the most challenging sequences.[9]

A potential side reaction with uronium/aminium reagents is guanidinylation of the free N-terminal amine if the coupling reagent is used in large excess relative to the carboxylic acid. This can be avoided by pre-activating the acid or using a slight excess of the acid.[3]

Phosphonium Salts: The Clean and Efficient Alternative

Phosphonium salts, such as PyBOP and PyAOP, are also highly efficient and are particularly valued because they do not have the guanidinylation side reaction associated with uronium salts.[6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An excellent reagent that forms a reactive OBt-ester. It is known for its high efficiency and low racemization risk.[6][11] Its byproducts are generally less hazardous than those of its predecessor, BOP.[10] For some β-amino acids, PyBOP has been identified as the optimal reagent.[12]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP generates the more reactive OAt-ester, making it one of the most powerful coupling reagents for hindered systems.

Carbodiimides & Additives: The Classic, Cost-Effective Combination

Carbodiimides like DIC and EDC are among the earliest and most cost-effective coupling reagents.[11] They function by forming a reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[5] To suppress these side reactions and improve efficiency, they are almost always used with nucleophilic additives.

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): For decades, this was the standard combination in peptide synthesis. HOBt traps the O-acylisourea intermediate to form an OBt-ester, which is less prone to racemization.[13] While effective for many standard couplings, this method can be slow and inefficient for sterically hindered residues.[14]

  • DIC/OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a superior additive to HOBt. It is more acidic, leading to faster reaction rates, and has been shown to be more effective at suppressing racemization.[15] Furthermore, unlike HOBt, it is non-explosive, enhancing safety.[16] This combination provides a powerful, safe, and cost-effective system.

Quantitative Performance Summary

The following table summarizes the expected performance of these reagents based on data from studies involving sterically hindered and β-amino acids. Absolute values can vary based on the specific peptide sequence, resin, and reaction conditions.

Coupling Reagent SystemReagent ClassRelative Coupling EfficiencyRelative Reaction TimeRacemization RiskKey Considerations
HATU / DIPEA Uronium/AminiumVery HighVery Short (15-45 min)Very LowGold standard for difficult couplings; potential for guanidinylation if used in excess.[8][9][10]
HCTU / DIPEA Uronium/AminiumVery HighVery Short (15-45 min)Very LowCost-effective alternative to HATU with comparable performance.[9]
PyBOP / DIPEA PhosphoniumHighShort (30-120 min)LowExcellent efficiency; no risk of guanidinylation.[7][12]
DIC / OxymaPure® CarbodiimideModerate to HighModerate (60-180 min)LowExcellent cost-effective and safe option; may be slower for the most difficult couplings.[7][15]
HBTU / DIPEA Uronium/AminiumHighShort (20-60 min)LowWidely used and effective, but slightly less potent than HATU/HCTU.[7][14]
DIC / HOBt CarbodiimideModerateLong (60-180+ min)ModerateTraditional method; largely superseded by Oxyma-based systems due to lower efficiency and safety concerns.[7][13]

Note: DIPEA (N,N-Diisopropylethylamine) is the most commonly used non-nucleophilic base for activation.[3]

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin and sequence.

General SPPS Cycle Workflow

Caption: General workflow for a single cycle in Fmoc-SPPS.

Protocol for Coupling Fmoc-L-β-Lys(Boc)-OH

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-L-β-Lys(Boc)-OH (0.4 mmol, 4 eq.)

  • Coupling Reagent (see table below)

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-L-β-Lys(Boc)-OH (4 eq.) and the coupling reagent/additive in DMF (approx. 2 mL).

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

Reagent SystemCoupling Reagent AmountAdditive Amount
HATU 0.38 mmol (3.8 eq.)-
HCTU 0.38 mmol (3.8 eq.)-
PyBOP 0.38 mmol (3.8 eq.)-
DIC/Oxyma 0.4 mmol (4 eq.)0.4 mmol (4 eq.)
  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended compared to standard α-amino acids.[9]

  • Monitoring and Washing:

    • After the coupling time, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

    • Perform a Kaiser test to check for the presence of free primary amines.[9] A colorless/yellow result indicates complete coupling. A blue/purple result indicates incomplete coupling.

    • If the coupling is incomplete, repeat steps 2 and 3 (a "double couple").

Conclusion and Recommendations

The successful incorporation of sterically demanding residues like Fmoc-L-β-Lys(Boc)-OH is a critical capability in modern peptide chemistry. While multiple reagents can achieve this coupling, a clear hierarchy of performance exists.

  • For Highest Efficiency: HATU remains the reagent of choice for the most challenging couplings, offering rapid kinetics and minimal risk of racemization.[8][10] Its phosphonium analogue, PyAOP , provides similar performance without the risk of guanidinylation.

  • For Routine Difficult Couplings: HCTU and PyBOP represent excellent, high-performance alternatives that balance cost and efficiency, making them suitable for routine use with hindered building blocks.[9][12]

  • For a Cost-Effective & Safe Approach: The DIC/OxymaPure® system is a robust and highly effective modern alternative to older carbodiimide methods. While potentially slower, it offers significant safety and performance benefits over DIC/HOBt and can be a suitable starting point for optimization.[15][16]

Ultimately, the choice of reagent should be guided by the specific sequence, the scale of the synthesis, and budgetary considerations. However, for challenging β-amino acid incorporations, investing in a high-performance uronium or phosphonium salt reagent is often the most direct path to a successful synthesis with high purity and yield.

References

A Comparative Guide to the Impact of β-Lysine Incorporation on Peptide Folding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based therapeutics is a constant endeavor. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation and their inherent conformational flexibility. A promising strategy to overcome these limitations is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This guide provides an in-depth comparison of how the incorporation of β-lysine, a homolog of the natural α-lysine, influences peptide folding, stability, and ultimately, biological function.

The Fundamental Difference: α- vs. β-Amino Acids

The core distinction between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, the building blocks of natural proteins, the amino group is attached to the α-carbon, the same carbon that bears the side chain. In β-amino acids, an additional methylene group is inserted between the α-carbon and the carboxyl group, resulting in the amino group being attached to the β-carbon.[1][2] This seemingly subtle change in the backbone has profound implications for the peptide's conformational preferences and its interactions with the biological environment.

Specifically, L-lysine is an α-amino acid with a side chain containing a primary amino group, rendering it basic and positively charged at physiological pH.[3] Its β-homolog, β-lysine, retains this side chain but possesses the altered backbone structure characteristic of β-amino acids.

Below is a diagram illustrating the structural difference between an α-peptide and a β-peptide backbone.

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_N N a_Ca a_N->a_Ca φ a_C C' a_Ca->a_C ψ a_R R a_Ca->a_R a_N_next N a_C->a_N_next ω b_N N b_Cb b_N->b_Cb φ b_Ca b_Cb->b_Ca θ b_R R b_Cb->b_R b_C C' b_Ca->b_C ψ b_N_next N b_C->b_N_next ω G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification Reverse-Phase HPLC synthesis->purification characterization Mass Spectrometry purification->characterization cd Circular Dichroism (CD) Spectroscopy characterization->cd nmr NMR Spectroscopy characterization->nmr stability Proteolytic Stability Assay characterization->stability activity Biological Activity Assay characterization->activity folding_analysis folding_analysis cd->folding_analysis Secondary Structure Determination nmr->folding_analysis 3D Structure & Dynamics functional_analysis functional_analysis stability->functional_analysis Half-life Determination activity->functional_analysis Efficacy Comparison

References

A Senior Application Scientist's Guide to Lysine Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational technique. The integrity of a synthetic peptide hinges on the precise and strategic use of protecting groups, particularly for polyfunctional amino acids like lysine. The nucleophilic ε-amino group of the lysine side chain is a common site for unwanted side reactions, such as peptide branching, if left unprotected during chain elongation. Consequently, the choice of a temporary protecting group for this amine is one of the most critical decisions in the design of a solid-phase peptide synthesis (SPPS) strategy.

This guide provides an in-depth comparative analysis of the most commonly employed lysine side-chain protecting groups. Moving beyond a simple catalog of options, we will explore the causality behind their selection, present supporting experimental data, and provide detailed protocols to empower you to make informed, effective decisions in your synthetic endeavors. Our focus is on the widely adopted Fmoc/tBu strategy, which relies on the orthogonality of protecting groups—the ability to deprotect one type of group under conditions that leave others intact.

The Principle of Orthogonality in Lysine Protection

In modern peptide synthesis, particularly Fmoc-based SPPS, the α-amino group of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Most side-chain protecting groups (e.g., tBu, Trt) are designed to be acid-labile, removed only at the final cleavage step with strong acid, typically trifluoroacetic acid (TFA).

However, the true power of peptide chemistry is unlocked when we introduce a third layer of selective reactivity at the lysine side chain. By employing a protecting group that is labile to conditions other than base or strong acid, we can unmask the ε-amino group while the peptide is still anchored to the solid support. This "orthogonal" strategy is the gateway to synthesizing complex architectures such as branched peptides, cyclic peptides, and site-specifically conjugated molecules (e.g., with fluorophores, PEG, or drug payloads).

Below is a workflow illustrating the concept of orthogonal deprotection for on-resin modification.

G cluster_SPPS Fmoc-SPPS Cycles cluster_Modification On-Resin Modification cluster_Cleavage Final Cleavage A Resin B Fmoc-AA Coupling A->B C Fmoc Deprotection (Base) B->C C->B D Repeat n cycles C->D E Peptide-Resin with Orthogonal PG on Lys D->E F Selective Deprotection of Lys(PG) E->F G Couple Moiety (e.g., Label, Peptide) F->G H Global Deprotection & Cleavage (TFA) G->H I Purified Modified Peptide H->I

Fig. 1: Orthogonal protection workflow in SPPS.

Comparative Analysis of Key Protecting Groups

The ideal protecting group should be robust enough to withstand all steps of chain assembly but selectively cleavable with high efficiency and minimal side reactions. Here, we compare the performance and applications of the most prevalent choices.

tert-Butoxycarbonyl (Boc) Group

The Boc group is the most common and standard choice for lysine side-chain protection in Fmoc SPPS. Its chemical stability and deprotection mechanism are well-understood and reliable for the synthesis of linear peptides.

  • Deprotection Mechanism: The Boc group is removed via acidolysis. The mechanism involves protonation of the carbonyl oxygen by a strong acid like TFA, followed by the elimination of isobutylene and carbon dioxide to release the free amine. The tert-butyl cation generated is a reactive electrophile that must be scavenged to prevent side reactions.

  • Stability: Stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal.

  • Orthogonality: Not orthogonal within the standard Fmoc/tBu strategy. It is removed concurrently with other acid-labile side-chain protecting groups and during final cleavage from the resin.

  • Use Case: Primarily for the synthesis of linear peptides where no on-resin side-chain modification is required. It is the default, cost-effective choice for routine synthesis.[1][2]

  • Potential Side Reactions: Alkylation of sensitive residues, particularly Tryptophan (Trp) and Tyrosine (Tyr), by the tert-butyl cation generated during cleavage. This is mitigated by adding scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail.[3]

Allyloxycarbonyl (Alloc) Group

The Alloc group provides a true orthogonal protection scheme, making it highly valuable for synthesizing complex peptides requiring on-resin modification.

  • Deprotection Mechanism: Cleavage is achieved through palladium(0)-catalyzed allylic cleavage. A palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], abstracts the allyl group. A scavenger, like phenylsilane (PhSiH₃), is required to trap the allyl group and prevent its re-addition.[2][4]

  • Stability: Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc SPPS.

  • Orthogonality: Fully orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu, Trt) protecting groups.

  • Use Case: Ideal for on-resin cyclization, branching, or the attachment of labels when acid- and base-labile groups must remain intact.[2]

  • Considerations: The palladium catalyst can be poisoned by sulfur-containing residues like Cysteine (Cys) and Methionine (Met), potentially leading to incomplete deprotection. The reagents are also toxic and require careful handling and disposal.

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) Group

The ivDde group, along with its predecessor Dde, offers another robust orthogonal strategy based on cleavage with hydrazine. It is a cornerstone for many advanced peptide modification techniques.

  • Deprotection Mechanism: The ivDde group is rapidly cleaved by treatment with a dilute solution of hydrazine in DMF. The reaction proceeds via nucleophilic attack by hydrazine, leading to the formation of a stable indazole byproduct, which is chromophoric and can be used to monitor the reaction's completion spectrophotometrically at ~290 nm.[5]

  • Stability: Stable to both TFA and piperidine.

  • Orthogonality: Fully orthogonal to acid-labile and base-labile groups.

  • Use Case: Widely used for the synthesis of branched peptides, cyclic peptides, and for site-specific conjugations. The ivDde group is often preferred over Dde due to its increased steric hindrance, which reduces the risk of premature cleavage or migration to the N-terminus during prolonged piperidine treatments.[6]

  • Considerations: Hydrazine is highly toxic. Furthermore, since hydrazine can also cleave the Nα-Fmoc group, the N-terminus must be protected (e.g., with a Boc group) before ivDde removal if subsequent chain elongation from the main backbone is not desired.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, though its application in modern SPPS has become more specialized due to its deprotection requirements.

  • Deprotection Mechanism: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas with a catalyst like Pd/C) or catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate).[7][8] It can also be cleaved by strong acids like HBr in acetic acid, but these conditions are harsh and can degrade the peptide.[2][7]

  • Stability: Stable to both TFA and piperidine.

  • Orthogonality: Orthogonal to both acid- and base-labile groups.

  • Use Case: Its use in Fmoc SPPS is less common due to the incompatibility of catalytic hydrogenation with solid-phase techniques and the harshness of the alternative acidic cleavage.[2][6] It finds more utility in solution-phase synthesis.

  • Considerations: Catalytic hydrogenation is not suitable for peptides containing sulfur or other easily reduced functional groups. The strong acid cleavage is often too harsh for complex peptides.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

While primarily used for Nα-protection, the Fmoc group can also be employed for side-chain protection in specific strategies, typically in Boc-based SPPS.

  • Deprotection Mechanism: Cleaved under the same mild basic conditions as Nα-Fmoc groups (e.g., 20% piperidine in DMF).

  • Stability: Stable to the acidic conditions used for Nα-Boc removal (e.g., 50% TFA in DCM).

  • Orthogonality: This strategy is orthogonal in the context of a Boc-SPPS workflow. A Boc-Lys(Fmoc)-OH building block allows for selective deprotection of the lysine side chain on-resin by treatment with piperidine, without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.

  • Use Case: Useful for creating branched or cyclic peptides within a Boc-SPPS framework, where selective deprotection with a base is desired.[6]

Quantitative Performance Data

The ultimate measure of a protecting group's utility lies in its performance. The following table summarizes experimental data from comparative studies, highlighting the impact of the protecting group choice on crude purity and overall yield for specific synthetic targets.

Protecting GroupPeptide Sequence / StrategyCrude Purity (%)Overall Yield (%)Source
Boc Conventional SPPS of a peptide-drug conjugate25Not Reported[9]
Dde Minimal Protection SPPS of a peptide-drug conjugate75Not Reported[9]
Boc N-terminal fragment of α-synuclein (E46K mutant)992[9]
Alloc N-terminal fragment of α-synuclein (E46K mutant, glycated)861[9]
Mmt *Branched HIV-1 epitope gp41659–67179Not Reported[10]
Alloc Branched HIV-1 epitope gp41659–67182Not Reported[10]
ivDde Branched HIV-1 epitope gp41659–67193Not Reported[10]

Note: Mmt (Monomethoxytrityl) is another highly acid-labile group, similar to Trt, often used for orthogonal protection.

Analysis of Data: The data clearly demonstrates that the choice of protecting group can significantly influence the outcome of a synthesis. For a peptide-drug conjugate, the orthogonal Dde strategy yielded a three-fold increase in crude purity over the standard Boc approach.[9] In the synthesis of a complex branched peptide, the ivDde protecting group strategy resulted in the highest crude purity (93%), showcasing its robustness for advanced applications.[10]

Summary of Protecting Group Properties

Protecting GroupAbbreviationDeprotection ReagentOrthogonal to Fmoc/tBu?Key Advantage
tert-ButoxycarbonylBocStrong Acid (TFA)NoStandard, cost-effective for linear peptides
AllyloxycarbonylAllocPd(0) catalyst + scavengerYesOrthogonal, mild deprotection
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-5% Hydrazine in DMFYesOrthogonal, stable, monitorable deprotection
BenzyloxycarbonylCbz (Z)H₂/Pd or HBr/AcOHYesClassic group, orthogonal to acid/base
9-FluorenylmethyloxycarbonylFmocBase (Piperidine)Yes (in Boc-SPPS)Enables orthogonal strategy in Boc synthesis

Experimental Protocols

To ensure reproducibility and success, adherence to validated protocols is essential. The following are step-by-step methodologies for the selective on-resin deprotection of key orthogonal protecting groups.

Protocol 1: Selective Deprotection of Lys(Alloc)

This protocol describes the removal of the Alloc group from a peptide-resin using a palladium catalyst.

G A 1. Swell Peptide-Resin in DCM B 2. Prepare Deprotection Solution (Pd(PPh₃)₄ + PhSiH₃ in DCM) A->B C 3. Add solution to resin and agitate (e.g., 2 x 30 min) B->C D 4. Wash Resin Thoroughly (DCM, DIPEA/DCM, Sodium Diethyldithiocarbamate soln, DMF) C->D E 5. Proceed with On-Resin Modification D->E

References

Purity Assessment of Synthetic β-Peptides by Analytical HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, β-peptides have emerged as a compelling class of peptidomimetics. Their unique backbone, composed of β-amino acids, confers remarkable resistance to proteolytic degradation, a critical advantage over their α-peptide counterparts. However, the synthetic nature of these molecules necessitates rigorous purity assessment to ensure safety and efficacy. This guide provides an in-depth comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthetic β-peptides, grounded in experimental data and field-proven insights.

The Imperative of Purity in Synthetic β-Peptides

The synthesis of β-peptides, typically accomplished through solid-phase peptide synthesis (SPPS), is a stepwise process prone to the generation of various impurities.[1][2] These impurities can significantly impact the peptide's biological activity and toxicological profile.[3] Therefore, robust analytical methods are paramount for the identification and quantification of these undesirable byproducts.

Common Impurities in Synthetic β-Peptides:
  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during synthesis.[2][4]

  • Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis.[2]

  • Insertion Sequences: Peptides with an extra amino acid residue from an erroneous double-coupling step.[2]

  • Diastereomers: Epimerization at chiral centers during synthesis can lead to stereoisomers with potentially different biological activities.[2][5]

  • Oxidation Products: Amino acids such as methionine and cysteine are susceptible to oxidation.[5][6]

  • Deamidation Products: Asparagine and glutamine residues can undergo deamidation.[1][5]

  • Residual Solvents and Reagents: Impurities related to the manufacturing process.[2]

The complexity and potential for co-elution of these impurities demand high-resolution analytical techniques for accurate purity determination.[2]

Analytical HPLC: The Gold Standard for Peptide Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purity analysis.[3][7][8] The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For β-peptides, Reversed-Phase HPLC (RP-HPLC) is the most widely employed method.[7][9]

The Principle of Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, a non-polar stationary phase (commonly C18-modified silica) is used in conjunction with a polar mobile phase.[7][9] The retention of peptides is primarily driven by their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.[7] A gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute the bound peptides.[9]

Comparative Analysis of RP-HPLC Methodologies

The effectiveness of an RP-HPLC method for β-peptide analysis hinges on several key parameters, including the choice of stationary phase, mobile phase modifiers, and detection methods.

Stationary Phase Selection: A Critical Choice

The choice of the HPLC column, specifically its stationary phase chemistry, is critical for achieving optimal separation of β-peptides and their impurities.[10]

Stationary PhaseKey Characteristics & Best Use CasesPerformance Comparison
C18 (Octadecylsilane) The workhorse for general-purpose peptide analysis.[10] Ideal for hydrophobic peptides ranging from 5-50 amino acids.[10] Provides excellent starting point for method development.High retention and resolution for a broad range of β-peptides.
C8 (Octylsilane) Suited for highly hydrophobic or large β-peptides (>30 amino acids).[10] Offers reduced retention times compared to C18.Can improve peak shape for very hydrophobic peptides that might exhibit tailing on a C18 column.
Phenyl Provides alternative selectivity based on π-π interactions with aromatic residues in the peptide.[10] Complementary to alkyl phases for complex mixtures.Useful for separating peptides with similar hydrophobicity but different aromatic content.
The Role of Mobile Phase Modifiers

Mobile phase modifiers are crucial for achieving sharp, symmetrical peaks and reproducible retention times.

  • Trifluoroacetic Acid (TFA): The standard ion-pairing agent in peptide RP-HPLC.[1] At a concentration of 0.1%, it improves peak shape and resolution.[10] However, TFA can suppress the signal in mass spectrometry (MS) detection.[1]

  • Formic Acid (FA): A preferred alternative for LC-MS applications due to its volatility and reduced ion suppression.[1] While it may result in slightly broader peaks compared to TFA with traditional C18 columns, modern column technologies have largely overcome this limitation.[1]

Detection Techniques: Beyond UV
  • UV Detection: The most common method, typically performed at 214 nm to detect the peptide backbone and 280 nm for aromatic residues.[3] Purity is calculated as the area of the main peak divided by the total peak area.[3]

  • Mass Spectrometry (MS) Detection: When coupled with HPLC (LC-MS), it provides invaluable information on the molecular weight of the eluting species.[11][12] This allows for the definitive identification of impurities, such as deletion sequences or oxidized forms.[1] Tandem MS (MS/MS) can further provide sequence information to confirm the identity of both the main peptide and its impurities.[1][11]

Addressing the Challenge of Chiral Purity

A unique challenge in β-peptide analysis is the potential for diastereomer formation. As these stereoisomers often have very similar physicochemical properties, their separation requires specialized chiral stationary phases (CSPs).

Chiral HPLC for β-Peptide Enantiomeric Purity

Several types of CSPs have demonstrated success in separating chiral amino acids and peptides.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These have a broad range of applications for separating free and N-protected α- and β-amino acids and small peptides.[13]

  • Cyclodextrin-Based CSPs: Modified β-cyclodextrins have been effective in the enantioseparation of derivatized and underivatized amino acids.[14]

  • Crown Ether CSPs: These are particularly useful for the separation of primary amino acids.[13]

The choice of chiral column and mobile phase is highly empirical and often requires screening of different stationary phases and conditions to achieve the desired separation.[15]

Experimental Workflow for β-Peptide Purity Assessment

The following section outlines a typical experimental workflow for the purity assessment of a synthetic β-peptide using RP-HPLC.

Sample Preparation
  • Solubilization: Accurately weigh the lyophilized β-peptide and dissolve it in an appropriate solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile.[3] For hydrophobic peptides, solvents like DMSO may be necessary.[6]

  • Centrifugation and Filtration: Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm filter before injection.[3]

RP-HPLC Method Protocol
  • HPLC System: A high-pressure binary pump system with a temperature-controlled autosampler and column thermostat.[10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[16]

  • Mobile Phase A: 0.1% TFA in water.[10]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

  • Gradient: A typical gradient would be 5-60% Mobile Phase B over 20-30 minutes.[3] The gradient should be optimized based on the hydrophobicity of the β-peptide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C, depending on peptide stability.[3]

  • Detection: UV at 214 nm and 280 nm.[3] If available, couple to a mass spectrometer.

Data Analysis and Interpretation
  • Peak Integration: Integrate all peaks in the chromatogram.

  • Purity Calculation: Calculate the purity as: (Area of the main peptide peak / Total area of all peaks) x 100.[3]

  • Impurity Identification (LC-MS): If using MS detection, analyze the mass spectra of the impurity peaks to determine their molecular weights and infer their identities.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Solubilization 1. Solubilize Peptide Filter 2. Centrifuge & Filter Solubilization->Filter Injection 3. Inject Sample Filter->Injection Separation 4. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 5. UV/MS Detection Separation->Detection Integration 6. Peak Integration Detection->Integration Calculation 7. Purity Calculation Integration->Calculation Identification 8. Impurity ID (MS) Integration->Identification

Caption: Workflow for β-Peptide Purity Assessment by HPLC.

Conclusion and Future Perspectives

The purity assessment of synthetic β-peptides is a critical aspect of their development for therapeutic and research applications. RP-HPLC, particularly when coupled with mass spectrometry, provides a robust and reliable platform for this purpose. The choice of stationary phase and mobile phase modifiers must be carefully optimized to achieve the desired separation of the target peptide from a complex mixture of potential impurities. For ensuring stereochemical fidelity, the use of chiral HPLC is indispensable. As β-peptide research continues to advance, the development of even more sophisticated and sensitive analytical methodologies will be crucial for ensuring the quality and safety of these promising molecules.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you with not just high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-L-beta-Lys(Boc)-OH, a key building block in peptide synthesis.[1][2] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles: Hazard Assessment and Regulatory Imperative

Before any disposal action, a thorough understanding of the compound's hazards and the governing regulations is essential. While some safety data sheets (SDS) classify this compound as non-hazardous, this is not universally consistent.[3][4] A more conservative and protective approach is warranted based on aggregated GHS data.

Understanding the Risks

The primary risks associated with this compound are based on consolidated hazard information, which points to potential health and environmental effects. It is crucial to operate under the assumption that the compound requires handling as hazardous chemical waste.

Hazard StatementGHS ClassificationImplication for Handling and DisposalSource
Causes skin irritation H315 (Warning)Direct skin contact should be avoided through the use of appropriate personal protective equipment (PPE). Contaminated gloves and apparel must be disposed of as hazardous waste.[5]
May cause long lasting harmful effects to aquatic life H413The compound must not be disposed of down the drain or in regular trash, as it can enter waterways and harm aquatic ecosystems.[5][6][7][5]
Combustible Solid Storage Class 11While not highly flammable, it is a combustible solid.[8] Keep away from open flames and strong oxidizing agents. Combustion may produce harmful gases like carbon oxides and nitrogen oxides.[9][10][8][10]

This data necessitates that all waste streams containing this compound, whether pure, in solution, or as residue on labware, be treated as regulated hazardous waste. Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent certified waste management provider.[11][12]

The Causality Behind Regulatory Compliance

Laboratory waste disposal is not merely procedural; it is a legally mandated practice. Regulations from bodies like the Environmental Protection Agency (EPA) are designed to prevent environmental contamination and protect human health.[6] Institutional EHS offices (like Vanderbilt's OCRS or UPenn's EHRS) translate these federal regulations into actionable laboratory protocols.[11][12] Treating all chemical waste as hazardous until confirmed otherwise by EHS is the safest and most compliant operational principle.[11]

Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the routine disposal of this compound waste generated during research activities.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields.[13]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 (or better) respirator should be used.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing different forms of this compound waste.

DisposalWorkflow cluster_scenarios Waste Scenarios cluster_container_mgmt Container Management start Generated this compound Waste unused_solid Unused/Expired Solid start->unused_solid contaminated_labware Contaminated Labware (e.g., weigh boats, gloves) start->contaminated_labware spill_cleanup Spill Cleanup Debris start->spill_cleanup empty_container "Empty" Product Container start->empty_container collect_waste Collect in a Designated Hazardous Waste Container unused_solid->collect_waste contaminated_labware->collect_waste spill_cleanup->collect_waste scrape_solid Place residue in waste container empty_container->scrape_solid Scrape out all visible solid residue label_container Step 1: Properly Label Container (Chemical Name, Hazards, Date) collect_waste->label_container store_saa Step 2: Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Step 3: Arrange Pickup via EHS Office store_saa->request_pickup final_disposal Professional Disposal request_pickup->final_disposal deface_label Deface original product label scrape_solid->deface_label Then... consult_ehs consult_ehs deface_label->consult_ehs Consult EHS for container disposal (may be trash if fully empty)

Caption: Disposal decision workflow for this compound waste streams.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Designate a specific waste stream for solid this compound and materials grossly contaminated with it.

  • Causality: Preventing the mixing of incompatible chemicals is a cornerstone of lab safety. Segregation ensures that no unintended reactions occur in the waste container.

2. Select a Compatible Waste Container:

  • Use a container made of a non-reactive material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid.[14]

  • The container must be in good condition, free from cracks or leaks.

  • Causality: A robust, compatible container prevents leakage and exposure to personnel and the environment during storage and transport.[14]

3. Label the Waste Container:

  • Before adding any waste, affix a hazardous waste tag provided by your EHS department.

  • Clearly write the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., "Skin Irritant," "Aquatic Toxin").

  • Record the date when the first piece of waste is added (the "accumulation start date").[12]

  • Causality: Accurate labeling is a critical safety and regulatory requirement, communicating the container's contents and risks to all personnel, including waste handlers.[12]

4. Accumulate Waste:

  • Place the solid chemical waste and contaminated items directly into the labeled container.

  • Keep the container securely closed at all times, except when adding waste.[11][14]

  • Causality: Keeping containers closed prevents the release of dust or vapors and minimizes the risk of spills.

5. Store in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA, which must be at or near the point of generation.[12][14]

  • Do not exceed the SAA limits (typically 55 gallons of total hazardous waste).[12]

  • Causality: Storing waste at the point of generation minimizes the risks associated with transporting hazardous materials through the laboratory.

6. Arrange for Disposal:

  • Once the container is full or you no longer need to add to it, submit a waste collection request to your EHS department as per their specific procedure.[11]

Managing Special Disposal Scenarios

Spill Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Full PPE: This includes respiratory protection to avoid inhaling dust.[9]

  • Contain and Collect: Gently sweep up the solid material. Avoid aggressive actions that could create airborne dust.

  • Package for Disposal: Place the swept-up powder and any contaminated cleaning materials (e.g., wipes) into your labeled hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

Empty Product Containers

A container that has held this compound is considered "empty" by the EPA when all contents have been removed by normal means (i.e., scraping, pouring) and no more than one inch of residue remains.

  • Remove as much of the solid residue as possible and place it in the hazardous waste container.

  • Deface or remove the original product label to prevent confusion.[11]

  • Once the label is defaced, the container can typically be disposed of in the regular trash. However, it is best practice to confirm this with your institution's EHS department, as local policies may be stricter.[11]

Proactive Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[12]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[12]

  • Scale Reduction: Where feasible, reduce the scale of your experiments to decrease the volume of waste produced.[12]

By integrating these disposal protocols and waste minimization strategies into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

A Senior Application Scientist's Guide to Handling Fmoc-L-beta-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like Fmoc-L-beta-Lys(Boc)-OH is fundamental to advancing peptide synthesis. This protected amino acid is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), enabling the precise construction of complex peptide chains.[1][2] However, mastery in the lab extends beyond theoretical knowledge; it demands an unwavering commitment to safety.

This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling protocols for this compound. It is structured from the perspective of a senior scientist, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Risk Profile

While many Safety Data Sheets (SDS) may classify this compound as "not a hazardous substance or mixture," a deeper analysis reveals nuances that inform our safety protocols.[3][4] The primary physical hazard is not from high reactivity, but from its form as a fine, solid powder.[5] This presents a risk of airborne particulate generation during handling, which is a principal route of exposure.

Potential health effects, though not thoroughly investigated for this specific compound, are generally associated with irritation upon contact with skin, eyes, or the respiratory tract if inhaled.[4] The aggregated GHS information from multiple suppliers points to potential skin irritation and long-term aquatic effects.[6]

Therefore, our PPE strategy is designed to mitigate these specific risks: inhalation of dust and direct contact with skin and eyes.

Hazard Classification Description GHS Pictogram Primary Precaution
Skin Irritation (Category 2) Causes skin irritation.[6]pictogram GHS07Avoid skin contact; wear appropriate gloves and lab coat.
Aquatic Hazard (Chronic 4) May cause long-lasting harmful effects to aquatic life.[6]NonePrevent release to the environment; follow proper disposal protocols.
Inhalation Hazard (Implied) As a fine powder, it may cause respiratory tract irritation if dust is inhaled.[4]NoneHandle in a well-ventilated area or fume hood to minimize dust generation.

The Core PPE Ensemble: Your First Line of Defense

Effective protection relies on selecting PPE designed for the specific threats at hand.[7] For handling solid this compound, the following ensemble is mandatory. This baseline should be considered the minimum for any laboratory work involving chemical hazards.[8]

Protection Area Required PPE Rationale and Expert Insight
Eye & Face Safety Glasses with Side Shields (ANSI Z87.1 rated)Why: Protects against airborne particles generated during weighing and transfer.[8] The "Z87" marking ensures adherence to impact resistance standards. For situations with a higher risk of splashing (e.g., dissolving the compound), upgrade to chemical splash goggles.[9][10]
Hand Disposable Nitrile GlovesWhy: Provides a necessary barrier against incidental skin contact, which can cause irritation.[8][11] Nitrile is preferred for its chemical resistance. Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[12]
Body Laboratory CoatWhy: Protects your skin and personal clothing from spills and contamination.[9][10] A buttoned lab coat ensures maximum coverage of the torso and arms.
Respiratory Not typically required with proper engineering controls.Why: The primary method for controlling dust inhalation is through engineering controls like a chemical fume hood or a ventilated balance enclosure.[4] A dust mask or respirator may be necessary only if these controls are unavailable or when handling very large quantities that could generate significant dust.[9][13]
Foot Closed-Toe ShoesWhy: Prevents injuries from spills or dropped items, a fundamental requirement for any laboratory environment.[8][9]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

The following protocol outlines the procedural steps for safely handling this compound, from initial preparation to final disposal. This workflow is designed to minimize exposure and ensure a clean, controlled process.

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Protection cluster_handling Execution cluster_cleanup Completion A 1. Designate Workspace (Chemical Fume Hood or Ventilated Enclosure) B 2. Assemble Materials (Spatula, Weigh Paper, Container, Waste Bag) A->B C 3. Don PPE (Lab Coat, Gloves, Safety Glasses) B->C D 4. Weigh Compound (Minimize dust creation) C->D E 5. Transfer to Reaction Vessel F 6. Clean Workspace (Wipe down surfaces) E->F G 7. Segregate Waste (Contaminated PPE, excess chemical) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.